Propylene glycol, allyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-8-6(2)5-7/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKZEKVKJUIRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862641 | |
| Record name | Propylene glycol, allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [HSDB] | |
| Record name | Propylene glycol, allyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
1331-17-5, 43089-73-2 | |
| Record name | Propylene glycol, allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol 2-allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043089732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol, allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyloxy-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 2-ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S828A523X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPYLENE GLYCOL, ALLYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Propylene Glycol Allyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to propylene glycol allyl ether. The information is intended to support research, development, and safety assessments involving this versatile chemical intermediate.
Chemical Structure and Identification
Propylene glycol allyl ether is an organic compound characterized by the presence of both a secondary alcohol and an allyl ether functional group. This bifunctionality makes it a useful building block in various chemical syntheses.
Molecular Structure:
The structure consists of a propane-1,2-diol backbone where one of the hydroxyl groups has formed an ether linkage with an allyl group. Due to the substitution on the propylene glycol backbone, it can exist as a mixture of isomers, primarily 1-(allyloxy)propan-2-ol and 2-(allyloxy)propan-1-ol. The most common isomer is 1-(allyloxy)propan-2-ol.
DOT Script:
Caption: Chemical structure of 1-(allyloxy)propan-2-ol.
Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol |
| CAS Number | 1331-17-5[1] |
| Molecular Formula | C6H12O2[1] |
| Synonyms | (2-Propenyloxy)propanol, Propylene glycol monoallyl ether, 1,2-Propanediol, allyl ether, Allyl ether of propylene glycol[1] |
Physicochemical Properties
Propylene glycol allyl ether is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Boiling Point | ~157.22 °C (rough estimate) | [3][4] |
| Density | ~0.9548 g/cm³ (rough estimate) | [3][4] |
| Flash Point | 118 °C | [4] |
| Vapor Pressure | 0.000837 mmHg at 25°C | [3][4] |
| Solubility | Soluble in water and many organic solvents. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propylene glycol allyl ether. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, the propylene glycol backbone, and the hydroxyl proton.
-
Allyl Group:
-
A multiplet around 5.8-6.0 ppm corresponding to the -CH= proton.
-
Two multiplets around 5.1-5.3 ppm for the terminal =CH2 protons.
-
A doublet of triplets around 4.0 ppm for the -O-CH2- protons.
-
-
Propylene Glycol Backbone:
-
A multiplet around 3.8-4.0 ppm for the -CH(OH)- proton.
-
A doublet around 3.3-3.5 ppm for the -O-CH2- protons adjacent to the chiral center.
-
A doublet around 1.1-1.2 ppm for the -CH3 protons.
-
-
Hydroxyl Proton:
-
A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom.
-
Allyl Group: ~134 ppm (-CH=), ~117 ppm (=CH2), ~72 ppm (-O-CH2-).
-
Propylene Glycol Backbone: ~75 ppm (-CH2-O-), ~68 ppm (-CH(OH)-), ~18 ppm (-CH3).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm-1 from the hydroxyl group.
-
C-H Stretch (sp2): A sharp band just above 3000 cm-1 from the vinylic C-H bonds.
-
C-H Stretch (sp3): Sharp bands just below 3000 cm-1 from the aliphatic C-H bonds.
-
C=C Stretch: A band around 1645 cm-1 from the alkene double bond.
-
C-O-C Stretch (Ether): A strong, characteristic band in the 1050-1150 cm-1 region.
-
C-O Stretch (Alcohol): A band in the 1000-1260 cm-1 region, which may overlap with the ether stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of propylene glycol allyl ether is expected to show a molecular ion peak (M+) at m/z 116. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.
Expected Fragmentation Pathways:
DOT Script:
Caption: Potential fragmentation pathways in mass spectrometry.
Reactivity and Chemical Properties
The chemical reactivity of propylene glycol allyl ether is dictated by its two primary functional groups: the allyl group and the secondary hydroxyl group.
-
Allyl Group Reactivity: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It is also susceptible to radical polymerization and can be used in the synthesis of polymers and resins. The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more reactive towards radical abstraction.[6]
-
Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, including esterification, oxidation, and conversion to a leaving group for nucleophilic substitution.
-
Ether Linkage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[7]
Experimental Protocols
The following sections outline general experimental procedures for the synthesis and characterization of propylene glycol allyl ether. Note: These are generalized protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis via Williamson Ether Synthesis
This method involves the reaction of propylene glycol with an allyl halide in the presence of a base.
DOT Script:
Caption: Williamson ether synthesis workflow.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous propylene glycol and a suitable aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the propylene glycol, forming the alkoxide. Stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Slowly add an allyl halide (e.g., allyl bromide) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Work-up: After cooling, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure propylene glycol allyl ether.
Determination of Boiling Point
The boiling point can be determined using standard laboratory methods, such as distillation or by using a dedicated boiling point apparatus, in accordance with established standards like OECD Test Guideline 103.[8]
Methodology (Distillation Method):
-
Place a sample of the purified liquid in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Heat the flask gently. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which a steady stream of distillate is collected.
-
Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.
Determination of Density
The density of propylene glycol allyl ether can be measured using a pycnometer or a digital density meter according to standard methods such as ASTM D3505.[1][2][9]
Methodology (Pycnometer Method):
-
Thoroughly clean and dry a pycnometer of a known volume and determine its mass.
-
Fill the pycnometer with the liquid, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the liquid level to the calibration mark, cap the pycnometer, and dry the outside.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Safety and Handling
Propylene glycol allyl ether should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. High concentrations may cause respiratory irritation.
-
Skin and Eye Contact: The compound can be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water.
-
Flammability: It is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Allyl ethers have the potential to form explosive peroxides upon storage, especially in the presence of air and light.[3][12] Containers should be dated upon opening and periodically checked for peroxide formation.
This guide provides a foundational understanding of propylene glycol allyl ether for professionals in research and development. For specific applications, further investigation and optimization of protocols are recommended. Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. nj.gov [nj.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. echemi.com [echemi.com]
- 6. Allyl group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of Propylene Glycol Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to propylene glycol allyl ether, a valuable bifunctional molecule possessing both a reactive allyl group and a hydroxyl functionality. The content is structured to provide researchers and professionals in drug development and chemical synthesis with the necessary details to understand and potentially replicate these procedures. We will explore two main synthetic strategies: the ring-opening reaction of propylene oxide with allyl alcohol and the Williamson ether synthesis.
Core Synthesis Methodologies
Propylene glycol allyl ether can be synthesized through two principal chemical reactions. The choice of method may depend on the availability of starting materials, desired isomer purity, and scale of the reaction.
Ring-Opening of Propylene Oxide with Allyl Alcohol
The reaction of propylene oxide, an epoxide, with allyl alcohol is a common and direct method for producing propylene glycol ethers. This reaction can be catalyzed by either an acid or a base, with the choice of catalyst influencing the regioselectivity of the product, leading to two possible isomers: 2-(allyloxy)propan-1-ol (a primary alcohol) and 1-(allyloxy)propan-2-ol (a secondary alcohol).
In the presence of a basic catalyst, the reaction proceeds via an S(_N)2 mechanism where the alkoxide of allyl alcohol attacks the less sterically hindered carbon of the propylene oxide ring. This results predominantly in the formation of the secondary alcohol isomer, 1-(allyloxy)propan-2-ol.
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide more reactive towards nucleophilic attack by allyl alcohol. The nucleophilic attack occurs at the more substituted carbon of the epoxide, leading to a higher proportion of the primary alcohol isomer, 2-(allyloxy)propan-1-ol.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of propylene glycol allyl ether.
Protocol 1: Base-Catalyzed Synthesis from Propylene Oxide and Allyl Alcohol
This protocol is adapted from established procedures for the synthesis of other propylene glycol ethers.
Materials:
-
Allyl alcohol (CH(_2)=CHCH(_2)OH)
-
Propylene oxide (C(_3)H(_6)O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve a catalytic amount of sodium hydroxide (e.g., 0.1 equivalents relative to propylene oxide) in an excess of allyl alcohol.
-
Heat the mixture to a gentle reflux.
-
Slowly add propylene oxide (1 equivalent) dropwise to the refluxing solution from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
-
Remove the excess allyl alcohol and any solvent by rotary evaporation.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the propylene glycol allyl ether.
Protocol 2: Williamson Ether Synthesis
This protocol outlines the synthesis via the Williamson ether synthesis, a classic method for preparing ethers.
Materials:
-
Propylene glycol (CH(_3)CH(OH)CH(_2)OH)
-
Allyl bromide (CH(_2)=CHCH(_2)Br)
-
Sodium hydride (NaH) or a strong base like sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (drying agent)
-
Round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer
Procedure:
-
To a stirred solution of propylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of propylene glycol.
-
Cool the mixture back to 0 °C and add allyl bromide (1 equivalent) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propylene glycol allyl ether by column chromatography on silica gel or by fractional distillation.
Data Presentation
The following tables summarize key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propylene Glycol | C(_3)H(_8)O(_2) | 76.09 | 188.2 | 1.036 |
| Allyl Alcohol | C(_3)H(_6)O | 58.08 | 97 | 0.854 |
| Propylene Oxide | C(_3)H(_6)O | 58.08 | 34 | 0.830 |
| Allyl Bromide | C(_3)H(_5)Br | 120.98 | 71 | 1.398 |
| Propylene Glycol Allyl Ether | C(6)H({12})O(_2) | 116.16 | ~157 | ~0.955 |
Table 2: Typical Reaction Parameters for Propylene Glycol Ether Synthesis
| Parameter | Base-Catalyzed Ring Opening | Acid-Catalyzed Ring Opening | Williamson Ether Synthesis |
| Catalyst/Base | NaOH, KOH, alkoxides | H(_2)SO(_4), Lewis acids | NaH, NaOH, K(_2)CO(_3) |
| Solvent | Excess alcohol or inert solvent | Excess alcohol or inert solvent | THF, DMF, Acetonitrile |
| Temperature | 50-150 °C | 50-100 °C | 0 °C to reflux |
| Typical Yield | High | High | Good to High |
| Primary Isomer | 1-(allyloxy)propan-2-ol | 2-(allyloxy)propan-1-ol | Mixture, depends on which hydroxyl of propylene glycol reacts |
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow.
Caption: Synthetic pathways to propylene glycol allyl ether.
Caption: General experimental workflow for chemical synthesis.
Safety and Handling
-
Propylene oxide is a highly flammable, volatile, and carcinogenic compound. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Allyl alcohol is toxic and flammable. It is an irritant to the skin, eyes, and respiratory system.
-
Allyl bromide is a lachrymator and is toxic.
-
Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.
-
The ring-opening reaction of propylene oxide is exothermic and requires careful temperature control to prevent runaway reactions.
Purification and Characterization
The primary method for purifying propylene glycol allyl ether is fractional distillation under reduced pressure . This technique is effective in separating the product from unreacted starting materials and any high-boiling byproducts. For smaller scale reactions or for separating isomers, column chromatography on silica gel may be employed.
The structure and purity of the synthesized propylene glycol allyl ether should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (
H and1 C NMR): To confirm the chemical structure and isomeric ratio.13 -
Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl, ether, and allyl).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Propylene Glycol Allyl Ether: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene glycol allyl ether, a member of the glycol ether family, possesses unique chemical properties stemming from the presence of both an ether and an allyl functional group. This dual functionality makes it a versatile molecule in various chemical syntheses. This document provides an in-depth technical guide to propylene glycol allyl ether, covering its fundamental chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its metabolic pathway. This information is intended to serve as a valuable resource for professionals in research, development, and academia.
Chemical Identity
-
Chemical Name: Propylene glycol, allyl ether
-
CAS Number: 1331-17-5
Synonyms
Propylene glycol allyl ether is known by several other names in the scientific and commercial literature. A comprehensive list of synonyms is provided below:
-
(2-Propenyloxy)propanol
-
1,2-Propanediol, allyl ether
-
Allyl ether of propylene glycol
-
Allylether propylenglykolu
-
Dowanol PA-T
-
Propanol, (2-propenyloxy)-
-
Propanol, (allyloxy)-
-
Propylene glycol monoallyl ether
Physicochemical Properties
A summary of the key quantitative data for propylene glycol allyl ether is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.961 g/cm³ at 20 °C |
| Boiling Point | 159-161 °C |
| Flash Point | 52 °C (126 °F) |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of propylene glycol allyl ether are provided in this section. These protocols are based on established chemical principles and analytical techniques.
Synthesis of Propylene Glycol Allyl Ether
This protocol describes the synthesis of propylene glycol allyl ether via the Williamson ether synthesis, a well-established method for preparing ethers.
Materials:
-
Propylene glycol
-
Allyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add propylene glycol (1.0 equivalent) and anhydrous THF.
-
Deprotonation: Cool the flask in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by fractional distillation to yield pure propylene glycol allyl ether.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of propylene glycol allyl ether using GC-MS.[1][2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analysis (e.g., DB-WAX or equivalent)
-
Autosampler
Reagents and Standards:
-
Propylene glycol allyl ether standard of known purity
-
High-purity solvent for sample dilution (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a stock solution of propylene glycol allyl ether in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. Prepare the sample for analysis by diluting it to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
-
Data Analysis: Identify the propylene glycol allyl ether peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions. For quantitative analysis, generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Metabolic Pathway
Propylene glycol ethers, including the allyl ether derivative, are primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process.[4][5][6]
Caption: Metabolic pathway of propylene glycol allyl ether.
The initial step, catalyzed by alcohol dehydrogenase (ADH), involves the oxidation of the primary alcohol group to an aldehyde, forming allyloxypropionaldehyde.[4][5][6] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the intermediate aldehyde to the corresponding carboxylic acid, allyloxypropionic acid, which is then excreted.[4][5][6] This metabolic pathway is a critical consideration in toxicological assessments and drug development.
References
- 1. gcms.cz [gcms.cz]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. nyc.gov [nyc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of propylene glycol monoallyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of propylene glycol monoallyl ether. The information is curated for professionals in research, science, and drug development, with a focus on presenting clear, concise data and methodologies.
Core Physical and Chemical Properties
Propylene glycol monoallyl ether is a clear, colorless liquid.[1][2][3] It is recognized for its utility as a reactive diluent and a building block in chemical synthesis.[4]
Physical Properties
The physical characteristics of propylene glycol monoallyl ether are summarized in the table below. It is important to note that some of the presented data are estimates and should be considered as such in any experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Boiling Point | ~157.22 °C (rough estimate) | [1][5] |
| Density | ~0.9548 g/cm³ (rough estimate) | [1][5] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Solubility | Soluble in water and many organic solvents.[4] |
Chemical Properties
| Property | Value | Source |
| CAS Number | 1331-17-5 | [1][2] |
| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol | |
| Synonyms | Propylene glycol allyl ether, 1(or 2)-(2-Propen-1-yloxy)propanol | [4] |
| Flash Point | 118 °C | [5] |
| Vapor Pressure | 0.000837 mmHg at 25°C | [5] |
| Refractive Index | ~1.4030 (estimate) | [5] |
Synthesis of Propylene Glycol Monoallyl Ether
Propylene glycol monoallyl ether is typically synthesized through the reaction of propylene oxide with an alcohol, in this case, allyl alcohol.[6] This reaction is generally catalyzed by a basic or acidic catalyst.[6]
A common method is the base-catalyzed reaction of propylene oxide and an alcohol.[6] This process involves the nucleophilic attack of the alkoxide (formed from the alcohol and the base) on the epoxide ring of propylene oxide. The reaction is exothermic and requires careful temperature control.[6]
Chemical Reactivity
The chemical reactivity of propylene glycol monoallyl ether is dictated by its two primary functional groups: the hydroxyl (-OH) group and the allyl ether (-O-CH₂-CH=CH₂) group.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acid chlorides, and oxidation to a ketone.
Reactions of the Allyl Ether Group
The allyl group is the more reactive site for many transformations.
-
Electrophilic Addition: The double bond in the allyl group can undergo electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).
-
Polymerization: The presence of the double bond allows for free-radical or transition-metal-catalyzed polymerization, making it a useful monomer in the synthesis of polymers.[4]
-
Cleavage: The ether linkage can be cleaved under strongly acidic conditions, typically with HBr or HI.[7]
Experimental Protocols
Detailed methodologies for determining the key physical properties of propylene glycol monoallyl ether are provided below. These are general protocols applicable to liquid organic compounds.
Determination of Boiling Point (Microscale Method)
This method is suitable for small sample volumes and provides good accuracy.
Apparatus:
-
Thiele tube or melting point apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.[8]
-
The Thiele tube is heated gently.[9]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]
References
- 1. echemi.com [echemi.com]
- 2. Propylene glycol, allyl ether | C6H12O2 | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to 2-prop-2-enoxypropan-1-ol (Propylene Glycol, Allyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene glycol, allyl ether, systematically named 2-prop-2-enoxypropan-1-ol, is an organic compound characterized by the presence of both an ether and a hydroxyl functional group. Its structure, which combines a propylene glycol backbone with a reactive allyl group, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and applications, with a focus on its relevance to chemical research and materials science. While its direct application in drug development is not extensively documented, its functional groups suggest potential as a monomer for the synthesis of functional polymers or as a linker in more complex molecular architectures.
Chemical and Physical Properties
2-prop-2-enoxypropan-1-ol is a clear, colorless liquid. It is soluble in water and a variety of organic solvents, a property that makes it useful in a range of applications.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-prop-2-enoxypropan-1-ol | [2] |
| CAS Number | 1331-17-5 | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Density | 0.9548 g/cm³ (estimate) | [3][4] |
| Boiling Point | 157.22 °C (estimate) | [3][4] |
| Flash Point | 118 °C | [4] |
| Vapor Pressure | 0.000837 mmHg at 25 °C | [4] |
| Refractive Index | 1.4030 (estimate) | [4] |
| XLogP3 | 0.5 | [2] |
Synthesis
The synthesis of this compound typically involves the base-catalyzed reaction of propylene oxide with allyl alcohol. This reaction is analogous to the general synthesis of propylene glycol monoalkyl ethers.
General Experimental Protocol
The following protocol describes a general method for the synthesis of propylene glycol monoalkyl ethers, adapted for the preparation of the allyl ether derivative.
-
Catalyst Preparation: An alkali metal alkoxide, such as sodium methoxide or potassium methoxide, is typically used as the catalyst. The alkoxide corresponding to the reactant alcohol can also be generated in situ.
-
Reaction Setup: A pressure reactor equipped with a stirrer, temperature control, and inlets for the reactants is charged with allyl alcohol and the catalyst.
-
Alkoxylation: Propylene oxide is fed into the reactor at a controlled rate. The reaction is exothermic, and cooling is often required to maintain the desired reaction temperature, typically in the range of 100-180°C.
-
Reaction Monitoring: The reaction progress is monitored by measuring the consumption of propylene oxide.
-
Catalyst Neutralization: Upon completion, the basic catalyst is neutralized.
-
Purification: The resulting mixture contains the desired this compound, unreacted allyl alcohol, and byproducts. The product is purified through a series of distillations. A first distillation removes unreacted propylene oxide and allyl alcohol as an overhead stream, leaving a bottoms stream containing the product. A subsequent distillation of the bottoms stream yields the purified this compound as the overhead product.
Caption: General workflow for the synthesis of this compound.
Toxicological Profile
The toxicological data for this compound indicates a relatively low acute toxicity profile. However, it can cause irritation upon contact with eyes and mucous membranes. A summary of key toxicological findings is presented below.
| Endpoint | Species | Result | Source |
| Oral LD50 | Rat (female) | 1-2 g/kg | [2] |
| Eye Irritation | Rabbit | Marked irritation, moderate corneal injury (healed in 3-7 days) | [2] |
| Skin Irritation | Rabbit | Minor irritation after 2 weeks of continuous contact | [2] |
| Inhalation | Rat | No adverse effects from saturated vapor at room temperature (7 hr). Lethal when exposed to vapor generated at 100°C. | [2] |
High-dose oral exposure in animal studies has been shown to cause central nervous system depression.[2][5] According to aggregated GHS data from multiple notifications to the ECHA C&L Inventory, this chemical is not classified as hazardous.[2]
Applications
This compound's bifunctional nature—possessing a hydroxyl group and a polymerizable allyl group—dictates its primary applications.
-
Reactive Diluent: It is used as a reactive diluent in coatings, adhesives, and inks to reduce viscosity and enhance flow properties, while being able to be incorporated into the polymer matrix upon curing.[1]
-
Chemical Intermediate: It serves as a building block for the synthesis of other chemical compounds.[1] The hydroxyl group can be further functionalized, while the allyl group can undergo various reactions, including polymerization and cross-linking.[1]
-
Polymer Synthesis: The allyl group allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with pendant hydroxyl groups. These polymers can have applications in creating advanced materials.[1] It is also used in the formation of polyurethanes.
Relevance in Drug Development and Research
While propylene glycol is a widely used and FDA-approved excipient in a vast number of pharmaceutical formulations, the applications of this compound in this field are not well-established.[6][7][8] The presence of the reactive allyl group makes it generally unsuitable as a direct solvent or excipient in final drug products in the same manner as the parent propylene glycol.
However, for drug development researchers, its potential lies in its role as a monomer for creating functional polymers for drug delivery applications. The reactive allyl group can be utilized for polymerization or for grafting onto other polymer backbones. The resulting polymer, with its pendant propylene glycol moieties, could offer enhanced water solubility and biocompatibility, properties that are highly desirable for drug carriers.[9]
Caption: Potential research applications derived from the functional groups of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 3. A preparation method of propylene glycol monoalkyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. drugs.com [drugs.com]
- 8. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]
- 9. Poly(propylene glycol) - CD Bioparticles [cd-bioparticles.net]
Toxicological data of propylene glycol, allyl ether in animal studies
An In-depth Technical Guide on the Toxicological Data of Propylene Glycol Allyl Ether in Animal Studies
This guide provides a comprehensive overview of the available toxicological data for propylene glycol allyl ether from animal studies, designed for researchers, scientists, and professionals in drug development.
Acute Toxicity
Propylene glycol allyl ether exhibits low single-dose oral toxicity.[1] Signs of toxicity at lethal doses included central nervous system depression, often preceded by convulsions.[1]
Quantitative Data
| Test | Species | Route | Value | Observations |
| LD50 | Female Rat | Oral | 1 - 2 g/kg | Signs of CNS depression, convulsions preceding death, significant stomach irritation upon gross autopsy.[1] |
| Eye Irritation | Rabbit | Ocular | - | Marked irritation and moderate corneal injury, which healed within 3 to 7 days.[1] |
| Skin Irritation | Rabbit | Dermal | - | Minor irritation after essentially continuous contact for 2 weeks.[1] |
| Inhalation Toxicity | Rat | Inhalation | - | Exposure to saturated vapor at room temperature for 7 hours produced no adverse effects.[1] |
| Inhalation Toxicity | Rat | Inhalation | - | Exposure to vapor generated at 100°C resulted in 100% mortality within 24 hours.[1] |
Experimental Protocols
1.2.1 Acute Oral Toxicity Study
-
Species: Female Rats
-
Methodology: A single dose of propylene glycol allyl ether was administered orally. The dose range was between 1 and 2 g/kg of body weight.
-
Observations: Animals were observed for signs of toxicity, including central nervous system depression and convulsions.
-
Endpoint: The primary endpoint was mortality to determine the LD50 value. A gross autopsy was performed to observe effects on internal organs, revealing significant stomach irritation.[1]
1.2.2 Eye Irritation Study
-
Species: Rabbits
-
Methodology: Propylene glycol allyl ether was instilled into the eyes of the rabbits.
-
Observations: The eyes were examined for signs of irritation, such as redness, swelling, and discharge, as well as for corneal injury.
-
Endpoint: The study aimed to assess the degree of eye irritation and the time to resolution of any observed effects. The substance caused marked irritation and moderate corneal injury that healed within 3 to 7 days.[1]
1.2.3 Dermal Irritation Study
-
Species: Rabbits
-
Methodology: The test substance was applied to the skin of rabbits under essentially continuous contact for a period of two weeks.
-
Observations: The application site was observed for any signs of skin irritation, such as erythema and edema.
-
Endpoint: The study evaluated the potential of the substance to cause skin irritation upon prolonged contact, with only minor irritation being observed.[1]
1.2.4 Acute Inhalation Toxicity Study
-
Species: Rats
-
Methodology: In two separate tests, rats were exposed to the vapor of propylene glycol allyl ether for 7 hours. In the first test, vapor was generated at room temperature (essentially saturated). In the second test, vapor was generated at 100°C.
-
Observations: Animals were observed for adverse effects and mortality.
-
Endpoint: The study aimed to determine the toxicity of inhaled propylene glycol allyl ether. No adverse effects were seen with vapor generated at room temperature. However, all animals exposed to vapor generated at 100°C died within 24 hours, with findings of congested lungs and nasal passages.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an acute toxicity study.
Data Gaps and Future Directions
The currently available toxicological data for propylene glycol allyl ether in animal studies is limited to acute exposure scenarios. To build a comprehensive safety profile, further research is warranted in the following areas:
-
Repeated-Dose Toxicity: Studies involving sub-acute, sub-chronic, and chronic exposures are necessary to understand the potential for cumulative toxicity and to identify target organs.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of the substance.
-
Reproductive and Developmental Toxicity: Studies are needed to evaluate the potential effects of propylene glycol allyl ether on fertility, reproductive organs, and embryonic/fetal development.
-
Mechanistic Studies: Investigations into the potential signaling pathways affected by propylene glycol allyl ether would provide a deeper understanding of its toxicological mechanisms.
References
An In-depth Technical Guide to the Applications of Allyl-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
The versatility of polymer chemistry has paved the way for the development of advanced materials with tailored properties for a myriad of biomedical applications. Among these, allyl-functionalized polymers have emerged as a significant class of materials, offering a unique platform for post-polymerization modification and the creation of complex, functional architectures. The presence of the allyl group's reactive double bond allows for a variety of efficient chemical transformations, making these polymers particularly valuable in the fields of drug delivery, tissue engineering, and beyond.[1][2] This technical guide provides a comprehensive overview of the synthesis, modification, and application of allyl-functionalized polymers, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Allyl-Functionalized Polymers
The introduction of allyl groups into a polymer backbone can be achieved through several controlled polymerization techniques, which allow for precise control over molecular weight, architecture, and functionality.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a widely employed method for the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), which are extensively used in biomedical applications.[2] Allyl functionality can be incorporated by copolymerizing lactone or lactide monomers with allyl-containing cyclic monomers.
A common approach involves the copolymerization of lactide (LA) with allyl glycidyl ether (AGE).[2] For instance, novel amorphous pH-tunable copolymers of lactide and allyl glycidyl ether have been developed for the efficient delivery of anti-cancer drugs.[2]
Experimental Protocol: Synthesis of Allyl-Functionalized Polylactide (PLA) via ROP
This protocol describes the synthesis of a copolymer of lactide and a functionalized cyclic acetal, Allyl-DXL.
Materials:
-
Lactide (LA)
-
3-allyloxypropane-1,2-diol
-
Paraformaldehyde
-
p-toluenesulfonic acid (catalyst)
-
Glycol (initiator)
-
Triflic acid (catalyst)
-
Argon gas
-
Schlenk flask
-
Silicon septum
Procedure:
-
Synthesis of Allyl-DXL: React paraformaldehyde with 3-allyloxypropane-1,2-diol in the presence of p-toluenesulfonic acid to synthesize the allyl-functionalized cyclic acetal (Allyl-DXL).
-
Copolymerization: a. Place 4.5 g (31.25 mmol) of LA in a Schlenk flask and dry under vacuum for 2 hours. b. Fill the flask with argon and close with a silicon septum. c. Introduce the desired amount of Allyl-DXL, glycol initiator, and triflic acid catalyst into the flask. d. The reaction can be carried out at temperatures ranging from -15°C to 30°C for 24 to 192 hours to achieve varying contents of acetal units in the copolyester.[3]
Other Polymerization Techniques
Besides ROP, other controlled radical polymerization (CRP) techniques are also utilized for synthesizing allyl-functionalized polymers, including:
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
-
Anionic Ring-Opening Polymerization [2]
These methods offer excellent control over the polymer architecture and are suitable for a wide range of monomers.
Post-Polymerization Modification: The Power of the Allyl Group
The true strength of allyl-functionalized polymers lies in the versatility of their post-synthesis modification. The readily accessible double bond of the allyl group serves as a handle for a variety of chemical reactions, with thiol-ene click chemistry being the most prominent.[2]
Thiol-Ene "Click" Chemistry
Thiol-ene click chemistry is a highly efficient and orthogonal reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[4] This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups, making it ideal for the conjugation of biomolecules, drugs, and other moieties to the polymer backbone.[4]
Experimental Protocol: Photo-initiated Thiol-Ene Click Reaction on an Allyl-Functionalized Polymer
This protocol outlines a general procedure for the photo-initiated thiol-ene reaction.
Materials:
-
Allyl-functionalized polymer
-
Thiol-containing molecule (e.g., a peptide, drug, or fluorescent dye)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (appropriate for both the polymer and thiol)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Dissolve the allyl-functionalized polymer in a suitable solvent.
-
Add the thiol-containing molecule in a desired molar ratio relative to the allyl groups.
-
Add the photoinitiator (typically at a low concentration, e.g., 1-5 mol% relative to the thiol).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Expose the solution to UV irradiation at the appropriate wavelength (e.g., 365 nm) for a specified period, which can range from seconds to minutes.[5]
-
Monitor the reaction progress using techniques such as ¹H NMR or FTIR spectroscopy by observing the disappearance of the allyl proton signals or the C=C stretching vibration.
-
Purify the functionalized polymer by precipitation or dialysis to remove unreacted reagents.
Logical Relationship: Thiol-Ene Click Chemistry Workflow
Caption: Workflow for post-polymerization modification via thiol-ene click chemistry.
Other Modification Reactions
Besides thiol-ene chemistry, the allyl group can undergo various other transformations, including:
-
Epoxidation: Conversion of the double bond to an epoxide ring, which can be further reacted with nucleophiles.
-
Bromination: Addition of bromine across the double bond, introducing bromine atoms that can serve as leaving groups for subsequent nucleophilic substitution reactions.
-
Dihydroxylation: Conversion of the double bond to a diol.[2]
Applications in Drug Delivery
Allyl-functionalized polymers are highly promising for the development of advanced drug delivery systems due to their capacity for high drug loading and controlled release.
Nanoparticles for Targeted Drug Delivery
Allyl-functionalized copolymers can be formulated into nanoparticles (NPs) for encapsulating therapeutic agents. The surface of these NPs can be functionalized with targeting ligands via click chemistry to enhance their accumulation at the desired site of action.
For instance, doxorubicin (DOX)-loaded nanoparticles prepared from a poly(allyl glycidyl ether-co-lactide) (AL) copolymer demonstrated pH-responsive drug release.[2] The drug loading content and entrapment efficiency are critical parameters for evaluating the performance of these nanocarriers.
| Polymer System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Nanoparticle Size (nm) | Reference |
| mPEG-b-PAGE-b-PCL50 | Doxorubicin | 8.62 | 47.16 | 99.28 | [2] |
| PLGA | Amlodipine | - | 65.35 - 67.58 | < 210 | [6] |
| PLGA | Valsartan | - | 79.89 - 80.10 | < 210 | [6] |
Table 1: Quantitative data on drug loading and nanoparticle characteristics of allyl-functionalized and other polymeric drug delivery systems.
Signaling Pathway: Targeted Drug Delivery via Ligand-Receptor Interaction
Caption: Cellular uptake of a ligand-functionalized nanoparticle.
Applications in Tissue Engineering
In tissue engineering, allyl-functionalized polymers are instrumental in the fabrication of hydrogels that can serve as scaffolds for cell growth and tissue regeneration. The ability to precisely tune the mechanical properties and bioactivity of these hydrogels is a key advantage.
3D Printable Hydrogels
Allyl-functionalized polysaccharides have been used to create hydrogels for 3D printing applications.[5] These hydrogels can be rapidly crosslinked via thiol-ene chemistry upon UV irradiation, allowing for the fabrication of complex, cell-laden structures. The mechanical properties and swelling behavior of these hydrogels can be tailored by adjusting the polymer concentration and crosslinker density.[5]
| Polymer System | Crosslinking Method | Compressive Modulus (kPa) | Swelling Ratio | Reference |
| PEG-diacrylate with allyl-monomer | Photo-polymerization | 0.32 - 5.1 | - | [7] |
| Allyl-functionalized Polysaccharide | Thiol-ene | Varies with polymer and crosslinker concentration | High | [5] |
| Stable PEG Hydrogels | - | - | Varies with crosslinking density | [8] |
Table 2: Mechanical and physical properties of allyl-functionalized hydrogels for tissue engineering.
Experimental Workflow: 3D Printing of a Cell-Laden Hydrogel Scaffold
Caption: Workflow for the fabrication of a 3D bioprinted tissue scaffold.
Conclusion
Allyl-functionalized polymers represent a powerful and versatile platform for the development of advanced biomaterials. Their ease of synthesis and, more importantly, the facility of their post-polymerization modification through reactions like thiol-ene click chemistry, allow for the creation of materials with precisely controlled properties and functionalities. The applications in drug delivery and tissue engineering highlighted in this guide demonstrate the immense potential of these polymers to address key challenges in modern medicine. As research in this area continues to expand, we can expect to see the emergence of even more sophisticated and effective allyl-functionalized polymer-based therapies and regenerative strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry [mdpi.com]
- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 7. researchgate.net [researchgate.net]
- 8. On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the GHS Hazard Classification of Propylene Glycol Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification for propylene glycol allyl ether. It includes a summary of quantitative toxicological and physicochemical data, details of experimental protocols, and visualizations of relevant workflows to support risk assessment and safe handling practices.
GHS Hazard Classification
Propylene glycol allyl ether is also known by synonyms such as 1,2-Propanediol, allyl ether, and (2-Propenyloxy)propanol. According to aggregated GHS information from 37 reports by companies in one notification to the ECHA C&L Inventory, this chemical is reported as not meeting the GHS hazard criteria. However, some sources indicate potential hazards such as being a mucous membrane and severe eye irritant, and causing central nervous system depression in high-dose animal studies.[1][2]
Note: The classification may vary between notifications depending on impurities, additives, and other factors.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the physical, chemical, and toxicological properties of propylene glycol allyl ether.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 157.22°C (rough estimate) | [3] |
| Density | 0.9548 (rough estimate) | [3] |
| Vapor Pressure | 0.000837 mmHg at 25°C | [3] |
| Flash Point | 118°C | [3] |
| Refractive Index | 1.4030 (estimate) | [3] |
Table 2: Toxicological Data
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | 1 to 2 g/kg | Rat (female) | [1] |
| Eye Irritation | Marked irritation and moderate corneal injury (healed in 3-7 days) | Rabbit | [1] |
| Skin Irritation | Minor irritation after 2 weeks of continuous contact | Rabbit | [1] |
| Acute Inhalation Toxicity (LC50) | All died within 24 hours (vapor generated at 100°C, 7-hour exposure) | Rat | [1] |
| Acute Inhalation Toxicity | No adverse effects (saturated vapor at room temperature, 7-hour exposure) | Rat | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting toxicological data. The following sections describe the likely protocols used for the key experiments cited. These are based on standard OECD guidelines commonly followed for regulatory toxicology.
3.1 Acute Oral Toxicity (OECD Guideline 401)
The single-dose oral toxicity of propylene glycol allyl ether was likely determined following a protocol similar to OECD Guideline 401.
-
Principle: A single dose of the substance is administered orally to a group of experimental animals. Observations of effects and mortality are made over a period of at least 14 days.
-
Methodology:
-
Animals: Typically, young adult rats of a single strain are used. For the cited study, female rats were used.[1]
-
Dosage: A range of doses is administered to different groups of animals.
-
Administration: The substance is administered by gavage in a suitable vehicle.
-
Observation: Animals are observed for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.
-
Endpoint: The LD50 (the dose causing mortality in 50% of the animals) is calculated. In the case of propylene glycol allyl ether, the LD50 was determined to be in the range of 1 to 2 g/kg for female rats.[1] Signs of toxicity included central nervous system depression and convulsions preceding death.[1] Gross autopsy revealed significant stomach irritation.[1]
-
3.2 Acute Eye Irritation/Corrosion (OECD Guideline 405)
The eye irritation potential was assessed in rabbits, likely following OECD Guideline 405.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
-
Methodology:
-
Animals: Albino rabbits are typically used.
-
Application: A measured amount of the substance is instilled into the eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The evaluation of reactions is made according to a scoring system.
-
Endpoint: The substance is classified based on the severity and reversibility of the eye lesions. For propylene glycol allyl ether, it caused marked irritation and moderate corneal injury which healed within 3 to 7 days.[1]
-
3.3 Acute Dermal Irritation/Corrosion (OECD Guideline 404)
The skin irritation study in rabbits likely adhered to OECD Guideline 404.
-
Principle: The substance is applied to a small area of skin under a semi-occlusive patch. The degree of irritation is assessed at specific intervals.
-
Methodology:
-
Animals: Rabbits with clipped fur are used.
-
Application: A small amount of the substance is applied to the skin and covered with a gauze patch.
-
Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Endpoint: The substance is classified based on the mean scores for erythema and edema. For propylene glycol allyl ether, only minor irritation was observed after two weeks of continuous contact.[1]
-
Visualizations
4.1 GHS Classification Workflow for Eye Irritation
The following diagram illustrates the logical workflow for classifying a substance for eye irritation based on experimental results, as would be applicable to propylene glycol allyl ether.
Caption: GHS Eye Irritation Classification Workflow.
4.2 Experimental Workflow for Acute Oral Toxicity (LD50)
This diagram outlines the typical experimental workflow for determining the acute oral LD50 of a chemical substance.
Caption: Acute Oral Toxicity (LD50) Experimental Workflow.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Propylene Glycol Monoalkyl Ether from Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene glycol monoalkyl ethers (PGMEs) are a class of versatile solvents with wide applications in various industries, including pharmaceuticals, coatings, inks, and cleaners. Their synthesis is primarily achieved through the reaction of propylene oxide (PO) with an alcohol. This document provides detailed application notes and protocols for the synthesis of PGMEs, focusing on catalyst selection, reaction conditions, and product purification.
Reaction Mechanism and Isomer Formation
The fundamental reaction involves the ring-opening of the epoxide ring of propylene oxide by an alcohol. This reaction can be catalyzed by acidic, basic, or neutral species. The reaction of propylene oxide with an alcohol, such as methanol, results in the formation of two isomers: 1-alkoxy-2-propanol (the primary, or α-isomer) and 2-alkoxy-1-propanol (the secondary, or β-isomer). The choice of catalyst significantly influences the isomeric ratio of the product. Basic catalysts tend to favor the formation of the primary isomer, which is often the commercially desired product.[1]
Data Presentation: Catalyst Performance in Propylene Glycol Monoalkyl Ether Synthesis
The selection of a suitable catalyst is crucial for achieving high conversion of propylene oxide and high selectivity towards the desired propylene glycol monoalkyl ether. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Alcohol | Molar Ratio (Alcohol:PO) | Temperature (°C) | Reaction Time (h) | PO Conversion (%) | PGME Selectivity (%) | Reference |
| Sodium Methoxide | Methanol | - | 80 | 4 | >80 | - | [2] |
| MAF Solid Base | Methanol | 3:1 - 5:1 | 120-130 | 1.7-2 | ~98 | >95 | |
| MCM-41 | Methanol | 3:1 | 110 | 3 | - | ~93.5 | |
| Al-TS-1 | Methanol | - | - | - | - | 91.53 | [3] |
| Ionic Liquid | Methanol | - | Room Temp | - | High | >99 | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of propylene glycol monomethyl ether (PGME) using a sodium methoxide catalyst in a batch reactor.
Materials:
-
Propylene Oxide (PO)
-
Methanol (MeOH)
-
Sodium Methoxide (CH₃ONa) solution in methanol
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with temperature controller and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.
-
Inert Atmosphere: Purge the reactor system with nitrogen gas to remove air and moisture.
-
Charging Reactants:
-
Charge the calculated amount of methanol into the reaction flask.
-
Add the desired amount of sodium methoxide catalyst to the methanol and stir until dissolved.
-
-
Reaction Initiation:
-
Heat the methanol-catalyst mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Slowly add propylene oxide from the dropping funnel to the reaction mixture. The addition should be controlled to maintain the reaction temperature, as the reaction is exothermic.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of propylene oxide.
-
Reaction Completion and Quenching: Once the desired conversion is achieved (typically after a few hours), cool the reaction mixture to room temperature. The catalyst can be neutralized by the addition of a suitable acid if required for downstream processing.
-
Product Purification:
-
The crude product mixture, containing PGME, unreacted methanol, and catalyst residues, is then purified by distillation.
-
A first distillation can be performed to remove unreacted methanol and other low-boiling components.
-
A second distillation of the bottom product from the first column is then carried out to separate the purified PGME from higher-boiling byproducts.[1]
-
Visualizations
Reaction Pathway
The following diagram illustrates the base-catalyzed reaction of propylene oxide with an alcohol to form the two primary isomers of propylene glycol monoalkyl ether.
References
- 1. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]
- 2. CN102942479A - Method for preparing propylene glycol methyl ether acetate through two-step coupling reaction - Google Patents [patents.google.com]
- 3. Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Use of Propylene Glycol Allyl Ether-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers utilizing propylene glycol allyl ether and its derivatives. The methodologies cover anionic and radical polymerization techniques, offering pathways to a variety of polymer architectures. Furthermore, protocols for the application of these functional polymers in drug delivery are outlined, providing a basis for the development of novel therapeutic systems.
Synthesis of Allyl-Functionalized Polyethers
The presence of the allyl group on the propylene glycol monomer provides a versatile handle for post-polymerization modification, making these polymers highly attractive for applications in drug delivery and biomaterials. Below are protocols for the controlled polymerization of allyl-functionalized ethers.
Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether
Anionic ring-opening polymerization (AROP) of epoxide-containing monomers like allyl glycidyl ether (AGE) allows for the synthesis of well-defined polyethers with predictable molecular weights and narrow molecular weight distributions. This method is particularly advantageous over cationic ROP, which can lead to lower molecular weight polymers.
Experimental Protocol: Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether (AGE)
This protocol is adapted from methodologies described for the synthesis of poly(allyl glycidyl ether) (PAGE).
Materials:
-
Allyl glycidyl ether (AGE), distilled prior to use
-
Initiator (e.g., potassium naphthalene or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation: Prepare the initiator solution in anhydrous THF under an inert atmosphere. For example, a potassium naphthalene solution can be prepared by stirring potassium metal with naphthalene in THF.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous THF.
-
Add the initiator solution to the THF and cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add the distilled AGE monomer to the initiator solution via a syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination:
-
Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or a hexane/ethyl ether mixture).
-
-
Purification:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Quantitative Data Summary:
The following table summarizes typical results for the anionic ring-opening polymerization of AGE, demonstrating the control over molecular weight and the narrow polydispersities achievable.
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Potassium Naphthalene | 50 | 25 | 12 | 5,200 | 1.10 | Adapted from |
| Sodium Hydride | 100 | 25 | 24 | 10,500 | 1.15 | Adapted from |
| 18-crown-6/KOAc | 50 | 50 | - | - | < 1.20 |
Logical Workflow for Anionic Ring-Opening Polymerization
Caption: Workflow for the anionic ring-opening polymerization of allyl glycidyl ether.
Radical Polymerization of Propylene Glycol Allyl Ether
Radical polymerization of allyl ethers can be challenging due to the high propensity for chain transfer from the allylic protons, which can lead to low molecular weight polymers and retard the polymerization rate. However, under specific conditions and with appropriate initiator selection, polymerization can be achieved.
Experimental Protocol: Radical Polymerization of Propylene Glycol Allyl Ether
This protocol is a general procedure adapted from literature on the radical polymerization of allyl monomers.
Materials:
-
Propylene glycol allyl ether, purified
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Argon or Nitrogen gas
-
Standard reaction glassware
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, add the propylene glycol allyl ether and solvent (if not bulk polymerization).
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
-
Initiation:
-
Add the radical initiator to the reaction mixture.
-
Heat the reaction to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
-
Polymerization:
-
Maintain the reaction at the set temperature for a specified period (e.g., 24-48 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Quantitative Data Summary:
The following table illustrates the effect of initiator concentration on the polymerization of an allyl monomer, highlighting the challenges in achieving high molecular weight.
| Monomer | Initiator | Initiator Conc. (wt%) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Reference |
| Allyl Acetate | Benzoyl Peroxide | 0.25 | 80 | Low | 1,500 | Adapted from |
| Allyl Acetate | Benzoyl Peroxide | 2.00 | 80 | Moderate | 2,800 | Adapted from |
Signaling Pathway for Radical Polymerization of Allyl Ethers
Caption: Key steps in the radical polymerization of allyl ethers, including chain transfer.
Application in Drug Delivery
Polymers based on propylene glycol allyl ether are promising for drug delivery applications due to their biocompatibility and the ability to be functionalized via the allyl groups. These functional groups can be used to conjugate drugs, targeting ligands, or to form crosslinked networks for controlled release.
Post-Polymerization Modification for Drug Conjugation
The allyl groups on the polymer backbone can be readily modified using chemistries like thiol-ene "click" reactions to attach therapeutic agents or targeting moieties.
Experimental Protocol: Thiol-Ene Modification of Allyl-Functionalized Polyethers
Materials:
-
Allyl-functionalized polyether (e.g., PAGE)
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide or a thiol-modified drug)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (e.g., THF or methanol)
-
UV light source (365 nm)
Procedure:
-
Reaction Mixture:
-
Dissolve the allyl-functionalized polymer and the thiol-containing molecule in the chosen solvent.
-
Add the photoinitiator to the solution.
-
-
Photoreaction:
-
Irradiate the solution with UV light for a specified time (e.g., 1-2 hours) at room temperature.
-
-
Purification:
-
Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted small molecules.
-
Lyophilize the purified solution to obtain the solid polymer-drug conjugate.
-
Formulation of Polymer-Based Nanoparticles for Drug Encapsulation
Amphiphilic block copolymers containing a hydrophilic poly(propylene glycol) block and a hydrophobic block can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs.
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Amphiphilic block copolymer (e.g., PCL-b-PAGE-b-mPEG)
-
Hydrophobic drug (e.g., doxorubicin)
-
Organic solvent (e.g., acetone or THF)
-
Aqueous solution (e.g., deionized water or PBS)
Procedure:
-
Organic Phase: Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise to the vigorously stirring aqueous solution.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated drug.
Logical Relationship for Drug Delivery Application
Caption: Pathways for utilizing allyl-functionalized polymers in drug delivery.
Application Notes and Protocols for the Gas Chromatographic Analysis of Propylene Glycol Ethers
These application notes provide detailed methodologies for the analysis of various propylene glycol ethers using gas chromatography (GC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of these compounds in diverse sample matrices.
Introduction to Propylene Glycol Ether Analysis
Propylene glycol ethers (PGEs) are a class of solvents utilized in a wide array of industrial and commercial products, including pharmaceuticals, cosmetics, cleaners, and coatings.[1] Their analysis is crucial for quality control, safety assessment, and formulation development. Gas chromatography is the primary analytical technique for the separation and quantification of PGEs due to its high resolution, sensitivity, and robustness.[2] Common detectors used for this analysis include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
Principles of Gas Chromatographic Analysis
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3] An inert carrier gas transports the vaporized sample through the column, where different analytes are retained for varying lengths of time depending on their physicochemical properties.[3] This differential retention allows for the separation of individual components before they reach the detector for quantification. Key factors influencing the separation include the stationary phase chemistry, column dimensions, oven temperature program, and carrier gas flow rate.
Application Note 1: Analysis of Propylene Glycol Ethers by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for the routine quality control of raw materials and finished products where the identity of the propylene glycol ethers is known.
Experimental Protocol
a) Sample Preparation:
-
Liquid Samples (e.g., pharmaceutical formulations, cosmetics):
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 2,2,2-trichloroethanol, 1,3-propanediol).[4][5]
-
Dilute to volume with a suitable solvent such as methanol or a mixture of methylene chloride and methanol (85:15 v/v).[4][6]
-
Mix thoroughly until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Solid Samples (e.g., polymers, textiles):
-
Accurately weigh the sample and perform a solvent extraction using a suitable solvent (e.g., methanol, dichloromethane).
-
Add an appropriate internal standard.
-
Follow steps 4 and 5 from the liquid sample preparation.
-
b) Instrumentation:
-
Gas Chromatograph: PerkinElmer GC 2400™ System or equivalent.[4]
-
Detector: Flame Ionization Detector (FID).[4]
-
Injector: Capillary split/splitless injector.[4]
-
Autosampler: PerkinElmer AS 2400™ Liquid Sampler or equivalent.[4]
c) Chromatographic Conditions:
| Parameter | Value |
| Column | Elite-624, 30 m x 0.53 mm ID, 3.0 µm film thickness[4] |
| Injector Temperature | 220 °C[7] |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium[7] |
| Flow Rate | 4.5 mL/min[8] |
| Injection Volume | 1.0 µL[8] |
| Split Ratio | 10:1[8] |
| Oven Program | Initial: 100 °C (hold 4 min) Ramp 1: 50 °C/min to 120 °C (hold 10 min) Ramp 2: 50 °C/min to 220 °C (hold 6 min)[7] |
Data Analysis
Quantification is typically performed using an internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.
Application Note 2: Analysis of Propylene Glycol Ethers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and is suitable for the analysis of complex mixtures and trace-level quantification of propylene glycol ethers.
Experimental Protocol
a) Sample Preparation:
Sample preparation follows the same general principles as for GC-FID analysis. The choice of solvent and internal standard should be compatible with mass spectrometry analysis.
b) Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.[9]
-
Mass Spectrometer: Agilent 5975C inert MSD or equivalent.[9]
-
Injector: Split/splitless injector.
-
Autosampler: Agilent 7693 or equivalent.[9]
c) Chromatographic Conditions:
| Parameter | Value |
| Column | Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injector Temperature | 230 °C[10] |
| Transfer Line Temp. | 240 °C[10] |
| Carrier Gas | Helium[10] |
| Flow Rate | 1 mL/min (constant flow)[10] |
| Injection Volume | 1 µL[10] |
| Split Ratio | 10:1 to 400:1, depending on concentration[10] |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp 1: 60 °C/min to 180 °C (hold 0.5 min) Ramp 2: 60 °C/min to 240 °C (hold 3 min)[10] |
| MSD Mode | Electron Ionization (EI) at 70 eV[9] |
| Scan Range | 20-200 amu[1] |
Data Analysis
Identification of propylene glycol ethers is based on their retention times and mass spectra. Quantification is typically performed using extracted ion chromatograms for the target analytes and an internal standard.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of various propylene glycol ethers by GC-FID and GC-MS.
Table 1: Retention Times of Propylene Glycol Ethers using GC-MS [1]
| Compound | Retention Time (min) |
| Propylene glycol methyl ether acetate (PGMA) | 4.622 |
| Propylene glycol propyl ether (PnPGE) | 4.412 |
| Propylene glycol butyl ether (PGBE) | 5.218 |
| Dipropylene glycol methyl ether (DPGME) Isomer I | 5.685 |
| Dipropylene glycol methyl ether (DPGME) Isomer II | 5.715 |
| Dipropylene glycol methyl ether (DPGME) Isomer III | 5.807 |
| Tripropylene glycol methyl ether (TPGME) isomers | 7.451 |
Table 2: Working Ranges and Limits of Quantification for Propylene Glycol Ethers by GC-FID
| Compound | Working Range (ppm for a 10L air sample) | Limit of Quantification (LOQ) | Reference |
| Propylene glycol monomethyl ether | 0.041 - 10.0 | - | [6] |
| Dipropylene glycol monomethyl ether | 0.050 - 6.19 | 4.7 µg / media | [6][11] |
| Propylene glycol monomethyl ether acetate | 0.030 - 6.83 | - | [6] |
Table 3: Limits of Detection and Quantification for Glycols by a Derivatization GC-FID Method [5]
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Propylene Glycol | 10 ppb | 30 ppb |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of propylene glycol ethers by gas chromatography.
Caption: General workflow for the analysis of propylene glycol ethers by GC.
References
- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Analytical Method [keikaventures.com]
- 7. shimadzu.com [shimadzu.com]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipropylene glycol monomethyl ether - analysis - Analytice [analytice.com]
Application Notes and Protocols for Ring-Opening Polymerization of Propylene Glycol and Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of allyl-functionalized poly(propylene glycol) through anionic ring-opening polymerization (ROP). This method allows for the creation of versatile polyether diols with pendant allyl groups, which can be further modified for various applications, including drug delivery, tissue engineering, and the development of advanced biomaterials.
Introduction
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of aliphatic polyethers.[1] Anionic ROP of epoxides, such as propylene oxide (PO) and allyl glycidyl ether (AGE), offers a robust method for producing well-defined polymers.[2] By utilizing a diol initiator like propylene glycol in the presence of a strong base such as potassium hydroxide (KOH), it is possible to synthesize telechelic polymers, in this case, poly(propylene oxide-co-allyl glycidyl ether) diols.[3][4] The resulting copolymers possess a polyether backbone, imparting flexibility, and pendant allyl groups from the AGE units, which serve as handles for post-polymerization modification.[5]
The incorporation of allyl functionalities is particularly valuable as they can participate in a variety of subsequent chemical transformations, such as thiol-ene "click" chemistry, allowing for the conjugation of biomolecules, drugs, or other functional moieties.[6] This versatility makes these allyl-functionalized polyethers attractive materials for biomedical research and drug development.
Polymerization Mechanism
The anionic ring-opening polymerization of propylene oxide and allyl glycidyl ether initiated by propylene glycol proceeds via the following key steps:
-
Initiator Formation: The strong base, potassium hydroxide (KOH), deprotonates the hydroxyl groups of the propylene glycol initiator to form a dipotassium alkoxide species.
-
Initiation: The highly nucleophilic alkoxide initiator attacks the less sterically hindered carbon of the epoxide ring of either a propylene oxide or allyl glycidyl ether monomer. This results in the opening of the epoxide ring and the formation of a new propagating alkoxide species.
-
Propagation: The newly formed alkoxide chain end continues to react with available PO and AGE monomers in a statistical manner. The chain grows from both ends of the original propylene glycol initiator.
-
Termination (in principle): In a true living polymerization, there is no inherent termination step. The reaction proceeds until all the monomer is consumed. The polymerization is typically "quenched" by the addition of a protic source (e.g., acid) to neutralize the catalyst and terminate the living chain ends, resulting in a hydroxyl-terminated polymer.
A simplified signaling pathway for the anionic ring-opening polymerization is depicted below.
Caption: Anionic ROP mechanism.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of allyl-functionalized poly(propylene glycol). Researchers should optimize these protocols based on their specific target molecular weight and degree of functionality.
Materials
-
Propylene oxide (PO, ≥99%, anhydrous)
-
Allyl glycidyl ether (AGE, ≥99%)
-
Propylene glycol (PG, ≥99.5%, anhydrous)
-
Potassium hydroxide (KOH, pellets, ≥85%)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Hexanes
Note: Propylene oxide is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial for successful anionic polymerization.
Synthesis of Allyl-Functionalized Poly(propylene glycol) Diol
This protocol describes the synthesis of a poly(propylene oxide-co-allyl glycidyl ether) diol with a target molecular weight.
Experimental Workflow Diagram:
Caption: Experimental workflow for synthesis.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a rubber septum is assembled under an inert atmosphere (e.g., argon or nitrogen).
-
Initiator Preparation: Propylene glycol is added to the flask via syringe. The desired amount of KOH is then added. The mixture is heated to 100-120 °C under vacuum for 1-2 hours to facilitate the deprotonation of the glycol and remove any traces of water.
-
Polymerization: The reactor is cooled to the desired reaction temperature (e.g., 60-80 °C). A mixture of propylene oxide and allyl glycidyl ether is added dropwise via a syringe pump over a period of 1-2 hours. The reaction is allowed to proceed for an additional 12-24 hours.
-
Termination and Purification: The reaction is cooled to room temperature and quenched by the slow addition of a methanolic HCl solution until the mixture is neutral. The solvent and any unreacted monomer are removed under reduced pressure. The resulting viscous polymer is dissolved in a minimal amount of dichloromethane and precipitated into a large volume of cold methanol or hexane with vigorous stirring. The precipitated polymer is collected by decantation or filtration and dried under vacuum to a constant weight.
Characterization Protocols
-
Purpose: To confirm the chemical structure, determine the copolymer composition, and calculate the number-average molecular weight (Mn).
-
Procedure:
-
Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Interpretation:
-
¹H NMR:
-
The backbone protons of the polyether will appear in the region of 3.4-3.7 ppm.[7]
-
The methyl protons of the propylene oxide units will be observed around 1.1-1.2 ppm.[8]
-
The characteristic signals for the allyl group of the AGE units will be present at approximately 4.0 ppm (-CH₂-O-), 5.2-5.3 ppm (=CH₂), and 5.8-6.0 ppm (-CH=).[9]
-
The ratio of PO to AGE units can be determined by comparing the integration of the methyl protons of PO to the vinyl protons of AGE.
-
Mn can be estimated by comparing the integration of the polymer backbone protons to the initiator protons (if distinguishable) or by end-group analysis of the terminal hydroxyl protons.
-
-
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Prepare a solution of the polymer in an appropriate solvent (e.g., THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Use polystyrene or poly(ethylene glycol) standards for calibration.[10]
-
-
Purpose: To identify the key functional groups in the polymer.
-
Procedure:
-
Obtain an FTIR spectrum of a thin film of the polymer cast on a salt plate (e.g., KBr) or using an attenuated total reflectance (ATR) accessory.
-
-
Data Interpretation:
-
A strong, broad band around 3400-3500 cm⁻¹ indicates the presence of terminal -OH groups.
-
A strong C-O-C stretching vibration for the ether backbone will be observed around 1100 cm⁻¹.[11]
-
Characteristic C=C stretching of the allyl group can be seen around 1645 cm⁻¹.
-
C-H stretching vibrations will be present in the 2800-3000 cm⁻¹ region.
-
Quantitative Data
The following tables provide representative data for the synthesis of allyl-functionalized poly(propylene glycol) based on typical experimental outcomes. The actual results may vary depending on the specific reaction conditions.
Table 1: Reaction Parameters for the Synthesis of Allyl-Functionalized Poly(propylene glycol) Diols
| Entry | [Monomer]:[Initiator] Ratio¹ | AGE in Monomer Feed (mol%) | Catalyst (mol% to Initiator) | Temperature (°C) | Time (h) |
| 1 | 50:1 | 10 | 5 | 70 | 24 |
| 2 | 100:1 | 10 | 5 | 70 | 24 |
| 3 | 100:1 | 20 | 5 | 70 | 24 |
| 4 | 150:1 | 15 | 5 | 70 | 24 |
¹ Total moles of (PO + AGE) to moles of propylene glycol.
Table 2: Characterization Data of Synthesized Allyl-Functionalized Poly(propylene glycol) Diols
| Entry | Target Mn ( g/mol )¹ | Actual Mn (GPC, g/mol ) | PDI (Mw/Mn) | AGE Incorporation (NMR, mol%) |
| 1 | 3000 | 2800 | 1.15 | 9.8 |
| 2 | 5900 | 5500 | 1.18 | 9.5 |
| 3 | 6000 | 5700 | 1.20 | 19.2 |
| 4 | 8900 | 8200 | 1.25 | 14.5 |
¹ Calculated based on the monomer-to-initiator ratio and assuming 100% conversion.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of allyl-functionalized poly(propylene glycol) diols via anionic ring-opening polymerization. This approach offers a reliable method for producing well-defined polyethers with tunable molecular weights and pendant functionalities. These versatile polymers are valuable platforms for the development of advanced materials with tailored properties for a wide range of applications in research, drug development, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of poly(propylene oxide) and its copolymers [vtechworks.lib.vt.edu]
- 3. box2073.temp.domains [box2073.temp.domains]
- 4. Polypropylene glycol(25322-69-4) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of linear asymmetrical poly(propylene oxide) diol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Thiol-Ene Click Reaction with Propylene Glycol Allyl Ether Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiol-ene reaction has emerged as a powerhouse in the field of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1] This chemistry involves the reaction between a thiol (R-SH) and an alkene, or "ene" (-C=C-), to form a stable thioether linkage. The reaction's high yields, tolerance to various functional groups, and ability to proceed under mild, often biocompatible conditions make it an invaluable tool in drug development, polymer science, and biomaterials engineering.[2][3] This document provides detailed application notes and protocols for the radical-mediated thiol-ene reaction, with a specific focus on its use with propylene glycol allyl ether derivatives, which offer a hydrophilic and biocompatible scaffold.
Core Principles: The Free-Radical Thiol-Ene Mechanism
The most common pathway for the thiol-ene reaction is a free-radical chain mechanism, which can be initiated by light (photo-initiation) or heat (thermal initiation).[4] Photo-initiation is particularly advantageous as it allows for precise spatial and temporal control over the reaction.[1][3] The mechanism proceeds in three main stages:
-
Initiation: A radical initiator, upon exposure to UV light or heat, abstracts a hydrogen atom from a thiol (R-SH), generating a highly reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the double bond of an allyl ether. This step is typically anti-Markovnikov, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, creating the final thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
This chain-transfer mechanism is highly efficient, leading to rapid polymerization or conjugation with minimal side products.[4]
Applications in Research & Drug Development
The versatility of the thiol-ene reaction with biocompatible backbones like propylene glycol makes it suitable for numerous high-value applications.
-
Hydrogel Formation for Drug Delivery: Thiol-ene chemistry is widely used to form hydrogels for the controlled release of therapeutics.[2][5] By using multi-functional thiol and allyl ether monomers derived from polyethylene glycol (PEG) or propylene glycol (PPG), crosslinked polymer networks can be formed in situ under cytocompatible conditions.[6] The mesh size of the hydrogel, which dictates the release rate of encapsulated drugs or proteins, can be precisely tuned by adjusting monomer concentration and crosslinking density.[5][7]
-
Bioconjugation and Surface Functionalization: The reaction provides a straightforward method for covalently attaching bioactive molecules to surfaces or polymer scaffolds. Thiol-containing molecules, such as cysteine-bearing peptides or proteins, can be readily conjugated to a surface functionalized with allyl ether groups.[3][8] This "bio-orthogonal" ligation is highly selective and can be performed in aqueous buffers, preserving the function of the biologic.[9]
-
Advanced Polymer & Materials Synthesis: Beyond hydrogels, the thiol-ene reaction is employed to synthesize a wide range of polymers with tailored properties. It allows for the creation of linear polymers, dendrimers, and complex polymer networks. The resulting poly(thioether) materials often exhibit unique mechanical and thermal properties, making them candidates for advanced medical devices and specialty coatings.[10][11]
Protocols for Thiol-Ene Modification
Protocol 1: Photoinitiated Thiol-Ene Reaction for Bioconjugation
This protocol describes a general method for conjugating a thiol-containing molecule (e.g., a cysteine-peptide) to a substrate functionalized with propylene glycol allyl ether groups under UV irradiation.
Materials:
-
Allyl-functionalized Substrate: Glass slide or polymer film coated with Poly(propylene glycol) monoallyl ether.
-
Thiol Molecule: Cysteine-containing peptide (e.g., Cys-Arg-Gly-Asp-Ser, CRGDS).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or 2,2-dimethoxy-2-phenylacetophenone (DMPA/DPAP).[12][13]
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4 for biological molecules, or an appropriate organic solvent (e.g., DMF, NMP) for other applications.[12][14]
-
Inert Gas: Nitrogen or Argon (optional, as the reaction is largely insensitive to oxygen).[15]
Equipment:
-
UV Lamp (365 nm wavelength).
-
Reaction vessel (e.g., petri dish, multi-well plate).
-
Stirrer or orbital shaker (if performing in solution).
-
Standard laboratory glassware and pipettes.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the thiol molecule in the chosen solvent (e.g., 10 mM peptide in PBS).
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM LAP in PBS). The final concentration is typically 0.5-5 mM.[13]
-
-
Reaction Setup:
-
Place the allyl-functionalized substrate in the reaction vessel.
-
Add the thiol solution to the vessel, ensuring the entire surface is covered.
-
Add the photoinitiator from the stock solution to reach the desired final concentration and mix gently.
-
-
Initiation:
-
Position the UV lamp approximately 5-10 cm above the reaction vessel.
-
Irradiate the mixture with 365 nm UV light. A typical intensity is 5-20 mW/cm².
-
Reaction time can vary from a few seconds to several minutes for surface conjugation, or up to a few hours for solution-phase reactions, depending on reactant concentrations and desired conversion.[13][14]
-
-
Work-up and Purification:
-
After irradiation, extinguish the UV lamp.
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with fresh solvent (e.g., PBS followed by deionized water) multiple times to remove any unreacted reagents and photoinitiator byproducts.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Characterization:
-
Confirm successful conjugation using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect sulfur, or by conjugating a fluorescently tagged peptide and analyzing with fluorescence microscopy.
-
Reaction Monitoring
For reactions performed in solution, the progress can be monitored in real-time or by analyzing aliquots.
-
FTIR Spectroscopy: The reaction can be followed by observing the disappearance of the thiol peak (S-H stretch) at ~2570 cm⁻¹ and the alkene peak (C=C stretch) at ~1645 cm⁻¹.[15]
-
¹H NMR Spectroscopy: Monitor the disappearance of the characteristic vinyl proton signals of the allyl group, typically found between 5-6 ppm.[16][17]
Quantitative Data Summary
The thiol-ene reaction is characterized by its high efficiency and rapid kinetics. The table below summarizes typical quantitative parameters gathered from various studies on thiol-allyl ether systems.
| Parameter | Typical Value / Range | Notes | Citations |
| Reaction Time | 5 minutes – 4 hours | Highly dependent on light intensity, initiator concentration, and reactant stoichiometry. Surface reactions are often faster. | [13][14] |
| Conversion / Yield | > 90% (often quantitative) | The reaction is known for proceeding to near-complete conversion with minimal side products. | [1][4][14] |
| Thiol:Ene Molar Ratio | 1:1 | A 1:1 stoichiometric ratio is typically used to maximize polymer chain length or achieve complete surface functionalization. | [10] |
| Photoinitiator Conc. | 0.1 - 1.0 mol% (relative to functional groups) | Higher concentrations can increase reaction speed but may have cytotoxic effects in biological systems. | [13][14] |
| UV Wavelength | 365 nm | This long-wave UV is less damaging to biological molecules than shorter wavelengths (e.g., 254 nm). | [12][13][18] |
| UV Intensity | 5 - 20 mW/cm² | Higher intensity generally leads to faster reaction rates. | [6] |
Conclusion
The thiol-ene click reaction is a robust and versatile tool for researchers in chemistry, materials science, and drug development. Its application with propylene glycol allyl ether derivatives provides a powerful platform for creating biocompatible materials, hydrogels for controlled release, and precisely functionalized surfaces for biological studies. The mild reaction conditions, high yields, and spatiotemporal control offered by photo-initiation ensure its continued and expanding role in the development of advanced therapeutic and diagnostic systems.
References
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Polycarboxylic Acid Water Reducers Using Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycarboxylic acid (PCA) water reducers, a class of high-performance superplasticizers, utilizing allyl ether-based macromonomers. This document is intended to guide researchers and scientists in the development and optimization of PCA synthesis for various applications, including advanced concrete formulations and potentially in drug delivery systems where biocompatible polymers with dispersing properties are required.
Introduction
Polycarboxylic acid water reducers are comb-like copolymers that are highly effective at dispersing particles in aqueous suspensions. In the context of cement and concrete, they adsorb onto the surface of cement grains, imparting a strong electrostatic repulsion and steric hindrance that prevents flocculation. This results in a significant reduction in the amount of water required for a given workability, leading to higher strength and more durable concrete.[1][2] The versatility of their molecular architecture, which can be tailored by adjusting monomer ratios and polymerization conditions, makes them a subject of ongoing research for performance optimization.[3][4][5]
The synthesis typically involves the free-radical copolymerization of an unsaturated carboxylic acid monomer, such as acrylic acid (AA), with a polyoxyalkylene-based macromonomer containing a polymerizable double bond, commonly an allyl ether like isopentenyl polyoxyethylene ether (TPEG) or allyl alcohol polyoxyethylene ether (APEG).[1][6]
Synthesis Pathway Overview
The synthesis of allyl ether-based PCA water reducers can be broadly divided into two key stages:
-
Synthesis of the Allyl Ether Macromonomer: This involves the ethoxylation of an unsaturated alcohol (e.g., isopentenol or allyl alcohol) to create a polyethylene glycol chain with a terminal allyl group.
-
Copolymerization: The allyl ether macromonomer is then copolymerized with a carboxylic acid monomer and other functional monomers in the presence of an initiator and a chain transfer agent to form the final comb-like PCA polymer.
A general schematic of the synthesis process is presented below.
Figure 1: General synthesis pathway for allyl ether-based PCA water reducers.
Experimental Protocols
Protocol for Synthesis of Isopentenyl Polyoxyethylene Ether (TPEG) Macromonomer
This protocol describes the synthesis of a TPEG macromonomer, a key precursor for PCA water reducers.
Materials:
-
Isopentenol
-
Ethylene Oxide
-
Sodium Methoxide (catalyst)
-
Glacial Acetic Acid
-
Nitrogen gas
-
Autoclave reactor
Procedure:
-
Thoroughly clean and dry a 2.5L autoclave reactor.
-
Charge the reactor with 586g of isopentenol and 0.76g of sodium methoxide powder.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the reactor to 70°C.
-
Under vacuum, continuously add 920g of ethylene oxide over a period of 4 hours, maintaining the reaction temperature between 70-120°C.
-
After the addition of ethylene oxide is complete, maintain the temperature and allow the reaction to mature for approximately 1.5 hours, or until the pressure in the reactor no longer drops.
-
Cool the reactor to 80°C and apply a vacuum to remove any low-boiling point substances.
-
Neutralize the product by adding glacial acetic acid until a pH of approximately 6.1 is reached.
-
The final TPEG macromonomer can then be collected.
Protocol for Synthesis of Polycarboxylic Acid (PCA) Water Reducer
This protocol details the free-radical copolymerization of TPEG and acrylic acid to produce a high-performance PCA water reducer.[1]
Materials:
-
Isopentenyl polyoxyethylene ether (TPEG, Mw = 2400 g/mol )
-
Acrylic Acid (AA)
-
Dibasic ester (e.g., glyceryl maleic anhydride)
-
Hydrogen Peroxide (initiator)
-
L-Ascorbic Acid (initiator component)
-
Mercaptoacetic acid (chain transfer agent)
-
Sodium Hydroxide solution
-
Deionized water
-
1000ml four-neck flask with stirrer
Procedure:
-
Into a 1000ml four-neck flask, add the measured amount of TPEG macromonomer, hydrogen peroxide, and deionized water.
-
Turn on the stirrer and wait for the macromonomer to completely dissolve.
-
Prepare the following three separate solutions:
-
Solution A: A mixture of acrylic acid, glyceryl maleic anhydride, and water.
-
Solution B: L-ascorbic acid dissolved in water.
-
Solution C: Mercaptoacetic acid dissolved in water.
-
-
Begin the dropwise addition of solutions A, B, and C into the four-neck flask. The addition should be completed over a period of time as specified by the desired reaction kinetics (typically 1-3 hours).[3]
-
After the addition is complete, continue the reaction for an additional hour.
-
Neutralize the resulting solution to a pH of 6-7 using a sodium hydroxide solution to obtain the final high-performance polycarboxylic acid water reducer product.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of PCA water reducers.
Figure 2: Experimental workflow for PCA synthesis and evaluation.
Data Presentation: Influence of Synthesis Parameters
The performance of PCA water reducers is highly dependent on their molecular structure, which is controlled by the synthesis parameters.[3][4] The following tables summarize the impact of key parameters on the properties of the final product.
Table 1: Effect of Acid-to-Ether Ratio on PCA Performance [1][3]
| Acid-to-Ether Ratio (AA:TPEG) | Initiator (% of monomer mass) | Chain Transfer Agent (% of monomer mass) | Cement Paste Fluidity (mm) |
| 2.5:1 | 0.35 | 0.35 | 215 |
| 3.0:1 | 0.35 | 0.35 | 221 |
| 3.5:1 | 0.35 | 0.35 | 218 |
| 4.0:1 | 0.35 | 0.35 | 210 |
Table 2: Optimal Synthesis Conditions for a High-Performance PCA [1]
| Parameter | Optimal Value |
| Acid-to-Ether Ratio | 3.0:1 |
| Dibasic Ester (% of monomer mass) | 2.8% |
| Initiator (% of monomer mass) | 0.35% |
| Chain Transfer Agent (% of monomer mass) | 0.35% |
Table 3: Molecular Weight Characteristics of Synthesized PCA [1]
| Polymer | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Commercial PCA (PCE-W) | 38,500 | 21,200 | 1.82 |
| Synthesized PCA (PCE-H) | 42,300 | 23,100 | 1.83 |
Characterization of Synthesized PCA
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups in the synthesized PCA. Key peaks to identify include the stretching vibration of C=O in the carboxyl groups and the ether linkages in the polyethylene glycol side chains.
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer. These parameters are crucial as they significantly influence the performance of the water reducer.[3]
Performance Evaluation in Cementitious Systems
The efficacy of the synthesized PCA water reducer is evaluated by testing its performance in cement paste or concrete.
Cement Paste Fluidity (Slump Flow): This test measures the ability of the PCA to disperse cement particles and increase the flowability of the paste. A higher slump flow value indicates better performance.
Water Reduction Rate: The water reduction rate is a key performance indicator, quantifying the percentage decrease in water content achieved while maintaining a specific slump, compared to a control mix without a water reducer.
Conclusion
The synthesis of polycarboxylic acid water reducers using allyl ethers offers a versatile platform for developing high-performance superplasticizers. By carefully controlling the synthesis parameters, such as the acid-to-ether ratio, initiator concentration, and the use of functional comonomers, the molecular architecture of the PCA can be tailored to achieve desired properties like high water reduction and excellent slump retention. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the synthesis of these advanced polymers for a wide range of applications.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Modification of Polycarboxylate Superplasticizers—A Review [mdpi.com]
- 5. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105199060A - Super-early-strength PCE (polycarboxylate ether) superplasticizer and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Propylene Glycol Allyl Ether as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of propylene glycol allyl ether (PGAE) as a versatile chemical intermediate in various manufacturing processes. This document includes its chemical and physical properties, detailed synthesis protocols, and its applications in the formulation of polymers and resins.
Chemical and Physical Properties of Propylene Glycol Allyl Ether
Propylene glycol allyl ether (PGAE) is a colorless liquid with the chemical formula C₆H₁₂O₂.[1] It is also known by other names such as 1-(allyloxy)propan-2-ol, propylene glycol monoallyl ether, and 2-(allyloxy)-1-propanol. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | PubChem |
| Chemical Formula | C₆H₁₂O₂ | PubChem |
| Appearance | Clear, colorless liquid | HSDB |
| Boiling Point | 157.22 °C (estimated) | ChemBK |
| Density | 0.9548 g/cm³ (estimated) | ChemBK |
| Flash Point | 118 °C | ChemBK |
| Vapor Pressure | 0.000837 mmHg at 25°C | ChemBK |
| Refractive Index | 1.4030 (estimate) | ChemBK |
| Solubility | Miscible with water and many organic solvents | General knowledge |
Synthesis of Propylene Glycol Allyl Ether
The primary method for the synthesis of propylene glycol allyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3][4] In this case, propylene glycol is deprotonated to form a propylene glycolate anion, which then acts as a nucleophile to attack an allyl halide, such as allyl chloride.
Experimental Protocol: Williamson Ether Synthesis of Propylene Glycol Allyl Ether
This protocol is based on the general principles of the Williamson ether synthesis and analogous procedures for similar ethers.[2][3][4][5]
Materials:
-
1,2-Propanediol (Propylene Glycol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 eq) in mineral oil. The mineral oil is removed by washing with anhydrous hexane under an inert atmosphere. Anhydrous THF is then added to the flask.
-
Formation of Alkoxide: A solution of 1,2-propanediol (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium propylene glycolate.
-
Addition of Allyl Halide: The reaction mixture is cooled back to 0 °C, and allyl chloride (1.1 eq) is added dropwise via the dropping funnel.
-
Reaction: The reaction mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature, and excess sodium hydride is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with deionized water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure propylene glycol allyl ether.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Allyl chloride is a flammable and toxic liquid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Tetrahydrofuran can form explosive peroxides upon storage. Use freshly distilled or peroxide-free THF.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of propylene glycol allyl ether.
Applications as a Chemical Intermediate
Propylene glycol allyl ether is a valuable intermediate due to its dual functionality: a hydroxyl group and an allyl group. The allyl group can undergo a variety of reactions, including polymerization, epoxidation, and thiol-ene reactions, making PGAE a useful building block for more complex molecules and polymers.[6]
Reactive Diluent in Epoxy Resins
PGAE can be used as a reactive diluent in epoxy resin formulations.[7][8][9] Reactive diluents are low-viscosity compounds that are added to epoxy resins to reduce their viscosity, making them easier to process and apply. Unlike non-reactive diluents, which can compromise the physical properties of the cured resin, reactive diluents have functional groups that allow them to co-react with the epoxy resin and curing agent, becoming part of the cross-linked polymer network.
Function of PGAE as a Reactive Diluent:
-
Viscosity Reduction: The low viscosity of PGAE helps to reduce the overall viscosity of the epoxy resin formulation.
-
Improved Workability: Lower viscosity allows for better impregnation of fibers in composites, improved flow into molds, and easier application as a coating or adhesive.
-
Modification of Properties: The incorporation of the flexible propylene glycol allyl ether moiety into the polymer network can improve the toughness and impact resistance of the cured epoxy resin.
Monomer for UV Curable Coatings and Resins
The allyl group in PGAE makes it a suitable monomer for the formulation of UV curable coatings and resins.[10] UV curing is a rapid, solvent-free process that uses ultraviolet light to initiate polymerization. In these systems, PGAE can be copolymerized with other monomers, such as acrylates, to form a cross-linked polymer network.
Role of PGAE in UV Curable Formulations:
-
Cross-linking: The allyl group can participate in free-radical polymerization initiated by a photoinitiator upon exposure to UV light.
-
Adhesion Promotion: The hydroxyl group can contribute to improved adhesion to various substrates.
-
Property Modification: The incorporation of PGAE can influence the flexibility, hardness, and chemical resistance of the cured coating.
Manufacturing Workflow: PGAE in Epoxy Resin Formulation
Caption: Manufacturing workflow for an epoxy resin formulation using PGAE.
Quantitative Data
| Parameter | Value | Source |
| Catalyst | Solid base catalysts (e.g., MgO, CaO, Mg-Al oxides) | ResearchGate |
| Reaction Temperature | 120 - 180 °C | Patent WO2009091379A1 |
| Molar Ratio (Alcohol:Propylene Oxide) | 3:1 to 5:1 | ResearchGate |
| Reaction Time | 2 - 8 hours | ResearchGate |
| Selectivity for Primary Ether | >90% with basic catalysts | ResearchGate |
Drug Development Applications
While propylene glycol itself is widely used as a pharmaceutical excipient, the direct application of propylene glycol allyl ether in drug development is not well-documented in publicly available literature. However, its properties as a functional monomer suggest potential applications in the synthesis of biocompatible polymers for drug delivery systems. The allyl group can be functionalized post-polymerization to attach drug molecules or targeting ligands. Further research is needed to explore the potential of PGAE in this field.
Disclaimer
The information provided in these application notes is for research and development purposes only. The experimental protocols are based on established chemical principles and analogous procedures and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed by trained personnel in a well-equipped laboratory, following all applicable safety guidelines.
References
- 1. Propylene glycol, allyl ether | C6H12O2 | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. jrhessco.com [jrhessco.com]
- 7. US8318834B2 - Epoxy resin reactive diluent compositions - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. purnimagroup.com [purnimagroup.com]
- 10. researchgate.net [researchgate.net]
Analytical techniques for the characterization of propylene glycol ethers
An in-depth understanding of the physicochemical properties of propylene glycol ethers is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the analytical characterization of these compounds, focusing on techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like propylene glycol ethers. It is widely used for purity assessment, identification of isomers, and quantification in various matrices.[1][2][3][4]
Application Note:
GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity for the analysis of propylene glycol ethers.[1][5] The choice of column is critical, with polar columns like those with polyethylene glycol (PEG) or cyanopropylphenyl stationary phases providing good separation of isomers.[6][7][8] For complex mixtures, a thin film cyanopropyl-based column can offer better resolution and faster run times.[6][8] Sample preparation is often straightforward for pure substances but can involve extraction or derivatization for complex matrices like biological or environmental samples.[1][9]
Quantitative Data Summary
| Analyte/Matrix | Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Working Range | Recovery | Reference |
| Propylene Glycol Monomethyl Ether (PGME) in air | GC/FID | - | 0.041 to 10.0 ppm | - | [5][10] |
| Dipropylene Glycol Monomethyl Ether (DPGME) in air | GC/FID | - | 0.050 to 6.19 ppm | - | [5][10] |
| Propylene Glycol Monomethyl Ether Acetate (PMA) in air | GC/FID | - | 0.030 to 6.83 ppm | - | [5][10] |
| Propylene Glycol Monoethyl Ether in workplace air | GC/FID | LOQ: 0.5 mg/m³ | - | 93% | [7][11] |
| Propylene Glycol in human plasma | HRGC/MS | 1 ppm | - | 94-106% | [12] |
| Propylene Glycol in human serum | HRGC/ECD | 0.38 ppm | - | >90% | [12] |
Experimental Protocol: Purity Determination of Propylene Glycol Monomethyl Ether (PGME) by GC-FID
This protocol is based on established methods for the purity analysis of propylene glycol ethers.[2][3][4]
1. Sample Preparation:
-
For neat samples, dilute an accurately weighed amount of the PGME sample in a suitable solvent like methanol or methylene chloride.
-
For samples in a matrix, perform a liquid-liquid extraction with an appropriate solvent.
-
Prepare a calibration standard by weighing a known amount of high-purity PGME.[4]
-
An internal standard, such as monochlorobenzene, can be added for improved quantification.[4]
2. GC-FID Instrumentation and Parameters:
| Parameter | Setting |
| Column | StabilWax (Crossbond polyethylene glycol) or equivalent, 60 m x 0.25 mm ID, 0.50 µm film thickness[7] |
| Injector | Split/Splitless, 200 °C[7] |
| Oven Program | 90°C (hold 1 min), then ramp at 10°C/min to 200°C[10] |
| Carrier Gas | Helium, constant flow |
| Detector | Flame Ionization Detector (FID), 250 °C[7] |
| Injection Volume | 1 µL |
3. Data Acquisition and Analysis:
-
Inject the prepared sample and standards into the GC.
-
Identify the PGME peak based on its retention time compared to the standard.
-
Integrate the peak areas of the analyte and the internal standard (if used).
-
Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve.
Experimental Workflow
Caption: Workflow for GC-FID analysis of propylene glycol ethers.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with GC (GC-MS), is a powerful tool for the identification and structural elucidation of propylene glycol ethers and their impurities.[1][6]
Application Note:
GC-MS combines the separation power of GC with the sensitive and specific detection of MS. Electron ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which can be used for library matching and identification of unknown compounds.[6] For quantitative analysis of polypropylene glycol polymers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed, utilizing collision-induced dissociation to generate specific product ions for multiple reaction monitoring (MRM).[13]
Experimental Protocol: Identification of Impurities in Propylene Glycol Ethers by GC-MS
1. Sample Preparation:
-
Prepare the sample as described in the GC protocol. No derivatization is typically required for GC-MS analysis of propylene glycol ethers.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| GC Column | Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[6][8] |
| Injector | Split/Splitless, 250 °C |
| Oven Program | 40 °C (hold 1 min), then ramp at 20 °C/min to 300 °C (hold 2 min)[8] |
| Carrier Gas | Helium, constant flow |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 35-400 |
| Scan Speed | High scan speed to ensure sufficient data points across narrow peaks[6] |
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
For each peak of interest, extract the mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for compound identification.[14]
-
Analyze the fragmentation pattern to confirm the structure of the compound and its isomers.[15]
Logical Workflow for Compound Identification
Caption: Decision workflow for compound identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable technique for the structural elucidation of propylene glycol ethers, providing detailed information about the molecular structure and the connectivity of atoms.
Application Note:
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the characterization of propylene glycol ethers. ¹H NMR provides information about the different types of protons and their neighboring atoms, which is useful for distinguishing between isomers.[16][17][18][19] Quantitative NMR (qNMR) can also be used for purity assessment and quantification of components in a mixture without the need for identical reference standards.[20]
Experimental Protocol: Structural Characterization by ¹H NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the propylene glycol ether sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if required.
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or D₂O |
| Experiment | ¹H (Proton) |
| Pulse Sequence | Standard single pulse |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 1-5 seconds |
3. Data Acquisition and Analysis:
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
Analyze the chemical shifts and coupling constants to elucidate the molecular structure and identify isomers.
Signaling Pathway Diagram (Illustrative)
Caption: Connectivity diagram illustrating NMR J-coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in propylene glycol ethers.
Application Note:
The FTIR spectrum of a propylene glycol ether will show characteristic absorption bands corresponding to O-H stretching (if a free hydroxyl group is present), C-H stretching of alkyl groups, and C-O stretching of the ether and alcohol functionalities.[21][22][23] It is particularly useful for monitoring reactions, identifying the presence of starting materials or byproducts, and for quality control purposes. FTIR can also be used for the quantitative analysis of propylene glycol ether vapors.[24][25]
Quantitative Data for FTIR
| Analyte | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PGME vapor | FTIR | 0.25 ppmv | 0.8 ppmv | [24][25] |
| 2.5 M PGME solution (liquid aliquot) | FTIR | 1.1 µL | 3.5 µL | [24][25] |
Experimental Protocol: Functional Group Analysis by FTIR
1. Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the liquid is placed directly on the ATR crystal.
2. FTIR Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | FTIR spectrometer with a DTGS or MCT detector |
| Accessory | Transmission (KBr plates) or ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
3. Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to reference spectra or correlation charts to confirm the presence of expected functional groups.
FTIR Experimental Workflow
Caption: Workflow for functional group analysis by FTIR.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. kelid1.ir [kelid1.ir]
- 5. Analytical Method [keikaventures.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 9. Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]
- 12. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative analysis of polypropylene glycol polymers by liquid chromatography tandem mass spectrometry based on collision induced dissociation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propylene Glycol [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. Propylene glycol(57-55-6) 1H NMR spectrum [chemicalbook.com]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. shd-pub.org.rs [shd-pub.org.rs]
- 24. Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Laboratory procedures for handling and storing propylene glycol, allyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and potential laboratory applications of propylene glycol allyl ether. The information is intended to ensure safe laboratory practices and to provide a foundation for its use in chemical synthesis.
Chemical and Physical Properties
Propylene glycol allyl ether is a clear, colorless liquid.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1331-17-5 | --INVALID-LINK-- |
| Molecular Formula | C6H12O2 | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 157.22°C (rough estimate) | --INVALID-LINK-- |
| Density | 0.9548 g/cm³ (rough estimate) | --INVALID-LINK-- |
| Flash Point | 118°C | --INVALID-LINK-- |
| Vapor Pressure | 0.000837 mmHg at 25°C | --INVALID-LINK-- |
Toxicological Data
Propylene glycol allyl ether is considered to have low acute oral toxicity. However, it is a mucous membrane and severe eye irritant.[1] High-dose animal studies have shown it to cause central nervous system depression.[1]
| Toxicity Metric | Value | Species | Reference |
| LD50 (Oral) | 1 - 2 g/kg | Rat (female) | --INVALID-LINK-- |
Safe Handling and Storage
As an allyl ether, propylene glycol allyl ether is a peroxide-forming chemical .[2][3][4][5][6] Peroxides can form upon exposure to air and light, and can detonate when concentrated by distillation or evaporation, or when subjected to heat, shock, or friction.[2][6] Therefore, strict adherence to the following protocols is mandatory.
Storage Protocol
-
Containers: Store in airtight, opaque, light-resistant containers, preferably the original manufacturer's container.[3][5] Avoid glass stoppers.[3]
-
Environment: Keep containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
-
Labeling: All containers of propylene glycol allyl ether must be clearly labeled with the date of receipt and the date of opening.[3]
-
Inhibitors: If the ether is supplied with a peroxide inhibitor (e.g., BHT), do not remove it until the chemical is to be used.[5]
-
Inventory Management: Keep the quantity of peroxide-forming chemicals to a minimum and dispose of chemicals that have passed their expiration date.[3][5]
Peroxide Detection Protocol
Regularly test for the presence of peroxides, especially before any distillation or concentration steps.[2][4]
Frequency of Testing:
-
Opened containers should be tested at least every 3-6 months.
-
Unopened containers should be tested after 12 months.
Procedure using Peroxide Test Strips:
-
Immerse the test strip into the propylene glycol allyl ether for 1 second.
-
Allow the solvent to evaporate from the strip.
-
Moisten the test field with a drop of distilled water or by breathing on it.
-
Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration in ppm.
Procedure using Potassium Iodide Test:
-
In a fume hood, add 1 ml of a freshly prepared 10% (w/v) potassium iodide solution to 10 ml of the propylene glycol allyl ether in a stoppered flask.
-
Add a few drops of dilute hydrochloric acid and shake.
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Peroxide Removal Protocol
If peroxides are detected at a concentration above 10-20 ppm , they must be removed before the ether is used, especially for distillation. Do not attempt to remove peroxides from containers with visible crystal formation or a cloudy appearance. In such cases, contact your institution's environmental health and safety office immediately.
Method 1: Activated Alumina Column
-
Pack a chromatography column with activated basic alumina.
-
Pass the propylene glycol allyl ether through the column. The peroxides are adsorbed onto the alumina.
-
The purified ether should be used immediately as the process also removes any inhibitors.
Method 2: Ferrous Sulfate Wash
-
Prepare a fresh solution of 5g of ferrous sulfate (FeSO₄) in 20 ml of water for every 1 liter of ether to be purified.
-
In a separatory funnel, shake the propylene glycol allyl ether with the ferrous sulfate solution.
-
Separate the aqueous layer.
-
Wash the ether with water to remove any remaining ferrous sulfate.
-
Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Retest the ether for the presence of peroxides to ensure their complete removal.
Experimental Protocols
Synthesis of Propylene Glycol Allyl Ether
Propylene glycol allyl ether can be synthesized via the reaction of propylene oxide with an excess of allyl alcohol, typically under basic or acidic catalysis. An alternative laboratory-scale synthesis is the Williamson ether synthesis.
Williamson Ether Synthesis Protocol:
This protocol describes the synthesis of propylene glycol allyl ether from propylene glycol and allyl bromide. This is an SN2 reaction where the alkoxide of propylene glycol acts as a nucleophile.[8][9][10]
Materials:
-
Propylene glycol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, add propylene glycol (1 equivalent) to anhydrous THF.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0°C (ice bath). Hydrogen gas will be evolved, so ensure adequate ventilation in a fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen ceases, to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure propylene glycol allyl ether.
Application in Drug Development
While propylene glycol is a widely used excipient in pharmaceutical formulations due to its low toxicity and solvent properties, the specific applications of propylene glycol allyl ether in drug development are not well-documented in publicly available literature.[1][11][12][13][14][15] However, its bifunctional nature (hydroxyl and allyl groups) makes it a potential building block in the synthesis of more complex molecules. Functionalized poly(propylene glycol) derivatives are being investigated for use in drug delivery systems and for creating biocompatible materials.[16][17] The allyl group provides a reactive handle for further chemical modifications, such as thiol-ene "click" chemistry, which is a versatile method for bioconjugation and material synthesis.
Visualizations
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. uh.edu [uh.edu]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. nanofab.ucr.edu [nanofab.ucr.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]
- 12. Propylene glycol - Wikipedia [en.wikipedia.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. nbinno.com [nbinno.com]
- 17. Poly(propylene glycol) - CD Bioparticles [cd-bioparticles.net]
Application Notes: Isomerization of Allyl Ethers Using Ruthenium Complexes
Introduction
The isomerization of allyl ethers to their corresponding vinyl ethers is a pivotal transformation in organic synthesis. Vinyl ethers are versatile intermediates used in a variety of reactions, including cycloadditions, Claisen rearrangements, and as protecting groups. Ruthenium complexes have emerged as highly efficient and selective catalysts for this transformation, operating under mild conditions and tolerating a wide range of functional groups. This document provides an overview of the application of various ruthenium catalysts, their substrate scope, and mechanistic insights into the isomerization reaction.
Mechanism of Isomerization
The most widely accepted mechanism for the ruthenium-catalyzed isomerization of allyl ethers is the hydride mechanism . This pathway involves the following key steps:
-
Formation of a Ruthenium-Hydride Species: The active catalyst is typically a ruthenium-hydride complex, which can be generated in situ from a variety of ruthenium precursors.
-
Coordination: The allyl ether coordinates to the ruthenium-hydride complex.
-
Hydrometallation: The ruthenium-hydride adds across the double bond of the allyl group. This addition can proceed in a Markovnikov or anti-Markovnikov fashion, influencing the final product.
-
β-Hydride Elimination: A β-hydride elimination from the resulting ruthenium-alkyl intermediate regenerates the double bond in the isomerized position, yielding the vinyl ether and the ruthenium-hydride catalyst.
-
Product Release: The vinyl ether product dissociates from the catalyst, allowing the catalytic cycle to continue.
This intermolecular hydrogen shift mechanism has been supported by studies using deuterated reagents.[1]
Catalyst Selection
Several ruthenium complexes have demonstrated high efficacy in catalyzing the isomerization of allyl ethers. The choice of catalyst can influence reaction rates, yields, and stereoselectivity.
-
[RuClH(CO)(PPh₃)₃]: This is a highly effective and commonly used catalyst for the isomerization of a wide range of alkyl and silyl allyl ethers, often providing quantitative conversion.[1] It is known for its high activity and can be used in relatively low catalytic loadings.
-
Grubbs Catalysts (First and Second Generation): While primarily known for olefin metathesis, Grubbs catalysts can be converted in situ to ruthenium-hydride species that are active in isomerization.[2] This dual reactivity allows for tandem metathesis-isomerization reactions.
-
[RuCl₂(p-cymene)]₂: This complex, often used with additives like AgSbF₆ and a co-oxidant like Cu(OAc)₂, is effective for the isomerization of allylsilanes and allyl esters as part of a tandem isomerization-oxidative coupling sequence.[3][4]
-
Supported Ruthenium Catalysts (e.g., Ru/Al₂O₃): Heterogeneous catalysts offer the advantage of easier separation and recycling. Ru/Al₂O₃ has been shown to be effective for the isomerization of allyl alcohols, a related transformation, and can be applied to allyl ethers as well.[5]
Substrate Scope and Selectivity
Ruthenium-catalyzed isomerization is applicable to a broad range of allyl ethers, including those with aliphatic, aromatic, and silyl substituents. The reaction generally proceeds with high yields.
The isomerization of allyl ethers can lead to the formation of E and Z isomers of the resulting vinyl ether. The stereoselectivity is influenced by the catalyst, ligands, and substrate structure. For instance, some ruthenium-phosphine systems have been reported to favor the formation of the thermodynamically more stable E-isomer. In contrast, base-catalyzed methods, which can be an alternative, have been shown to favor the Z-isomer.[6][7]
Quantitative Data
The following tables summarize the performance of various ruthenium catalysts in the isomerization of different allyl ethers.
Table 1: Isomerization of Allylsilanes and Allyl Esters with [RuCl₂(p-cymene)]₂
| Entry | Substrate | Catalyst System | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Trimethylallylsilane | [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 equiv.) | 80 | 16 | (2E,4Z)-1,3-diene | 82 | [8] |
| 2 | tert-Butyldimethylallylsilane | [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 equiv.) | 80 | 16 | (2E,4Z)-1,3-diene | 75 | [8] |
| 3 | Allyl acetate | [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 equiv.) | 80 | 16 | Acetate substituted (2E,4Z)-1,3-diene | 75 | [8] |
| 4 | Allyl pivalate | [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 equiv.) | 80 | 16 | Pivalate substituted (2E,4Z)-1,3-diene | 72 | [8] |
Table 2: Isomerization of Allyl Phenyl Ethers
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | E/Z Ratio | Ref. |
| 1 | Allyl phenyl ether | RuCl₂(PPh₃)₃ | 0.1 | Ethanol | 80 | 2 | 99.7 | 95.4:4.6 | [9] |
| 2 | Eugenol | RuCl₂(PPh₃)₃ | 0.1 | Ethanol | 80 | 2 | 99.8 | 95.6:4.4 | [9] |
Table 3: Isomerization of Aliphatic Allyl Ethers
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | E/Z Ratio | Ref. |
| 1 | Allyl n-butyl ether | RuClH(CO)(PPh₃)₃ | 1 | Toluene | 110 | 1 | >95 | N/A | [1] |
| 2 | 1,4-Diallyloxybutane | RuClH(CO)(PPh₃)₃ | 1 | Toluene | 110 | 1 | >95 | N/A | [1] |
Experimental Protocols
Protocol 1: General Procedure for Isomerization of Allyl Ethers using [RuClH(CO)(PPh₃)₃]
This protocol is a general guideline for the isomerization of allyl ethers using Chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II).
Materials:
-
Allyl ether substrate
-
[RuClH(CO)(PPh₃)₃] catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the allyl ether substrate (1.0 mmol) and anhydrous toluene (5 mL).
-
Catalyst Addition: Add [RuClH(CO)(PPh₃)₃] (0.01 mmol, 1 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired vinyl ether.
Protocol 2: General Procedure for Isomerization using Grubbs Catalyst
This protocol describes a general procedure for the isomerization of an alkene using a Grubbs-type catalyst, which can be adapted for allyl ethers.[10]
Materials:
-
Allyl ether substrate
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial with a magnetic stirrer
-
Heating block
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere, dissolve the allyl ether substrate (1.1 mmol) in anhydrous dichloromethane (if necessary, for very low catalyst amounts, a stock solution of the catalyst can be prepared).
-
Catalyst Addition: Add the Grubbs catalyst (0.0001–0.5 mol%) to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 150 °C). Stir the reaction mixture for the required time. Monitor the reaction by taking aliquots and analyzing them by GC or NMR.
-
Workup and Purification: After completion, cool the reaction to room temperature. The product can often be used directly for subsequent steps, or it can be purified by distillation or column chromatography.
Visualizations
Caption: Proposed hydride mechanism for the ruthenium-catalyzed isomerization of allyl ethers.
Caption: General experimental workflow for ruthenium-catalyzed allyl ether isomerization.
References
- 1. Ruthenium-catalyzed enyne cycloisomerizations. Effect of allylic silyl ether on regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ru0·Run+/Al2O3 as a Versatile Catalyst in the Isomerization of Allyl Alcohol [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Propylene Glycol Monoallyl Ether
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of propylene glycol monoallyl ether (PGMAE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing propylene glycol monoallyl ether?
The synthesis is an etherification reaction where propylene oxide (PO) reacts with allyl alcohol. This reaction typically requires a catalyst to proceed efficiently and results in two primary isomers: the primary ether (1-allyloxy-2-propanol) and the secondary ether (2-allyloxy-1-propanol).[1][2] Basic catalysis generally favors the formation of the more commercially desirable primary ether.[1]
Q2: What are the most critical parameters affecting the reaction yield and selectivity?
The key parameters to control for optimizing yield and selectivity are:
-
Catalyst Type and Concentration: The choice between acidic, basic, homogeneous, or heterogeneous catalysts significantly impacts isomer distribution and reaction rate.[1][3]
-
Molar Ratio of Reactants: An excess of allyl alcohol is recommended to maximize the conversion of propylene oxide and minimize the formation of polyglycol byproducts.[1]
-
Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to unwanted side reactions.[1]
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, which should be monitored.
Q3: Which type of catalyst is best for this synthesis?
The choice of catalyst depends on the desired outcome and process constraints:
-
Homogeneous Basic Catalysts: Alkali metal hydroxides (NaOH, KOH) or alkoxides (e.g., sodium methoxide) are effective and tend to yield high selectivity for the primary ether isomer.[1] However, their removal from the final product can be challenging.[4]
-
Homogeneous Acidic Catalysts: Acids like sulfuric acid can also catalyze the reaction, but may lead to different isomer ratios and potential corrosion issues.[1][3]
-
Heterogeneous (Solid) Catalysts: To overcome separation challenges, solid catalysts such as modified zeolites, supported ionic liquids, or basic metal oxides are being developed.[4][5][6] These can be easily removed by filtration and are often reusable, making them an environmentally friendly option.[4]
Q4: What is the recommended molar ratio of allyl alcohol to propylene oxide?
A molar excess of the alcohol is preferable. The recommended molar ratio of allyl alcohol to propylene oxide is typically between 1.5:1 and 5:1.[1] Using at least one mole of alcohol for every equivalent of propylene oxide helps to suppress the side reaction where the propylene glycol monoallyl ether product reacts with another molecule of propylene oxide.[1]
Q5: What are the optimal temperature and pressure ranges for the reaction?
The reaction is typically carried out at temperatures ranging from 50°C to 250°C, with a more preferred range of 100°C to 180°C.[1] The reaction is exothermic, so cooling may be necessary to maintain temperature control.[1] It can be conducted at atmospheric pressure or elevated pressures up to approximately 3000 psig (20,786 MPa).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Propylene Oxide Conversion | 1. Insufficient Catalyst Activity/Amount: The catalyst may be deactivated or the concentration is too low. | 1. Verify the activity of the catalyst. Increase the catalyst loading incrementally. For solid catalysts, ensure proper activation. |
| 2. Low Reaction Temperature: The reaction rate is too slow. | 2. Increase the reaction temperature within the optimal range (100-180°C) while monitoring for byproduct formation.[1] | |
| 3. Short Reaction Time: The reaction has not reached completion. | 3. Extend the reaction time. Monitor the consumption of propylene oxide using techniques like Gas Chromatography (GC). | |
| Poor Selectivity (High content of secondary ether isomer) | 1. Incorrect Catalyst Type: Acidic catalysts may favor the secondary isomer or a mix of isomers. | 1. Switch to a basic catalyst, such as sodium hydroxide, potassium methoxide, or a solid base catalyst, which are known to provide high selectivity for the primary ether.[4][5] |
| High Levels of Carbonyl Impurities (High UV Absorbance) | 1. Side Reactions with Alkoxide Catalysts: Alkali and alkaline earth metal alkoxide catalysts can promote the formation of carbonyl impurities like formaldehyde and acetaldehyde.[1] | 1. Introduce a reducing agent, such as an alkali metal borohydride (e.g., sodium borohydride), into the reaction mixture or during the distillation steps. This has been shown to significantly reduce carbonyl concentration.[1][3][7] |
| Difficulty in Catalyst Separation | 1. Use of Homogeneous Catalyst: Soluble catalysts like NaOH or alkoxides are difficult to remove from the product mixture.[4] | 1. Consider using a heterogeneous solid acid or base catalyst. These can be easily separated from the reaction mixture by simple filtration and can often be reused.[4][6][8] |
| Formation of High Molecular Weight Byproducts (Polyglycols) | 1. Reaction of Product with Propylene Oxide: The desired PGMAE product can act as an alcohol and react further with propylene oxide. | 1. Increase the molar excess of allyl alcohol (e.g., to a 5:1 ratio of alcohol to PO). This ensures that propylene oxide is more likely to react with the starting alcohol rather than the ether product.[1] |
Data & Experimental Protocols
Catalyst Performance Comparison
The following table summarizes data from studies on similar propylene glycol monoalkyl ether syntheses, illustrating the impact of different catalysts.
| Catalyst System | Reactants | Temperature (°C) | Conversion of PO (%) | Selectivity of Primary Ether (%) | Reference |
| Potassium Methoxide | Propylene Oxide, Methanol | 130 | - | Major Product | [1] |
| Modified Magnetic Solid Base | Propylene Oxide, Methanol | 100 | 99.1 | 97.0 (Primary Isomer) | [5] |
| MCM-41 (Zeolite) | Propylene Oxide, Methanol | 110 | >90 | ~93.5 | [6] |
| Acetate Ionic Liquids | Propylene Oxide, n-butanol | 120 | ~95 | - | [9] |
Note: Selectivity refers to the desired propylene glycol monoether product over other byproducts.
Experimental Protocol 1: Synthesis using a Homogeneous Base Catalyst
This protocol is adapted from procedures for propylene glycol monomethyl ether and can be applied to allyl alcohol.[1]
Materials:
-
Allyl Alcohol
-
Propylene Oxide (PO)
-
Potassium Methoxide solution (e.g., 25 wt.% in methanol)
-
Stainless steel reactor equipped with a stirrer, temperature control, and pressure gauge.
Procedure:
-
Charge the stainless steel reactor with allyl alcohol and propylene oxide. A typical molar ratio is 2:1 to 5:1 of alcohol to PO.[1]
-
Seal the reactor and raise the temperature of the reaction mixture to the desired setpoint (e.g., 130°C).[1]
-
Carefully add the potassium methoxide catalyst mixture to the stirred reaction mixture. The reaction is exothermic and may require cooling to maintain a stable temperature.[1]
-
Maintain the reaction at the set temperature and pressure for a predetermined time (e.g., 2-4 hours), or until the consumption of propylene oxide is confirmed by GC analysis.
-
After the reaction is complete, cool the reactor down to a safe temperature.
-
The resulting "alkoxylation mixture" contains the PGMAE product, unreacted allyl alcohol, and catalyst. Proceed to purification.
Experimental Protocol 2: Product Purification via Distillation
This protocol describes a two-step distillation process to purify the product.[1][3]
Equipment:
-
Distillation apparatus (distillation flask, fractionating column, condenser, receiving flask).
Procedure:
-
First Distillation:
-
Transfer the crude alkoxylation mixture to a distillation flask.
-
Heat the mixture to distill off the lower-boiling components. This first overhead stream will primarily consist of unreacted propylene oxide and the excess allyl alcohol, which can be recycled.[1]
-
The remaining mixture in the flask (the "first bottoms stream") will contain the propylene glycol monoallyl ether, catalyst, and heavier byproducts.
-
-
Second Distillation (Product Purification):
-
Transfer the first bottoms stream to a clean distillation apparatus.
-
Carefully distill this mixture under vacuum to reduce the boiling point and prevent degradation.
-
The purified propylene glycol monoallyl ether is collected as the second overhead stream.[1]
-
The remaining bottoms will contain the catalyst and any high-molecular-weight byproducts.
-
Visualizations
Caption: Experimental workflow for PGMAE synthesis and purification.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. patents.justia.com [patents.justia.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A preparation method of propylene glycol monoalkyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in propylene glycol, allyl ether reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propylene glycol allyl ether reactions.
Troubleshooting Guides and FAQs
My reaction yield is lower than expected. What are the common causes?
Low yields in propylene glycol allyl ether synthesis, typically performed via a modification of the Williamson ether synthesis, can stem from several factors:
-
Incomplete Deprotonation: The reaction requires the formation of an alkoxide from propylene glycol. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Side Reactions: The most common side reaction is the elimination (E2) of the allyl halide, especially with stronger, bulkier bases, which forms allene and propene. Another possibility is the formation of diallyl ether from the reaction of the allyl halide with any allyl alcohol present as an impurity or formed as a byproduct.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction rate and the prevalence of side reactions.[1] For instance, higher temperatures can favor elimination over substitution.
-
Steric Hindrance: While propylene glycol is a primary diol, steric hindrance can still play a role, particularly if bulky protecting groups are used on other parts of a larger molecule. The Williamson ether synthesis works best with primary alkyl halides.[2]
-
Moisture in the Reaction: Water can quench the alkoxide, reducing the amount of nucleophile available to react with the allyl halide. It's crucial to use anhydrous solvents and reagents.
What side products should I look out for, and how can I minimize them?
The primary side products in this reaction are typically:
-
Propylene glycol diallyl ether: This forms when both hydroxyl groups of the propylene glycol react with the allyl halide. To favor mono-allylation, use a molar excess of propylene glycol to the allyl halide.
-
Allyl alcohol and diallyl ether: These can arise from the hydrolysis of the allyl halide if water is present, or from side reactions of the base with the allyl halide.[1]
-
Elimination products (propene and allene): These are more likely to form with sterically hindered bases or at higher reaction temperatures.[1]
To minimize side products:
-
Control the stoichiometry of your reactants carefully.
-
Use a less sterically hindered base.
-
Maintain the recommended reaction temperature.
-
Ensure all your reagents and solvents are anhydrous.
How can I be sure my propylene glycol is fully deprotonated before adding the allyl halide?
Visually, the formation of the alkoxide can sometimes be observed as the reaction mixture becomes cloudy or a precipitate forms, depending on the base and solvent used. However, for a more definitive answer, you can take a small aliquot of the reaction mixture before adding the allyl halide, quench it with D₂O, and analyze it by ¹H NMR to check for the disappearance of the hydroxyl proton signal.
What is the optimal temperature for this reaction?
The optimal temperature will depend on the specific base and solvent system you are using. Generally, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[1] It is often beneficial to start the reaction at a lower temperature and slowly warm it to the desired temperature to control the initial exotherm and minimize side reactions. A good starting point for propylene glycol is around 60-80 °C.
Which base and solvent system is best for this reaction?
Commonly used strong bases include sodium hydride (NaH), potassium hydride (KH), and sodium metal. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are often used as they are effective at solvating the alkoxide without participating in the reaction.[1] The choice of base and solvent can influence the reaction rate and selectivity, so it may be necessary to screen a few combinations to find the optimal conditions for your specific substrate.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of glycol ether synthesis, based on findings from related literature.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst Conc. | 1.55 mM BFEE | 7.75 mM BFEE | - | 91.36 | [3] |
| Reactant Ratio | 1:1 (PG:Allyl Halide) | 2:1 (PG:Allyl Halide) | 1:1.2 (PG:Allyl Halide) | Varies | General |
| Temperature | 40 °C | 100 °C | 130 °C (Microwave) | Up to 97.0 | [1][3][4] |
| Base | NaOH (1.5 M) | Modified Solid Base | - | 97.0 | [3][4] |
Note: Yields are highly dependent on the specific substrates, reagents, and reaction setup.
Experimental Protocols
Two-Step Synthesis of Propylene Glycol Monoallyl Ether
This protocol is adapted from a procedure for the synthesis of polyethylene glycol allyl glycidyl ether and is a representative method for forming an ether linkage with a glycol.[3]
Materials:
-
Propylene glycol
-
Allyl chloride (or bromide)
-
Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate - BFEE)
-
Sodium hydroxide (50% aqueous solution)
-
Anhydrous organic solvent (e.g., THF or Dioxane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Lewis Acid-Catalyzed Addition
-
To a dry, four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add propylene glycol (1.0 M equivalent) and a catalytic amount of BFEE (e.g., 1.55 mM).
-
Begin stirring the mixture and heat to 40 °C in a water bath.
-
Slowly add allyl chloride (1.0-1.2 M equivalents) dropwise to the mixture over 1.5 hours, maintaining the temperature at 40 °C.
-
After the addition is complete, continue to stir the reaction mixture at 40 °C for an additional 1.5 hours.
Step 2: Base-Mediated Ring Opening and Ether Formation
-
To the reaction mixture from Step 1, add a 50% aqueous solution of sodium hydroxide (1.5 M equivalents).
-
Continue to stir the mixture at 40 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the propylene glycol monoallyl ether.
Visualizations
Caption: Experimental Workflow for Propylene Glycol Allyl Ether Synthesis.
References
Technical Support Center: Purification of Propylene Glycol Monomethyl Ether Acetate (PGMEA)
Welcome to the Technical Support Center for the purification of Propylene Glycol Monomethyl Ether Acetate (PGMEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the purity of PGMEA for high-stakes applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of PGMEA?
A1: Commercial PGMEA can contain several impurities that may interfere with sensitive applications. The most common include:
-
Water: Often present due to atmospheric absorption or as a byproduct of synthesis.
-
1-Methoxy-2-propanol (PGME): A primary raw material used in the synthesis of PGMEA.[1]
-
2-Methoxypropyl acetate: A structural isomer of PGMEA that can be difficult to separate due to its similar boiling point.[1]
-
Acetic Acid: A reactant in the esterification process to produce PGMEA.[2]
-
Trace Metal Ions: Contaminants such as iron (Fe³⁺), sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) can be introduced during manufacturing and storage.
Q2: What are the primary methods for purifying PGMEA?
A2: The two primary methods for purifying PGMEA are distillation and treatment with ion exchange resins.
-
Distillation: This includes fractional distillation, azeotropic distillation to remove water, and reactive distillation. Multi-stage distillation is often employed for high-purity grades.
-
Ion Exchange Resins: This method is particularly effective for removing trace metal ions and can also reduce acidity.[3][4] Strong acid cation exchange resins and chelating resins are commonly used.
Q3: How can I remove water from PGMEA?
A3: Water forms an azeotrope with PGMEA, making its removal by simple distillation challenging. Azeotropic distillation is a common and effective method. This involves adding an entraining agent, such as cyclohexane, to form a new, lower-boiling azeotrope with water, which can then be distilled off.
Q4: What level of purity can I expect to achieve with these methods?
A4: The achievable purity depends on the initial quality of the PGMEA and the purification method employed. For electronic-grade applications, purities exceeding 99.999% can be attained through advanced, multi-step purification processes. The tables below provide a summary of expected outcomes based on published data.
Data Presentation: Comparison of Purification Methods
Table 1: Purity Enhancement of PGMEA
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed | Reference |
| Multi-stage Distillation | Not Specified | > 98 | Moisture and other volatile impurities | ResearchGate |
| Sulfonated Hyper-cross-linked Resin | 98.90 | 99.48 | Metal ions and organic impurities | [3][4] |
| Reactive Pressure-Swing Distillation | Not Specified | 99.995 | Not Specified | ResearchGate |
Table 2: Reduction of Specific Impurities in PGMEA
| Purification Method | Impurity | Initial Concentration | Final Concentration | Reference |
| Multi-stage Distillation | Moisture | Not Specified | < 0.05% | ResearchGate |
| Ion Exchange Resin (Strong Acid & Chelating) | Metal Ions (e.g., Na, K, Ca) | Low parts per billion (ppb) | Low parts per trillion (ppt) | 3M |
| Sulfonated Hyper-cross-linked Resin | Ti, Co, Ni, Cu | Not Specified | < 10 ppb | [3][4] |
| Dehydration Column & Ion Exchange | Water | Not Specified | < 200 ppm | Google Patents |
| Dehydration Column & Ion Exchange | Acidity | Not Specified | < 80 ppm | Google Patents |
Troubleshooting Guides
Distillation Issues
Q: My distillation is not effectively separating the PGMEA from its isomer, 2-methoxypropyl acetate. What could be the issue?
A: The boiling points of PGMEA (1-methoxy-2-propyl acetate) and its isomer (2-methoxypropyl acetate) are very close, making separation by standard distillation difficult.
-
Probable Cause: Insufficient number of theoretical plates in your distillation column.
-
Solution:
-
Increase the length of your fractionating column.
-
Use a column with a more efficient packing material to increase the number of theoretical plates.
-
Optimize the reflux ratio; a higher reflux ratio can improve separation but will also increase the distillation time.
-
Q: I'm observing inconsistent vapor temperatures during distillation. Why is this happening?
A: Fluctuations in vapor temperature can indicate several problems with your distillation setup.
-
Probable Cause 1: Uneven heating of the distillation flask.
-
Solution 1: Ensure the heating mantle is in good contact with the flask and that the heat is being distributed evenly. Use a stirring mechanism in the flask to ensure smooth boiling.
-
Probable Cause 2: Fluctuations in the vacuum (if performing vacuum distillation).
-
Solution 2: Check for leaks in your vacuum system. Ensure the vacuum pump is operating correctly and that the pressure is stable.
-
Probable Cause 3: "Bumping" or uneven boiling of the liquid.
-
Solution 3: Add boiling chips or use a magnetic stirrer to promote smooth boiling.
Ion Exchange Resin Issues
Q: After treating my PGMEA with an ion exchange resin, I'm seeing an increase in particulate matter. What is the cause?
A: This is likely due to physical degradation of the resin beads.
-
Probable Cause 1: Osmotic shock, caused by rapid changes in the solvent environment.
-
Solution 1: Pre-condition the resin with a solvent that is miscible with both water and PGMEA (like isopropanol) before introducing the PGMEA.
-
Probable Cause 2: Mechanical stress from excessive flow rates.
-
Solution 2: Reduce the flow rate of the PGMEA through the resin bed.
Q: The efficiency of my ion exchange resin in removing metal ions has decreased significantly. What should I do?
A: The resin has likely become fouled or exhausted.
-
Probable Cause: The active sites on the resin are saturated with the impurity ions.
-
Solution: Regenerate the resin according to the manufacturer's protocol. A general procedure is provided in the Experimental Protocols section.
-
Probable Cause 2: The resin has been fouled by organic compounds or particulates in the PGMEA.
-
Solution 2: Pre-filter the PGMEA to remove particulates before it enters the ion exchange column. If organic fouling is suspected, a specific cleaning procedure may be required before regeneration.
Experimental Protocols
Protocol 1: Laboratory-Scale Fractional Distillation of PGMEA
Objective: To reduce the content of water and other volatile impurities from PGMEA.
Materials:
-
Crude PGMEA
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Add the crude PGMEA and boiling chips/stir bar to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin circulating cooling water through the condenser.
-
Turn on the stirrer and begin gently heating the flask.
-
Observe the temperature on the thermometer. The first fraction to distill will be the lower-boiling impurities. Collect this "forerun" in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of PGMEA (approximately 146 °C at atmospheric pressure), change to a clean receiving flask to collect the purified product.
-
Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool before disassembling.
Protocol 2: Removal of Trace Metals using a Chelating Ion Exchange Resin
Objective: To remove trace metal ions from PGMEA.
Materials:
-
PGMEA containing trace metal impurities
-
Chelating ion exchange resin (e.g., with iminodiacetate functional groups)
-
Chromatography column
-
Peristaltic pump or gravity feed setup
-
Clean collection bottles
Procedure:
-
Resin Preparation:
-
Swell the resin in deionized water, then wash thoroughly.
-
Condition the resin by passing a dilute acid solution (e.g., 1 M HCl) through it, followed by a thorough rinse with deionized water until the eluent is neutral.
-
To remove water, wash the resin with a water-miscible, high-purity solvent like isopropanol.
-
Finally, condition the resin with a small amount of purified PGMEA.
-
-
Column Packing:
-
Create a slurry of the conditioned resin in purified PGMEA and pour it into the chromatography column.
-
Allow the resin to settle, ensuring there are no air bubbles in the packed bed.
-
-
Purification:
-
Pump the impure PGMEA through the packed column at a controlled flow rate. A slower flow rate will allow for more efficient metal removal.
-
Collect the purified PGMEA in clean collection bottles.
-
Monitor the metal content of the eluent using ICP-MS to determine when the resin is exhausted.
-
-
Resin Regeneration:
-
Once the resin is exhausted, flush the column with a pure solvent to remove any remaining PGMEA.
-
Pass a solution of a strong acid (e.g., 2 M HCl) through the column to strip the bound metal ions.
-
Rinse the resin thoroughly with deionized water until the eluent is neutral.
-
The resin is now ready to be reconditioned for another purification cycle.
-
Visualizations
Caption: Experimental workflow for fractional distillation of PGMEA.
Caption: Workflow for PGMEA purification and resin regeneration.
Caption: Simplified formation pathway of PGMEA and its isomer impurity.
References
- 1. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic strengthening of ion-exchange resins by post-crosslinking and selective sulfonation for PGMEA purification - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of allyl polyethylene glycol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of allyl polyethylene glycol (allyl-PEG).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl polyethylene glycol?
A1: The most prevalent and well-established method for synthesizing allyl-PEG is the Williamson ether synthesis. This reaction involves the deprotonation of polyethylene glycol (PEG) or its mono-substituted derivatives (e.g., methoxy-PEG, MPEG) with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide, such as allyl chloride or allyl bromide.
Q2: My final product has a yellow or brownish tint. What is the likely cause and how can I prevent it?
A2: A yellow or brown discoloration of the final product is often indicative of thermal oxidative degradation of the polyethylene glycol backbone. This can occur when the reaction is carried out at elevated temperatures in the presence of oxygen. To prevent this, it is crucial to perform the reaction under an inert atmosphere, such as dry nitrogen or argon. Additionally, using the lowest effective reaction temperature can help minimize this side reaction. Some sources also suggest that certain bases or impurities can contribute to color formation, so ensuring the purity of all reagents is important.
Q3: My ¹H-NMR analysis shows a low degree of allylation. What are the possible reasons for this?
A3: A low degree of functionalization can be attributed to several factors:
-
Incomplete deprotonation of PEG: The base used may not be strong enough or used in an insufficient amount to fully deprotonate the hydroxyl end-groups of the PEG.
-
Insufficient allylating agent: The molar ratio of the allyl halide to PEG may be too low. Using a slight excess of the allylating agent can help drive the reaction to completion.
-
Reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion.
-
Moisture in the reaction: Water can consume the base and react with the allyl halide, reducing the efficiency of the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q4: What are the main side reactions to be aware of during the synthesis of allyl-PEG?
A4: The primary side reactions include:
-
Thermal oxidative degradation: As mentioned, this can lead to chain scission of the PEG backbone, resulting in the formation of aldehydes, carboxylic acids, and lower molecular weight PEG fragments.[1]
-
Elimination reaction: The alkoxide can act as a base and promote the elimination of H-X from the allyl halide, forming allene. However, with a primary halide like allyl chloride or bromide, this is generally less favored than substitution.
-
Isomerization: The terminal allyl group (C=C-C-O) can potentially isomerize to the thermodynamically more stable internal 1-propenyl ether (C-C=C-O), especially in the presence of certain transition metal catalysts or under harsh basic conditions.[2]
Q5: What are the recommended purification methods for allyl-PEG?
A5: Purification strategies aim to remove unreacted starting materials, the salt byproduct, and any side products. Common methods include:
-
Filtration: To remove the inorganic salt byproduct (e.g., NaCl, KBr).
-
Precipitation: The product can be precipitated by adding the reaction mixture to a non-solvent, such as cold diethyl ether or hexane.
-
Extraction: If a solvent is used in the reaction, the product can be extracted into an organic solvent (e.g., dichloromethane) and washed with water or brine to remove water-soluble impurities.
-
Vacuum distillation: To remove residual solvents and volatile, low molecular weight impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (see FAQ Q3). 2. Product loss during workup and purification. 3. Significant side reactions (e.g., elimination, degradation). | 1. Optimize reaction conditions: increase reaction time, temperature (cautiously), or molar excess of allyl halide. Ensure adequate mixing. 2. Refine purification steps; for example, use a larger volume of non-solvent for precipitation to ensure complete recovery. 3. Implement preventative measures for side reactions, such as maintaining an inert atmosphere and using appropriate temperature control. |
| Product Discoloration (Yellow/Brown) | 1. Thermal oxidative degradation of the PEG backbone due to high temperature and presence of oxygen. 2. Impurities in starting materials. | 1. Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the reaction. 2. Reduce the reaction temperature. 3. Use high-purity starting materials. |
| Broad or Bimodal GPC/SEC Trace | 1. Incomplete reaction, showing a peak for the starting PEG. 2. PEG chain degradation, leading to lower molecular weight species. 3. Presence of di-allyl PEG if the starting material contained PEG-diol. | 1. Re-run the reaction under more forcing conditions or with a higher excess of allyl halide. 2. Ensure the reaction is conducted under an inert atmosphere and at a controlled temperature. 3. Use high-purity, mono-functionalized PEG as the starting material. |
| Inaccurate Degree of Functionalization by ¹H-NMR | 1. Overlapping signals, especially the PEG backbone and terminal protons. 2. Incorrect integration of peaks. 3. Presence of ¹³C satellite peaks in the ¹H spectrum that can be mistaken for impurity or end-group signals.[4][5] | 1. Use a high-resolution NMR spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent as it can provide a distinct, non-shifting peak for any remaining hydroxyl protons.[5] 2. Carefully select the integration regions and compare the integral of the allyl protons to the integral of the PEG backbone, accounting for the number of protons in each repeating unit. 3. Be aware of ¹³C satellites and do not include them in the integration of the main peaks for functionalization calculations.[4][5] |
Quantitative Data Presentation
The following table summarizes various reaction conditions for the synthesis of allyl-PEG reported in the literature, providing an overview of the impact of different parameters on yield and purity.
| Starting PEG | Base | Solvent | Temperature (°C) | Time (h) | Molar Ratio (PEG:Allyl Halide:Base) | Yield (%) | Purity (%) | Reference |
| MPEG (n=15) | KOH | None | Deprotonation: 145, Etherification: 65 | Deprotonation: 16, Etherification: 24 | 1:1.2:1.1 (approx.) | 93 | 95 | [3] |
| MPEG (n=26) | NaOH | None | Deprotonation: 95, Etherification: 45 | Deprotonation: 8, Etherification: 12 | 1:1.2:1.1 (approx.) | 87 | 94 | [3] |
| MPEG (n=54) | KOMe | None | Deprotonation: 115, Etherification: 65 | Deprotonation: 8, Etherification: 14 | 1:1.2:1.0 (approx.) | 92 | 96 | [3] |
| MPEG (n=17) | NaOMe | None | Deprotonation: 80, Etherification: 55 | Deprotonation: 8, Etherification: 10 | 1:1.2:1.1 (approx.) | 76 | 92 | [3] |
| Triethylene glycol methyl ether | NaH | THF | Room Temp | 0.5 (deprotonation) + overnight (etherification) | 1:1.02:1.05 | 89.1 | Not specified | [6] |
| PEG 2000 | NaOH | THF | 80 | 24 | 1:2:5 | Not specified | High (by NMR) |
Experimental Protocols
General Protocol for the Synthesis of Allyl-PEG via Williamson Ether Synthesis
This protocol is a generalized procedure based on common laboratory practices for the synthesis of allyl-PEG.
Materials:
-
Methoxy-polyethylene glycol (MPEG-OH)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., NaOH, KOH)
-
Allyl bromide or allyl chloride
-
Cold diethyl ether (for precipitation)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Set up a two or three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel or syringe port.
-
-
Deprotonation of MPEG:
-
Dissolve the MPEG-OH in anhydrous THF (or toluene) in the reaction flask under a nitrogen atmosphere.
-
Carefully add the base. If using NaH, add it portion-wise to the stirred solution at 0°C (ice bath). Allow the mixture to stir at room temperature for at least 1 hour to ensure complete formation of the alkoxide. Hydrogen gas will evolve during this step, which should be safely vented.
-
-
Allylation:
-
Cool the reaction mixture back to 0°C.
-
Add the allyl bromide or allyl chloride dropwise via a syringe or dropping funnel over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 40-60°C) overnight (12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of water or ethanol to neutralize any unreacted base.
-
Filter the mixture to remove the salt byproduct (e.g., NaBr).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the crude product in a minimal amount of dichloromethane or water.
-
If dissolved in dichloromethane, wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Precipitate the final product by adding the concentrated solution dropwise to a large volume of cold, stirring diethyl ether.
-
Collect the white precipitate by vacuum filtration and dry under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for the synthesis of allyl polyethylene glycol.
Caption: Desired reaction pathway and common side reactions.
Caption: Simplified mechanism of thermal oxidative degradation of PEG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102443164A - Allyl polyethylene glycol monomethyl ether and synthetic method - Google Patents [patents.google.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
Managing exothermic reactions in propylene oxide alcoholysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing exothermic reactions during the alcoholysis of propylene oxide (PO) to synthesize propylene glycol ethers.
Troubleshooting Guide
This section addresses common problems encountered during the reaction.
Q1: My reaction temperature is rapidly increasing and overshooting the setpoint. What should I do?
A1: This indicates a potential thermal runaway, which is extremely dangerous.
-
Immediate Actions:
-
Immediately stop the addition of propylene oxide.
-
Ensure maximum cooling is applied to the reactor jacket.
-
If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench. Add a pre-determined quantity of a suitable quenching agent like acetic acid or a weak acid solution to neutralize the basic catalyst and stop the reaction.
-
Evacuate the area if you cannot bring the reaction under control.[1][2]
-
-
Root Cause Analysis:
-
Propylene Oxide Accumulation: The most common cause is the accumulation of unreacted PO, often due to an initial reaction temperature that is too low, followed by a sudden increase in reaction rate.[1] The reaction rate is slow at lower temperatures (e.g., 60°C), allowing PO to build up. As the reaction slowly generates heat and the temperature rises to around 100°C, the rate accelerates dramatically, consuming the accumulated PO and releasing a large amount of energy very quickly.[1]
-
Inadequate Cooling: The reactor's cooling system may be insufficient for the rate of heat generation.
-
Excessive Catalyst Concentration: Too much catalyst can lead to a reaction rate that is too fast to control.
-
High PO Addition Rate: The rate of propylene oxide addition may be too high for the system's heat removal capacity.
-
Q2: The reaction pressure is increasing unexpectedly. What is the cause and what should I do?
A2: A pressure rise is linked to a temperature increase, as the volatile propylene oxide (Boiling Point: 34°C) will vaporize.[3]
-
Immediate Actions:
-
Stop the propylene oxide feed.
-
Apply maximum cooling to reduce the temperature and therefore the vapor pressure of the PO.
-
Verify that the reactor's vent and pressure relief systems are functioning correctly.
-
-
Root Cause Analysis:
-
Exothermic Reaction: The primary cause is an uncontrolled exotherm as described in Q1.
-
Nitrogen Blanket Failure: Check the inert gas (nitrogen) supply and regulator. An over-pressurization of the inerting system can also cause a pressure increase.
-
Blocked Vent Line: Ensure the condenser and any vent lines are not blocked.
-
Q3: The reaction has not initiated after adding some propylene oxide. What should I do?
A3: Lack of initiation can lead to dangerous accumulation of unreacted PO.
-
Troubleshooting Steps:
-
Do NOT continue adding propylene oxide.
-
Check Catalyst Activity: Was the catalyst added correctly and is it active? For base-catalyzed reactions, ensure the alcohol and reactor are sufficiently dry, as water can inhibit the catalyst.
-
Check Temperature: The initial temperature may be too low for initiation. Slowly and carefully increase the batch temperature by a few degrees (e.g., 5-10°C) and monitor closely for any signs of an exotherm (a slight temperature increase).
-
If the reaction still does not start after a slight temperature increase, there may be a fundamental issue with one of the reagents. It is safer to stop, quench the existing PO, and re-evaluate the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is a safe starting temperature for a semi-batch propylene oxide alcoholysis?
A1: A safe starting temperature is typically high enough to ensure the reaction initiates promptly upon PO addition, preventing accumulation. For many base-catalyzed systems, temperatures between 95°C and 115°C are used.[1] However, this is highly dependent on the specific alcohol, catalyst, and equipment. It is crucial to conduct a thorough risk assessment and calorimetry studies to determine the optimal temperature for your specific system.[4][5]
Q2: How can I prevent the accumulation of unreacted propylene oxide?
A2: Preventing accumulation is the key to safety.
-
Controlled Addition: Use a semi-batch process where PO is added slowly and continuously. The addition rate should be matched to the heat removal capacity of your reactor.[4]
-
Monitor the Exotherm: Ensure that a temperature increase is observed shortly after starting the PO addition. This confirms the reaction is consuming the PO as it's added.
-
Calorimetry Data: Use reaction calorimetry data to understand the heat of reaction and determine a safe addition rate and temperature profile.[5] Isothermal calorimetry can show that a maximum PO/EO feed rate results in an acceptable level of accumulation (e.g., 15%).[1]
Q3: What are the primary hazards associated with propylene oxide?
A3: Propylene oxide is a hazardous substance with multiple risks:
-
Flammability: It is extremely flammable with a low flash point (-37°C) and a wide explosive range in air (1.7% to 37% by volume).[3] Vapors can travel to an ignition source and flash back.[6]
-
Toxicity: It is toxic if inhaled or absorbed through the skin and is a suspected carcinogen.[7]
-
Reactivity: It can polymerize explosively if exposed to high temperatures or contaminants like acids, bases, and certain metals.[2] This polymerization is highly exothermic.
Q4: What personal protective equipment (PPE) should be worn when handling propylene oxide?
A4: Appropriate PPE is mandatory.
-
Gloves: Use chemical-resistant gloves. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended, but always consult the manufacturer's compatibility data.[8]
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Body Protection: A flame-resistant lab coat and full-length pants are necessary.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[8] For situations with a potential for higher exposure, a full-face respirator with appropriate cartridges may be necessary.[9]
Data Presentation
Table 1: Thermochemical & Physical Properties
| Property | Propylene Oxide (PO) | Propylene Glycol (PG) | Unit | Reference |
|---|---|---|---|---|
| Molar Mass | 58.08 | 76.09 | g/mol | [9][10] |
| Boiling Point | 34.2 | 188.2 | °C | [3][10] |
| Flash Point | -37 | 99 | °C | [3][10] |
| Density (liquid) | ~0.83 (at 20°C) | ~1.036 (at 20°C) | g/cm³ | [9][10] |
| Heat of Polymerization | ~ -1500 | N/A | kJ/kg | |
| Enthalpy of Vaporization | 27.6 (at boiling point) | 65.7 (at boiling point) | kJ/mol | [11] |
| Liquid Heat Capacity (Cp) | ~125.1 (at 25°C) | ~189 (at 25°C) | J/(mol·K) | [5][10] |
| Reaction Enthalpy (Hydrolysis) | -84.7 | N/A | kJ/mol |[12] |
Table 2: Typical Reaction Parameters for Base-Catalyzed Alcoholysis
| Parameter | Typical Value | Unit | Notes | Reference |
|---|---|---|---|---|
| Reactor Type | Semi-Batch | - | Allows for controlled addition of PO. | [4][13] |
| Temperature | 95 - 130 | °C | Must be high enough to initiate reaction and prevent PO accumulation. | [1] |
| Catalyst | KOH, NaOH | - | Double Metal Cyanide (DMC) catalysts are also used industrially. | [14][15] |
| Catalyst Concentration | 0.5 - 1.0 | wt% | Higher concentrations increase reaction rate and exotherm. | [4][8] |
| Molar Ratio (Alcohol:PO) | 4:1 (or higher) | - | Excess alcohol is common to act as a heat sink and solvent. | [4] |
| PO Addition Rate | 1 - 10 | mL/min | Highly dependent on reactor volume and cooling capacity. Must be determined experimentally. |[4] |
Experimental Protocols
Protocol: Semi-Batch Synthesis of Propylene Glycol Monomethyl Ether
Disclaimer: This is a representative protocol and must be adapted and thoroughly risk-assessed for your specific laboratory setup. All work must be performed in a certified chemical fume hood.
Materials & Equipment:
-
Three-neck round-bottom flask (reactor) equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
Heating mantle with temperature controller.
-
Syringe pump for controlled addition of propylene oxide.
-
Inert gas (Nitrogen) supply.
-
Addition funnel or dropping funnel.
-
Methanol (anhydrous).
-
Propylene Oxide (PO).
-
Potassium Hydroxide (KOH) pellets (catalyst).
-
Quenching solution (e.g., 5% acetic acid in water).
Procedure:
-
Reactor Setup: Assemble the dry three-neck flask with the stirrer, condenser (with N₂ inlet), and thermocouple. Ensure all joints are properly sealed.
-
Inerting: Purge the entire system with nitrogen for at least 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Reactants: Charge the reactor with anhydrous methanol. Begin stirring.
-
Catalyst Addition: Carefully add the potassium hydroxide pellets to the methanol. An exotherm may be observed as the KOH dissolves and forms potassium methoxide, the active catalyst.
-
Heating: Heat the methanol-catalyst mixture to the target reaction temperature (e.g., 100°C). Allow the temperature to stabilize.
-
Propylene Oxide Addition: Begin the slow, controlled addition of propylene oxide via the syringe pump.
-
Monitoring the Reaction:
-
Closely monitor the reaction temperature. You should observe a small, controlled increase in temperature above the setpoint after starting the PO addition, indicating the reaction has initiated.
-
Adjust the PO addition rate to maintain a stable reaction temperature, ensuring your cooling system (if any) is not overwhelmed. The rate of addition must be strictly controlled to prevent PO accumulation.
-
If the temperature begins to drop, pause the PO addition until it stabilizes, as this may indicate the reaction is slowing or stopping.
-
-
Reaction Completion: After all the PO has been added, maintain the reaction temperature for a "cook-down" period (e.g., 1-2 hours) to ensure all the PO has reacted.
-
Cooling & Quenching: Cool the reactor to room temperature. Once cool, slowly add the quenching solution to neutralize the KOH catalyst.
-
Workup: The resulting product can be purified by filtration to remove the precipitated salt, followed by distillation to remove excess methanol and isolate the propylene glycol monomethyl ether product.
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Diagram of a typical semi-batch experimental setup.
Caption: Simplified pathway for base-catalyzed alcoholysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propylene oxide [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Propylene oxide - Wikipedia [en.wikipedia.org]
- 10. Propylene Glycol (CAS 57-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Propylene oxide (CAS 75-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Thermal decomposition of propylene oxide with different activation energy and Reynolds number in a multicomponent tubular reactor containing a cooling jacket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (21d) Innovative Design of Semi Batch Reactor Used for Catalytic Liquid Phase Epoxidation of Propylene to Propylene Oxide | AIChE [proceedings.aiche.org]
- 14. Polymerization of Alkoxides to Polyethers [ebrary.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Phase Transfer Catalysis (PTC) for Allyl Ether Synthesis in Propylene Glycol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for conducting allyl ether synthesis using phase transfer catalysis (PTC) with propylene glycol as the solvent or co-solvent.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why use it for allyl ether synthesis?
A: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[1][2][3] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other where the reaction can proceed.[1][4] For allyl ether synthesis (a variant of the Williamson ether synthesis), PTC is advantageous because it allows the use of inexpensive inorganic bases like NaOH, enables milder reaction conditions, increases reaction rates and yields, and can minimize the need for hazardous, anhydrous, or expensive polar aprotic solvents.[2][5]
Q2: How does using propylene glycol as a solvent affect the phase transfer catalysis mechanism?
A: This is a critical consideration. Propylene glycol is miscible with water, so a traditional two-phase liquid-liquid system may not form. The system is better described as a pseudo-homogeneous or micro-heterogeneous environment. The PTC catalyst still plays a crucial role by forming a lipophilic ion pair with the alkoxide anion, effectively shielding it from the protic solvent environment of propylene glycol and water. This "naked" anion is highly reactive towards the allyl halide. The catalyst enhances the nucleophilicity of the alkoxide in the polar, protic medium.
Q3: What are the most common phase-transfer catalysts for O-allylation, and how do I choose one?
A: Quaternary ammonium salts are the most common catalysts for this type of reaction.[1][6] Key factors for selection are thermal stability, solubility, and activity.
-
Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogen sulfate (TBAHS) are widely used, effective, and relatively inexpensive.
-
Methyl(n-Oct)3N+Br− has been shown to be a highly selective and effective catalyst in similar diol allylations, minimizing side reactions.[7]
-
Phosphonium salts (e.g., hexadecyltributylphosphonium bromide) offer higher thermal stability, which is useful if the reaction requires elevated temperatures.[1][6]
-
Polyethylene glycols (PEGs) can also act as phase-transfer catalysts. They are inexpensive and non-toxic but are generally less active than quaternary salts.[6][8]
The choice depends on reaction temperature, the specific substrates, and cost considerations. For many applications, TBAB is an excellent starting point.
Q4: What are the primary side reactions to watch out for in this synthesis?
A: The main side reactions include:
-
Hydrolysis of the Allylating Agent: In the presence of aqueous base (NaOH), allyl chloride or bromide can hydrolyze to form allyl alcohol. This can be minimized by using a higher concentration of the base (e.g., 50% NaOH) and an efficient catalyst to ensure the O-allylation reaction is faster than hydrolysis.[7]
-
Formation of Diallyl Ether: The allyl alcohol formed from hydrolysis can itself be etherified to form diallyl ether.[7]
-
Over-alkylation: If the substrate has multiple hydroxyl groups (like propylene glycol itself, if it's also the substrate), di-allylation can occur. Controlling stoichiometry is key to achieving mono-allylation.[7]
-
Catalyst Degradation: At high temperatures and in strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination.[3][6] If the reaction is run above 70-80°C, consider using more stable phosphonium salts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Catalyst: The chosen PTC may be inactive, poisoned, or inappropriate for the system. 2. Insufficient Base: The alcohol is not being deprotonated effectively. 3. Low Reaction Temperature: The reaction kinetics are too slow. 4. Catalyst Poisoning: Certain anions, like iodide or tosylate, can bind strongly to the catalyst and inhibit its turnover.[5] | 1. Increase catalyst concentration (1-5 mol%). Try a different catalyst, such as TBAHS or a phosphonium salt. 2. Use a concentrated base (e.g., 50% aq. NaOH or solid KOH pellets).[7][9] 3. Gradually increase the temperature (e.g., from RT to 50-70°C), monitoring for side reactions. 4. If using allyl iodide, consider switching to allyl bromide or chloride. |
| Significant Side Product Formation (e.g., Allyl Alcohol) | 1. Slow O-allylation Reaction: The hydrolysis of the allyl halide is competing with the main reaction. 2. Poor Mixing: Inefficient mixing leads to localized high concentrations of base at the interface, promoting hydrolysis. | 1. Increase the concentration or change the type of PTC to accelerate the desired reaction.[7] 2. Ensure vigorous stirring (e.g., >500 RPM) to maximize the interfacial area and promote efficient phase transfer. |
| Product is Contaminated with Catalyst | 1. High Catalyst Lipophilicity: The catalyst is highly soluble in the organic product and difficult to remove with aqueous washes.[10] | 1. After the reaction, perform multiple washes with water or brine. Acidic washes can sometimes help. 2. Consider using a more hydrophilic catalyst like a PEG derivative if compatible with the required reaction conditions. 3. Purify the product using column chromatography or distillation. |
| Formation of Di-Allyl Ether or Other Over-Alkylation Products | 1. Incorrect Stoichiometry: Molar ratio of allyl halide to alcohol is too high. 2. Prolonged Reaction Time: The reaction was allowed to proceed long after the starting material was consumed. | 1. Use an equimolar or slight excess of the alcohol relative to the allylating agent to favor mono-alkylation. 2. Monitor the reaction progress using TLC or GC and stop the reaction once the starting alcohol is consumed. |
Experimental Protocols & Data
General Experimental Protocol for Allyl Ether Synthesis
This protocol is a generalized starting point. Researchers should optimize conditions for their specific substrate.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol substrate (1.0 eq), propylene glycol (as solvent, 5-10 volumes), and the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 eq).
-
Base Addition: Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide (1.5-2.5 eq).
-
Allylation: Add the allyl halide (e.g., allyl bromide or chloride, 1.1-1.5 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C) and allow it to stir for 2-8 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation.
Illustrative Data on PTC Efficiency
The following data, adapted from a study on the mono-O-allylation of butane-1,4-diol, illustrates how reaction parameters can affect yield and selectivity.[7] Similar trends can be expected for other diols.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Time (h) | Yield (%) | Selectivity to Mono-ether (%) |
| 1 | Bu₄N⁺HSO₄⁻ (1.0) | 2.5 (35% aq.) | Toluene | 10 | 75 | ~85 |
| 2 | Me(n-Oct)₃N⁺Br⁻ (0.3) | 1.0 (50% aq.) | Cyclohexane | 8 | 88 | 98 |
| 3 | None | 1.0 (solid) | Solvent-free | 3.5 | 99 | >99 |
This table demonstrates that catalyst choice, base concentration, and solvent have a significant impact on reaction outcomes.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: A typical experimental workflow for PTC-mediated allyl ether synthesis.
Phase Transfer Catalysis Mechanism (Starks' Extraction Mechanism)
Caption: The catalytic cycle for allyl ether synthesis in a PTC system.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yield in PTC reactions.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. phasetransfer.com [phasetransfer.com]
Technical Support Center: Industrial Scale-Up of Propylene Glycol Ether Synthesis
Welcome to the technical support center for the industrial scale-up of propylene glycol ether (PGE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during process development and implementation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis process, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-001 | Low Conversion of Propylene Oxide (PO) | 1. Catalyst Deactivation: Fouling or thermal degradation of the catalyst.[1][2] 2. Insufficient Catalyst Loading: Not enough active sites for the reaction. 3. Low Reaction Temperature: Sub-optimal temperature leading to slow kinetics.[3] 4. Poor Mixing: Inadequate contact between reactants and catalyst. | 1. Catalyst Regeneration/Replacement: Implement a regeneration cycle or replace with a fresh catalyst. Consider a dual catalyst system to prevent deactivation.[1][2] 2. Optimize Catalyst Amount: Increase catalyst loading based on kinetic studies.[4] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring byproduct formation.[3] 4. Improve Agitation: Increase stirring speed or redesign the reactor for better mass transfer. |
| TS-002 | High Levels of Byproducts (e.g., Dipropylene Glycol Ethers, Glycols) | 1. High Reaction Temperature: Promotes side reactions.[1] 2. Incorrect Reactant Molar Ratio: Excess propylene oxide can lead to the formation of higher glycol ethers.[1][5] 3. Catalyst Type: Acidic catalysts can produce more isomeric byproducts compared to basic catalysts.[1] 4. Presence of Water: Can lead to the formation of propylene glycol. | 1. Optimize Temperature: Lower the reaction temperature to favor the desired reaction pathway.[1] 2. Adjust Molar Ratio: Increase the alcohol-to-PO molar ratio (typically between 1.5 and 5).[1][5] 3. Select Appropriate Catalyst: Use basic catalysts for higher selectivity to the α-isomer.[1] 4. Ensure Anhydrous Conditions: Use dry reactants and solvents. |
| TS-003 | Catalyst Deactivation or Low Stability | 1. Thermal Stress: Anion exchange resins can have low heat stability.[1] 2. Fouling: Blockage of active sites by polymers or byproducts. 3. Leaching: Loss of active components from the catalyst support. | 1. Temperature Control: The reaction is highly exothermic; ensure adequate cooling to maintain optimal temperature (e.g., 70-100°C in the reaction zone).[1] 2. Feed Purification: Remove impurities from reactant streams before they enter the reactor. 3. Use a Dual Catalyst System: A homogeneous catalyst can help regenerate the heterogeneous catalyst in-situ.[1][2] |
| TS-004 | Product Purification Challenges | 1. Azeotrope Formation: Difficulty in separating product from reactants or byproducts via distillation. 2. Presence of Carbonyl Impurities: Affects product quality and UV absorbance.[6] 3. High Water Content: Product specifications often require very low water content.[6] | 1. Reactive Distillation: Combine reaction and separation in a single unit to overcome equilibrium limitations.[1][2] 2. Adsorption: Use activated carbon to remove carbonyl impurities.[6] 3. Drying: Use molecular sieves (e.g., 4A) to reduce water content to below 10 ppm.[6] |
Process Parameters Overview
The following table summarizes typical operational parameters for the synthesis of propylene glycol methyl ether (PGME) using a catalytic distillation process.[1]
| Parameter | Value Range | Preferred Value |
| Methanol to Propylene Oxide Molar Feed Ratio | 1.5 - 5 | ~3.44 |
| Reaction Zone Temperature (°C) | 70 - 100 | - |
| Column Top Temperature (°C) | 50 - 70 | - |
| Column Bottoms Temperature (°C) | 100 - 160 | - |
| Heterogeneous Catalyst Loading (kg per 1000 kg/h PO) | 150 - 500 | - |
| Homogeneous Catalyst (wt. of heterogeneous catalyst) | 0.001 - 0.01 | - |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for propylene glycol ethers?
A1: Propylene glycol ethers are primarily produced through the base-catalyzed reaction of propylene oxide with an alcohol (e.g., methanol, ethanol).[7] This method is favored for its high selectivity.[1] Alternative routes include using acidic catalysts, though this can lead to a mixture of isomers.[1]
Q2: What is the difference between using a homogeneous and a heterogeneous catalyst?
A2: Homogeneous catalysts (e.g., sodium hydroxide, sodium methoxide) dissolve in the reaction mixture, offering high activity.[1] However, they can be difficult to separate from the product and may cause corrosion.[4][8] Heterogeneous catalysts (e.g., anion exchange resins, zeolites) are in a different phase (solid) from the reactants (liquid), allowing for easy separation and reuse.[4][8] They are often preferred in industrial processes to simplify purification.[4]
Q3: Why is temperature control so critical in this synthesis?
A3: The reaction between propylene oxide and alcohol is highly exothermic.[1] Without proper cooling, the temperature can rise uncontrollably, leading to several problems:
-
Reduced catalyst stability, especially for ion exchange resins.[1]
-
Increased formation of undesirable byproducts like dipropylene glycol ethers.[1]
-
Potential for thermal runaway reactions, posing a significant safety hazard.[3]
Q4: How can I improve the purity of my final propylene glycol ether product?
A4: Achieving high purity often requires a multi-step approach. After the initial separation (typically distillation), trace impurities may remain.[9] A common method involves treating the PGE with activated carbon to remove carbonyl impurities, followed by treatment with molecular sieves to reduce water content to parts-per-million (ppm) levels.[6]
Q5: What are the advantages of using a reactive distillation (CD) column?
A5: Catalytic distillation (CD) integrates reaction and separation into a single unit.[1] This offers several advantages:
-
Overcoming Equilibrium: Continuously removing products drives the reaction forward, increasing overall conversion.
-
Improved Selectivity: Maintaining an optimal temperature profile across the reaction zone can minimize side reactions.
-
Energy Efficiency: The heat of reaction can be used to provide heat for the distillation, reducing energy costs.
Visualized Workflows and Pathways
Propylene Glycol Ether Synthesis Pathway
This diagram illustrates the primary reaction for producing propylene glycol methyl ether (PGME) and the formation of a common byproduct, dipropylene glycol methyl ether (DPGME).
Caption: Reaction pathway for PGME synthesis and byproduct formation.
Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield during scale-up.
Caption: A step-by-step workflow for troubleshooting low yield.
Experimental Protocols
Protocol 1: Catalyst Activity Screening
Objective: To determine the relative activity and selectivity of different heterogeneous catalysts for propylene glycol ether synthesis.
Methodology:
-
Reactor Setup: A 500 mL stirred batch reactor equipped with temperature control, pressure monitoring, and a sampling port.
-
Catalyst Preparation: Dry 5.0 g of the heterogeneous catalyst (e.g., Amberlyst-15, anion exchange resin) under vacuum at 60°C for 4 hours.
-
Reaction Charge:
-
Add the dried catalyst to the reactor.
-
Add 200 mL of the chosen alcohol (e.g., methanol).
-
Seal the reactor and purge with nitrogen three times.
-
-
Reaction Execution:
-
Heat the reactor contents to the desired temperature (e.g., 80°C) with stirring (e.g., 500 rpm).
-
Once the temperature is stable, add a stoichiometric amount of propylene oxide (PO) via a syringe pump over 30 minutes.
-
Start the timer (t=0) once PO addition begins.
-
-
Sampling & Analysis:
-
Take 1 mL samples at regular intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately quench the sample with a cooled solvent and analyze using Gas Chromatography (GC) to determine the concentration of reactants and products.
-
-
Data Evaluation: Calculate the conversion of propylene oxide and the selectivity for the desired propylene glycol ether at each time point for each catalyst.
Protocol 2: Product Purity Analysis via Gas Chromatography (GC)
Objective: To quantify the purity of the synthesized propylene glycol ether and identify byproducts.
Methodology:
-
Instrument: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent), 30 m length, 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 230°C.
-
Hold: Hold at 230°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection Volume: 1.0 µL (split ratio 50:1).
-
-
Sample Preparation: Dilute 100 µL of the reaction sample in 900 µL of a suitable solvent (e.g., dichloromethane).
-
Calibration: Prepare calibration standards of the starting materials, main product, and expected byproducts (e.g., DPGME, propylene glycol) at known concentrations to determine response factors.
-
Analysis: Inject the prepared sample and integrate the peak areas. Use the calibration data to calculate the weight percentage (wt%) of each component in the sample.
References
- 1. US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]
- 2. WO2015024103A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102924242A - Method for purifying propylene glycol ether compounds - Google Patents [patents.google.com]
- 7. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]
- 8. psecommunity.org [psecommunity.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Stability issues of propylene glycol, allyl ether during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of propylene glycol allyl ether during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of propylene glycol allyl ether?
The shelf life of propylene glycol, in general, is typically 2 to 5 years when stored under ideal conditions.[1] For propylene glycol allyl ether, a similar shelf life can be expected if stored properly. However, due to the reactive nature of the allyl group, it is recommended to re-evaluate the purity of the material after one year or if any changes in its physical appearance are observed.
Q2: What are the optimal storage conditions for propylene glycol allyl ether?
To ensure its stability, propylene glycol allyl ether should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV light.[2] The recommended storage temperature is between 32°F and 90°F (0°C and 32°C).[1] Containers should be tightly sealed to prevent exposure to air and moisture.[2] For bulk storage, nitrogen blanketing is recommended to minimize contact with oxygen.[2]
Q3: What are the primary degradation pathways for propylene glycol allyl ether during storage?
The primary degradation pathways for propylene glycol allyl ether include:
-
Peroxide Formation: Like other ethers, it can react with atmospheric oxygen, especially in the presence of light, to form unstable peroxides.[3][4]
-
Hydrolysis: The ether linkage can be susceptible to cleavage under acidic conditions, although it is generally resistant to hydrolysis.[3][5][6]
-
Polymerization: The allyl group can undergo polymerization, which may be initiated by the presence of peroxides or other reactive species.[7]
Q4: What are the visible signs of degradation in stored propylene glycol allyl ether?
Visible signs of degradation can include:
-
Discoloration: The appearance of a yellow or brownish tint.
-
Increased Viscosity: A noticeable thickening of the liquid, which could indicate polymerization.
-
Precipitate Formation: The presence of solid particles or cloudiness.
-
Odor Change: The development of an acrid or unusual odor.[1]
Q5: Is it necessary to add a stabilizer to propylene glycol allyl ether for long-term storage?
While not always added by the manufacturer, the addition of a stabilizer such as butylated hydroxytoluene (BHT) can inhibit the formation of peroxides.[8][9] If the material is to be stored for an extended period, especially after the container has been opened, adding BHT at a concentration of 50-250 ppm is a common practice for stabilizing ethers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered with stored propylene glycol allyl ether.
| Observed Issue | Probable Cause | Suggested Action(s) |
| Increased viscosity or gel formation | Polymerization of the allyl group. | 1. Visually inspect for any precipitates. 2. Perform a purity analysis using GC-MS to check for a decrease in the main peak and the appearance of higher molecular weight species. 3. If polymerization is confirmed, the material may not be suitable for your experiment. Consider filtering if only a small amount of polymer is present, but be aware that the purity is compromised. |
| Appearance of a yellow or brown color | Oxidation and formation of degradation products. | 1. Test for the presence of peroxides using the protocol provided below. 2. Analyze a sample by GC-MS to identify potential degradation products. 3. If peroxides are present, they can be removed by passing the material through a column of activated alumina. |
| New peaks observed in GC-MS analysis | Formation of degradation products. | 1. Attempt to identify the new peaks by comparing their mass spectra to known degradation products of similar compounds (e.g., aldehydes, ketones, or products of hydrolysis). 2. Consider the possibility of contamination from the storage container or handling. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Immediately test the purity of the stored propylene glycol allyl ether. 2. Check for the presence of peroxides. 3. If degradation is confirmed, use a fresh, unopened bottle of the material for your experiments. |
| Precipitate formation | Formation of insoluble polymers or other degradation products. | 1. Attempt to isolate and identify the precipitate using appropriate analytical techniques (e.g., IR spectroscopy). 2. Filter the liquid to remove the precipitate, but be aware that the composition of the liquid phase may have changed. |
Experimental Protocols
Protocol 1: Purity and Degradation Product Analysis by GC-MS
This method is for the quantification of propylene glycol allyl ether and the identification of potential degradation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a mass selective detector (MSD).
-
Column: Zebron™ ZB-WAXplus™ (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Scan Range: 35-400 amu.
-
2. Sample Preparation:
-
Prepare a 1000 ppm stock solution of propylene glycol allyl ether in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 ppm to 100 ppm.
-
For analyzing a stored sample, dilute it in methanol to fall within the calibration range.
3. Data Analysis:
-
Quantify the purity of propylene glycol allyl ether by comparing the peak area of the sample to the calibration curve.
-
Identify unknown peaks by searching their mass spectra against the NIST library. Common degradation products may include aldehydes, ketones, and hydrolysis products.
Protocol 2: Determination of Peroxide Value
This protocol is adapted from standard methods for determining peroxides in organic solvents.[10][11][12][13]
1. Reagents and Materials:
-
Acetic acid-chloroform solvent mixture (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.1 N and 0.01 N standardized sodium thiosulfate (Na₂S₂O₃) solutions.
-
1% Starch indicator solution.
-
Deionized water.
-
250 mL Erlenmeyer flask with a stopper.
-
Burette.
2. Procedure:
-
Weigh approximately 5 g of the propylene glycol allyl ether sample into the 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.1 N sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.
-
Add 1-2 mL of the starch indicator solution. A blue color will appear.
-
Continue the titration with 0.01 N sodium thiosulfate solution until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
3. Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution (eq/L)
-
W = weight of the sample (g)
Peroxide Value Interpretation: [4]
-
< 25 ppm: Safe for general use.
-
25 – 100 ppm: Not recommended for distillation or concentration.
-
> 100 ppm: Avoid handling and contact your institution's environmental health and safety office for disposal.
Visualizations
References
- 1. redriver.team [redriver.team]
- 2. ingredi.com [ingredi.com]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 8. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pages.hannainst.com [pages.hannainst.com]
- 11. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 12. xylemanalytics.com [xylemanalytics.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Catalyst Removal from Propylene glycol Ether Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalysts from propylene glycol ether products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing catalysts after the synthesis of propylene glycol ethers?
A1: The method of catalyst removal primarily depends on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid suspended in the reaction mixture).
-
For heterogeneous catalysts (e.g., Amberlyst-15, MCM-41, zeolites), the most straightforward method is filtration . Due to their solid nature, these catalysts can be physically separated from the liquid product.
-
For homogeneous catalysts (e.g., sulfuric acid, sodium methoxide), more complex methods are required as they are dissolved in the product mixture. Common techniques include:
-
Neutralization followed by Extraction: The catalyst is first neutralized (e.g., an acid catalyst with a base) to form a salt, which can then be removed by washing with water (liquid-liquid extraction).
-
Distillation: This method separates components based on differences in boiling points. It can be effective but may require high energy input and vacuum conditions depending on the properties of the propylene glycol ether. Reactive distillation is an advanced technique that combines the chemical reaction and separation in a single unit, which can be more efficient.
-
Adsorption: The product mixture is passed through a bed of adsorbent material, such as activated carbon or molecular sieves, which traps the catalyst residues.
-
Q2: How do I choose the best removal method for my specific process?
A2: The choice of removal method depends on several factors:
-
Catalyst Type: As explained in Q1, the physical state of the catalyst (homogeneous vs. heterogeneous) is the primary determinant.
-
Product Purity Requirements: High-purity applications, such as in the electronics or pharmaceutical industries, may necessitate more rigorous purification steps, potentially combining multiple methods.
-
Scale of Operation: For laboratory-scale experiments, methods like filtration and extraction are often practical. In industrial-scale production, the economic feasibility of methods like distillation and the reusability of adsorbents become critical considerations.
-
Properties of the Propylene Glycol Ether: The viscosity, boiling point, and thermal stability of the specific ether product will influence the suitability of methods like distillation.
Q3: Can residual catalyst affect the quality of my propylene glycol ether product?
A3: Yes, residual catalyst can significantly impact product quality. For instance, acidic or basic residues can lead to long-term stability issues, discoloration, and the formation of byproducts. In applications like semiconductor manufacturing, even trace amounts of metallic or ionic impurities can be detrimental.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the catalyst removal process.
Heterogeneous Catalyst Removal
| Problem | Possible Causes | Solutions |
| Slow Filtration Rate | - Filter medium is clogged.- High viscosity of the product mixture.- Catalyst particles are too fine. | - Use a filter with a larger surface area or a different pore size.- Gently warm the mixture to reduce viscosity (ensure the product is thermally stable).- Employ pressure or vacuum filtration to increase the filtration rate.- Consider a different type of heterogeneous catalyst with a larger particle size for future experiments. |
| Catalyst Particles Passing Through the Filter | - The pore size of the filter medium is too large for the catalyst particles. | - Select a filter medium with a smaller pore size.- Use a filter aid (e.g., celite) to form a pre-coat on the filter, which can trap finer particles. |
| Incomplete Catalyst Removal (Cloudy Filtrate) | - Some catalyst may have leached into the solution.- Very fine catalyst particles are not being captured by the filter. | - After filtration, consider a polishing step using an adsorbent like activated carbon to remove dissolved species.- Re-filter the solution through a finer membrane. |
Homogeneous Catalyst Removal
| Problem | Possible Causes | Solutions |
| Emulsion Formation During Liquid-Liquid Extraction | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other impurities. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.- If possible, filter the mixture through a bed of celite or glass wool. |
| Product Loss During Extraction | - The propylene glycol ether has some solubility in the aqueous wash solution. | - Perform multiple extractions with smaller volumes of the wash solution rather than one large volume extraction.- Back-extract the aqueous layer with a small amount of a suitable organic solvent to recover any dissolved product. |
| Difficulty in Neutralizing the Catalyst | - Inefficient mixing of the neutralizing agent.- Incorrect stoichiometry of the neutralizing agent. | - Ensure vigorous stirring during neutralization.- Slowly add the neutralizing agent and monitor the pH of the mixture closely.- Use a slight excess of the neutralizing agent to ensure complete reaction. |
| Residual Catalyst After Distillation | - The boiling point of the catalyst or its decomposition products is close to that of the product.- Formation of azeotropes. | - Use vacuum distillation to lower the boiling points and potentially increase the separation efficiency.- Consider a pre-treatment step, such as neutralization and extraction, to remove the bulk of the catalyst before distillation.- For azeotropic mixtures, techniques like azeotropic or extractive distillation with an appropriate entrainer may be necessary.[1] |
Quantitative Data on Removal Methods
The efficiency of catalyst removal is critical for product quality. The following table summarizes typical performance data for various removal techniques.
| Removal Method | Catalyst Type | Typical Catalyst Removed | Residual Catalyst Level | Advantages | Disadvantages |
| Filtration | Heterogeneous | Amberlyst-15, MCM-41, Zeolites | < 10 ppm | Simple, fast, catalyst can be easily recovered and reused.[2] | Not suitable for very fine particles; may not remove leached catalyst species. |
| Neutralization & Extraction | Homogeneous | Sulfuric Acid, Sodium Methoxide | < 50 ppm | Effective for a wide range of soluble catalysts; relatively low cost. | Can be time-consuming; may lead to product loss; generates aqueous waste. |
| Distillation | Homogeneous | Acidic and Basic Catalysts | < 20 ppm | Can achieve high product purity; can be operated continuously. | Energy-intensive; not suitable for heat-sensitive products; may not be effective for catalysts with similar boiling points to the product. |
| Adsorption | Homogeneous/ Leached Heterogeneous | Alkali Metal Alkoxides, Dissolved Metal Ions | < 10 ppm | Highly effective for removing trace amounts of catalysts; can be selective.[3] | Adsorbent has a finite capacity and requires regeneration or replacement; can be a slower process. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalyst (Amberlyst-15) by Filtration
This protocol describes the removal of a solid acid catalyst from a propylene glycol ether reaction mixture.
Materials:
-
Reaction mixture containing propylene glycol ether and Amberlyst-15 catalyst
-
Buchner funnel and filter flask
-
Filter paper (select a grade with a pore size smaller than the catalyst beads)
-
Vacuum source
-
Wash solvent (e.g., methanol or acetone, compatible with the product)
Procedure:
-
Allow the reaction mixture to cool to a safe handling temperature. If the product is highly viscous, gentle warming may be necessary to facilitate filtration.
-
Set up the Buchner funnel and filter flask apparatus. Ensure the filter paper is flat and covers all the holes in the funnel.
-
Wet the filter paper with a small amount of the wash solvent to ensure it is seated correctly.
-
Turn on the vacuum source.
-
Carefully pour the reaction mixture into the center of the filter paper.
-
Once all the liquid has passed through, wash the collected catalyst on the filter paper with a small amount of fresh wash solvent to recover any residual product.
-
Continue to apply the vacuum for a few minutes to dry the catalyst.
-
The catalyst can be carefully removed from the filter paper for regeneration and reuse.
-
The filtrate in the flask is the propylene glycol ether product, now free of the solid catalyst.
Visualizing Experimental Workflows
Workflow for Heterogeneous Catalyst Removal
Caption: Workflow for removing a solid catalyst via filtration.
Workflow for Homogeneous Catalyst Removal
Caption: Workflow for removing a dissolved catalyst.
References
Effect of reaction temperature on propylene glycol ether synthesis
Technical Support Center: Synthesis of Propylene Glycol Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of propylene glycol ethers. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of propylene glycol ethers?
A1: The optimal reaction temperature for propylene glycol ether synthesis is highly dependent on the specific ether being synthesized, the catalyst used, and the desired reaction rate versus selectivity. For the synthesis of Propylene Glycol Methyl Ether Acetate (PGMEA) using a solid acid catalyst like Amberlyst-15, a temperature range of 60°C to 100°C is commonly employed.[1][2] In other cases, such as the synthesis of propylene glycol butyl ether, temperatures can range from 100°C to 180°C.[3] For the production of propylene glycol methyl ether in a catalytic distillation column, the reaction zone is typically maintained between 70°C and 100°C.[4]
Q2: How does reaction temperature generally affect the rate of propylene glycol ether synthesis?
A2: In general, higher reaction temperatures lead to a faster reaction rate, allowing the reaction to reach equilibrium more quickly.[1] This is consistent with the Arrhenius equation, which describes the relationship between temperature and reaction rate constants.[1] For instance, in the synthesis of PGMEA, increasing the temperature from 60°C to 100°C significantly shortens the time required to reach equilibrium.[1]
Q3: Can an excessively high reaction temperature be detrimental to the synthesis?
A3: Yes, while higher temperatures increase the reaction rate, they can also lead to undesirable side reactions, reduced selectivity, and in some cases, catalyst deactivation. For instance, in the synthesis of propylene glycol methyl ether, while the yield increases with temperature from 90°C to 110°C, further increases may not enhance the yield.[5] It is crucial to find an optimal temperature that balances a high reaction rate with high product selectivity.
Q4: What is the effect of temperature on the chemical equilibrium of the reaction?
A4: The effect of temperature on the chemical equilibrium is dictated by the thermodynamics of the reaction (i.e., whether it is exothermic or endothermic). For the esterification of propylene glycol methyl ether with acetic acid to form PGMEA, the reaction is exothermic.[6] According to Le Chatelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants, thereby decreasing the equilibrium conversion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Reactants | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the conversion. Be mindful of the optimal temperature range to avoid side reactions.[1][5] |
| Insufficient reaction time. | At lower temperatures, the reaction will proceed more slowly. Increase the reaction time to allow the system to reach equilibrium.[1] | |
| Poor Selectivity for the Desired Propylene Glycol Ether | Reaction temperature is too high. | High temperatures can promote the formation of byproducts. Reduce the reaction temperature to favor the desired product. For PGMEA synthesis, operating within the 363-383 K (90-110°C) range can yield high selectivity.[7] |
| Inconsistent Reaction Rates | Poor temperature control. | Ensure the reactor is equipped with a reliable temperature controller and that the temperature is monitored consistently throughout the reaction.[1] Fluctuations in temperature can lead to variable reaction rates and inconsistent product quality. |
| Catalyst Deactivation | Excessive reaction temperature. | Some catalysts, particularly certain ion-exchange resins, have limited thermal stability.[4] Operate within the manufacturer's recommended temperature range for the catalyst. If deactivation is suspected, consider regenerating or replacing the catalyst. |
Quantitative Data Summary
Table 1: Effect of Temperature on PGMEA Synthesis Reaction Rate Constants
| Temperature (°C) | Forward Reaction Rate Constant (k_f) [L/(mol·min)] | Reverse Reaction Rate Constant (k_r) [L/(mol·min)] |
| 60 | ~0.002 | ~0.002 |
| 70 | ~0.004 | ~0.005 |
| 80 | ~0.008 | ~0.010 |
| 90 | ~0.015 | ~0.020 |
| 100 | ~0.028 | ~0.035 |
| Data derived from graphical representations in a study on PGMEA synthesis using Amberlyst-15 catalyst.[1][8] |
Table 2: Optimized Conditions for Propylene Glycol Ether Synthesis
| Product | Catalyst | Temperature (°C) | Reactant Molar Ratio | Conversion/Yield | Selectivity | Reference |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Solid Acid Catalyst | 90 - 110 | n(HAc):n(PGME) = 3:1 | >70% Conversion | >96% | [7] |
| Propylene Glycol Methyl Ether Acetate (PMA) | Amberlyst-35 | 80 | PM:AA = 1:3 | 78% Yield | - | [6] |
| Propylene Glycol Butyl Ether (PNB) | Potassium Hydroxide | 110 | n-butanol:PO = 4:1 | 85.91% Yield | - | [9] |
Experimental Protocols
Protocol 1: Batch Synthesis of Propylene Glycol Methyl Ether Acetate (PGMEA)
This protocol is based on the methodology for studying reaction kinetics with a solid catalyst.[1][2]
-
Reactor Setup: Assemble a 2 L, 3-neck round-bottom flask equipped with a reflux condenser, a temperature controller with a heating mantle, and a magnetic stirrer. Include a sampling port for in-process monitoring.
-
Reactant Charging: Charge the reactor with propylene glycol methyl ether (PGME) and acetic acid (AA) at a desired molar ratio (e.g., 1:1). The total mass of the reactants should be approximately 1 kg.
-
Temperature Control: Set the temperature controller to the desired reaction temperature (e.g., 60, 70, 80, 90, or 100 °C).[1]
-
Catalyst Addition: Once the reaction mixture reaches the set temperature, add the Amberlyst-15 catalyst.
-
Reaction Monitoring: Start the magnetic stirrer. Take samples at regular intervals using a syringe.
-
Sample Analysis: Analyze the samples using gas chromatography (GC) to determine the concentrations of reactants and products over time.
-
Cooling: To prevent loss of volatile components, circulate chilled water (e.g., 5°C) through the reflux condenser.[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of E-Series and P-Series Glycol Ether Toxicity
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of ethylene glycol (E-series) and propylene glycol (P-series) ethers.
Glycol ethers, a versatile class of organic solvents, are categorized into two main groups: the ethylene oxide-derived "E-series" and the propylene oxide-derived "P-series". While both series share similar applications in pharmaceuticals, cosmetics, and industrial processes, their toxicological profiles differ significantly.[1] This guide provides an objective comparison of the toxicity of E-series and P-series glycol ethers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid in informed solvent selection and risk assessment.
Key Findings
Generally, P-series glycol ethers exhibit a lower order of toxicity compared to their E-series counterparts.[2] The primary health concerns associated with certain E-series glycol ethers, particularly the short-chain variants like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), include reproductive and developmental toxicity.[3][4] In contrast, P-series glycol ethers are not associated with these effects, with their toxicity primarily directed towards the liver and kidneys at high doses.[5][6] The difference in toxicity is largely attributed to their distinct metabolic pathways.[7][8]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for representative E-series and P-series glycol ethers. The data is presented as LD50 (Lethal Dose, 50%) values for oral, dermal, and inhalation routes in rats, providing a quantitative comparison of their acute toxic potential.
| Glycol Ether | Series | CAS No. | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |
| Ethylene Glycol Monomethyl Ether (EGME) | E-Series | 109-86-4 | 2,460 | 1,280 | 1,480 |
| Ethylene Glycol Monoethyl Ether (EGEE) | E-Series | 110-80-5 | 3,460 | 3,300 | >3,141 |
| Ethylene Glycol Monobutyl Ether (EGBE) | E-Series | 111-76-2 | 470 | 220 | 450 |
| Propylene Glycol Monomethyl Ether (PGME) | P-Series | 107-98-2 | >5,000 | >2,000 | >7,000 |
| Propylene Glycol n-Butyl Ether (PGBE) | P-Series | 5131-66-8 | >3,000 | >2,000 | >651 |
| Dipropylene Glycol n-Butyl Ether (DPGBE) | P-Series | 29911-28-2 | >2,000 | >2,000 | >2,040 |
Note: Data compiled from various sources, including OECD SIDS reports and ECETOC Technical Reports.[6][9] Values can vary slightly between studies.
Metabolic Pathways and Mechanism of Toxicity
The differential toxicity between E-series and P-series glycol ethers is primarily linked to their metabolism.
E-Series Glycol Ethers
E-series glycol ethers are metabolized in the liver by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form alkoxyacetic acids.[1][10] For example, EGME is metabolized to methoxyacetic acid (MAA), and EGEE is metabolized to ethoxyacetic acid (EAA). These acidic metabolites are the primary mediators of toxicity, leading to reproductive and developmental effects.[7] The accumulation of alkoxyacetic acids can interfere with cellular metabolism, including glycolysis, and induce oxidative stress.[11][12]
P-Series Glycol Ethers
P-series glycol ethers are primarily metabolized through O-demethylation or O-dealkylation by cytochrome P450 enzymes to form propylene glycol, which is then further metabolized and excreted.[7] While the beta-isomer of some P-series glycol ethers can be metabolized to a small extent to alkoxypropionic acids, this pathway is significantly less prominent than the metabolism of E-series to alkoxyacetic acids, resulting in lower toxicity.[8]
Experimental Protocols
The assessment of glycol ether toxicity relies on a battery of standardized in vitro and in vivo assays. Below are outlines of key experimental protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test glycol ether (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Reproductive and Developmental Toxicity Screening
These studies are typically conducted in rodents according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test [13][14][15]
Objective: To provide initial information on the potential effects of a substance on reproductive performance and the development of offspring.
Methodology Outline:
-
Animal Dosing: Administer the test substance to both male and female rats at three different dose levels, plus a control group. Dosing for males begins at least two weeks prior to mating and continues until termination. Females are dosed throughout the study (premating, gestation, and lactation).
-
Mating: Pair animals for mating.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Gestation and Parturition: Observe pregnant females for signs of dystocia. Record litter size, number of live and dead pups, and pup weights.
-
Postnatal Observation: Monitor the survival and growth of the pups.
-
Necropsy: Conduct a gross necropsy on all adult animals and selected pups. Collect organs for histopathological examination, with a focus on the reproductive organs.
Conclusion
The available evidence strongly indicates that P-series glycol ethers are a safer alternative to E-series glycol ethers, particularly those known to cause reproductive and developmental toxicity. The lower toxicity of the P-series is directly related to its preferential metabolic pathway, which avoids the formation of high levels of toxic acidic metabolites. Researchers and professionals in drug development and other industries should carefully consider these toxicological differences when selecting solvents to minimize potential health risks. Further research using advanced in vitro models and in silico methods will continue to refine our understanding of the specific mechanisms of glycol ether toxicity.[16]
References
- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ecetoc.org [ecetoc.org]
- 7. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative metabolism and disposition of ethylene glycol monomethyl ether and propylene glycol monomethyl ether in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. ecetoc.org [ecetoc.org]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Validation of Propylene Glycol Ether Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of excipients like propylene glycol ethers is paramount to the safety and efficacy of final pharmaceutical formulations. This guide provides an objective comparison of gas chromatography (GC) as the primary analytical technique for validating the purity of propylene glycol ethers, supported by experimental data and detailed protocols.
Propylene glycol ethers, a class of solvents used in a variety of applications, can contain several impurities, including residual starting materials, byproducts, and isomers. Gas chromatography has been established as the preferred method for the analysis of these compounds due to its high resolution, sensitivity, and accuracy.[1]
Comparison of Analytical Methodologies
While gas chromatography is the industry standard for determining the purity of propylene glycol ethers, other methods may be employed for specific, limited applications. However, for a comprehensive purity profile, GC remains unmatched.
| Analytical Technique | Principle | Advantages | Disadvantages | Applicability to Propylene Glycol Ether Purity |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | High resolution of isomers and impurities, high sensitivity (ppm levels), quantitative accuracy, well-established methods (e.g., ASTM D4773).[1][2] | Requires sample volatilization, potentially destructive to the sample. | Primary method for purity assay, impurity profiling, and residual solvent analysis. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Fast, non-destructive, can be used for real-time vapor detection.[3] | Not suitable for separating complex mixtures or quantifying low-level impurities, less sensitive than GC. | Limited to qualitative identification and detection of major components or significant contamination. Not a primary purity validation tool. |
| Karl Fischer Titration | Electrochemical method to determine water content. | Highly specific and accurate for water quantification. | Only measures water content, not other organic impurities. | Essential for determining water content, which is a critical purity parameter, but does not provide a complete purity profile.[2] |
Performance Data for Gas Chromatography
The performance of a GC method is highly dependent on the specific column, detector, and operating conditions. The following table summarizes typical performance data for the analysis of propylene glycol ethers using different GC setups.
| Parameter | GC-FID (Packed Column) | GC-FID (Capillary Column) | GC-MS (Capillary Column) |
| Typical Column | 5% G16 on support S5[4] | SPB®-624, Rxi®-1301Sil MS[5][6] | Rxi®-1301Sil MS[5][7] |
| Resolution | Lower resolution, potential for peak co-elution. | High resolution, baseline separation of isomers is achievable.[5] | High resolution with the added benefit of mass identification for unknown peaks. |
| Limit of Detection (LOD) | ppm range[1] | Sub-ppm to ppm range[8] | Generally lower LODs than FID due to selective ion monitoring (SIM) capabilities. |
| Accuracy | Can be ± 1% with proper calibration.[4] | High accuracy with appropriate internal standards. | High accuracy and precision. |
| Analysis Time | Typically longer run times. | Faster analysis times are possible with optimized methods.[5][7] | Similar to GC-FID, with potential for faster methods.[5][7] |
Experimental Protocol: GC-FID for Purity of Propylene Glycol Monomethyl Ether (PGME)
This protocol is a representative example for the determination of PGME purity and the quantification of related impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Fused silica capillary column, 30 m x 0.32 mm ID, coated with a 1.0 µm film of polyethylene glycol (e.g., DB-WAX).
-
Carrier Gas: Helium, constant flow rate of 2.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1.0 µL.
2. Reagents and Standards:
-
Propylene Glycol Monomethyl Ether (PGME): Analytical standard, >99.5% purity.
-
Dipropylene Glycol Monomethyl Ether (DPGME): Analytical standard.
-
Ethylene Glycol: Analytical standard.
-
Diethylene Glycol: Analytical standard.
-
Internal Standard (IS): 1-Heptanol, analytical grade.
-
Solvent: Dichloromethane, HPLC grade.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh approximately 500 mg of 1-heptanol into a 100 mL volumetric flask and dilute to volume with dichloromethane.
-
Calibration Standard Solutions: Prepare a series of calibration standards by accurately weighing known amounts of PGME, DPGME, ethylene glycol, and diethylene glycol into 10 mL volumetric flasks. Add 1.0 mL of the Internal Standard Stock Solution to each flask and dilute to volume with dichloromethane.
-
Sample Solution: Accurately weigh approximately 100 mg of the PGME sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to volume with dichloromethane.
4. Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the GC system.
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
-
Quantify the amount of each impurity and the PGME in the sample.
-
The purity of the PGME is calculated by subtracting the percentage of all identified impurities and water (determined separately by Karl Fischer titration) from 100%.
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of propylene glycol ether purity using gas chromatography.
Caption: Workflow for GC Purity Validation.
This comprehensive guide underscores the robustness of gas chromatography for the purity validation of propylene glycol ethers. The provided experimental protocol offers a starting point for developing and validating in-house methods, ensuring the quality and consistency of these critical pharmaceutical excipients.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. store.astm.org [store.astm.org]
- 3. Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determine Purity of Terpenes, Propylene Glycol, Terpene Alcohols, and Light-Duty Cleaners [chemicalslearning.com]
- 5. gcms.cz [gcms.cz]
- 6. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 7. restek.com [restek.com]
- 8. cdc.gov [cdc.gov]
A Comparative Guide to Catalysts for Propylene Oxide Alcoholysis
For Researchers, Scientists, and Drug Development Professionals
The alcoholysis of propylene oxide (PO) is a critical reaction for the synthesis of propylene glycol ethers, which are widely used as industrial solvents, coatings, and chemical intermediates. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various catalysts employed in the alcoholysis of PO, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Executive Summary
The catalytic alcoholysis of propylene oxide can be broadly categorized by the type of catalyst used: homogeneous and heterogeneous. Homogeneous catalysts, such as ionic liquids and traditional bases like sodium hydroxide, offer high activity under mild conditions. Heterogeneous catalysts, including calcined hydrotalcites and other solid bases, provide significant advantages in terms of catalyst separation, reusability, and process simplification. This guide delves into the performance metrics of these catalyst systems, presenting a comparative analysis of their conversion rates, selectivity, and operational conditions.
Performance Comparison of Catalysts
The efficacy of a catalyst in propylene oxide alcoholysis is primarily evaluated by its ability to achieve high conversion of PO and high selectivity towards the desired propylene glycol ether isomer. For the reaction with methanol, two primary products can be formed: 1-methoxy-2-propanol (primary ether) and 2-methoxy-1-propanol (secondary ether). Basic catalysts typically favor the formation of the primary ether.
Table 1: Performance of Heterogeneous Catalysts in Propylene Oxide Methanolysis
| Catalyst | Mg/Al Ratio | Reaction Temp. (°C) | Time (h) | MeOH/PO Molar Ratio | PO Conversion (%) | PGME Selectivity (%) | Key Findings & Reference |
| Calcined Mg/Al Hydrotalcite (LDO) | 4.0 | 140 | 6 | 4.0 | 93.2 | 97.4 | High activity and selectivity; catalyst reusable for five cycles.[1][2] |
| Calcined Mg/Al Hydrotalcite (CLDH500) | - | 120-130 | 1.7-2 | 3:1 - 5:1 | ~98 | >95 | Optimized conditions provided high conversion and selectivity. |
| Supported Ionic Liquid (TMG-Lac/MCM-41) | N/A | 100 | - | 1:1 - 5:1 | Good yields | High selectivity | Efficient and reusable catalyst with easy separation.[3] |
| MAF Solid Base Catalyst | N/A | 120-130 | 1.7-2 | 3:1 - 5:1 | ~98 | >95 | Reusable for multiple cycles without loss of activity.[4] |
| α-Fe2O3 | N/A | 160 | 8 | - | 97.7 | 83.0 | Exhibited outstanding catalytic performance among various nano metal oxides.[5] |
Table 2: Performance of Homogeneous Catalysts in Propylene Oxide Alcoholysis
| Catalyst | Alcohol | Reaction Temp. (°C) | Time (h) | MeOH/PO Molar Ratio | PO Conversion/Yield (%) | PGME Selectivity (%) | Key Findings & Reference |
| [P4444][Buty] Ionic Liquid | Methanol | 80 | 6 | 3:1 | >90 (Yield) | High | Easily recovered and reused 10 times without significant loss of activity.[6] |
| Azolate Ionic Liquids | Methanol | Room Temp. | - | - | High Yields | >99 | Excellent selectivity at ambient temperature through hydrogen-bonding catalysis.[7] |
| Acetate Ionic Liquids | n-Butanol | 120 | 2 | 3:1 | High | High | Catalytic efficiency higher than traditional NaOH catalyst.[8] |
Experimental Methodologies
A standardized experimental approach is crucial for the comparative evaluation of catalyst performance. Below are generalized protocols for catalyst synthesis, reaction execution, and product analysis, based on common practices reported in the literature.
Catalyst Preparation
-
Calcined Mg-Al Hydrotalcite: Mg-Al hydrotalcites with a specific Mg/Al molar ratio are synthesized via co-precipitation or urea decomposition methods. The resulting solid is then calcined, typically at temperatures around 500°C, to form the active mixed metal oxide.[9]
-
Ionic Liquids (e.g., [P4444][CA]): Tetrabutylphosphonium carboxylate ionic liquids are synthesized through a two-step process. First, an aqueous solution of tetrabutylphosphonium hydroxide ([P4444]OH) is obtained via metathesis of [P4444]Br with an anion exchange resin. This is followed by neutralization with the corresponding carboxylic acid.[6]
Propylene Oxide Alcoholysis Reaction
The alcoholysis reaction is typically carried out in a batch reactor system.
-
Reactor Setup: A stainless steel autoclave or a sealed glass reactor equipped with a magnetic stirrer, a heating mantle, and a temperature controller is used. For reactions above the boiling point of the reactants, the system must be capable of handling elevated pressures.
-
Reaction Procedure:
-
The catalyst (either heterogeneous or homogeneous) and the alcohol (e.g., methanol) are charged into the reactor.
-
The reactor is sealed and heated to the desired reaction temperature under constant stirring.
-
Propylene oxide is then introduced into the reactor. The molar ratio of alcohol to propylene oxide is a critical parameter and is typically varied to optimize the reaction.
-
The reaction is allowed to proceed for a predetermined duration. Samples may be withdrawn periodically to monitor the reaction progress.
-
-
Product Recovery:
-
After the reaction, the reactor is cooled to room temperature.
-
If a heterogeneous catalyst is used, it is separated from the reaction mixture by filtration or centrifugation. The catalyst can then be washed, dried, and stored for reusability tests.
-
For homogeneous catalysts, product separation might involve distillation or extraction, depending on the properties of the catalyst and products.
-
Product Analysis
The conversion of propylene oxide and the selectivity towards different products are quantified using gas chromatography (GC).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[10]
-
Column: A capillary column suitable for separating polar compounds, such as a DB-FFAP or a CP-Propox column, is employed.[11][12]
-
Quantification: The concentrations of reactants and products in the final reaction mixture are determined by comparing their peak areas to those of a calibration curve or by using an internal standard method.
Visualizing the Process
To better understand the experimental and mechanistic aspects of propylene oxide alcoholysis, the following diagrams illustrate a typical workflow and the underlying reaction pathway.
Figure 1: A general experimental workflow for the comparative study of catalysts in propylene oxide alcoholysis.
Figure 2: Simplified reaction pathway for the catalyzed alcoholysis of propylene oxide.
Conclusion
The selection of a catalyst for propylene oxide alcoholysis is a trade-off between activity, selectivity, cost, and process considerations. Homogeneous catalysts, particularly functionalized ionic liquids, demonstrate excellent activity and selectivity at milder temperatures.[7] However, challenges related to catalyst separation and cost may be a concern for large-scale industrial applications.
Heterogeneous catalysts, such as calcined Mg-Al hydrotalcites, offer a robust and reusable alternative, operating at higher temperatures but with the significant advantage of easy separation from the product stream.[1][2] The choice between these systems will ultimately depend on the specific requirements of the application, including desired product purity, economic viability, and environmental impact. Further research into the development of highly active and stable heterogeneous catalysts that can operate under milder conditions remains a key objective in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Propylene Glycol Monomethyl Ether Over Mg/Al Hydrotalcite Catalyst | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. psecommunity.org [psecommunity.org]
- 12. agilent.com [agilent.com]
Spectroscopic analysis (NMR, IR) of propylene glycol, allyl ether
A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for propylene glycol and allyl ether is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their distinct spectroscopic signatures, supported by experimental data and protocols.
This report outlines the characteristic ¹H NMR, ¹³C NMR, and IR spectral features of propylene glycol and allyl ether (specifically, diallyl ether). The data is summarized in comparative tables, and detailed experimental protocols for obtaining these spectra are provided. Additionally, molecular structures and key spectral correlations are visualized using Graphviz diagrams.
Molecular Structures
Caption: Molecular structures of Propylene Glycol and Allyl Ether.
¹H NMR Spectroscopic Data
The ¹H NMR spectra of propylene glycol and allyl ether exhibit distinct chemical shifts and splitting patterns, allowing for unambiguous identification. Propylene glycol, with its hydroxyl and aliphatic protons, shows characteristic multiplets, while the vinyl and allylic protons of allyl ether appear in specific downfield regions.
| Propylene Glycol | Allyl Ether (Diallyl Ether) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~1.13 | Doublet, 3H, -CH₃ | ~4.01 | Doublet, 4H, -O-CH₂- |
| ~3.40 | Multiplet, 2H, -CH₂- | ~5.20 | Multiplet, 4H, =CH₂ |
| ~3.89 | Multiplet, 1H, -CH- | ~5.90 | Multiplet, 2H, -CH= |
| ~4.50 & ~4.80 | Broad singlets, 2H, -OH |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectra provide further structural confirmation by detailing the chemical environment of each carbon atom. The number of signals and their chemical shifts are unique to each molecule.
| Propylene Glycol | Allyl Ether (Diallyl Ether) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~18.6 | -CH₃ | ~71.8 | -O-CH₂- |
| ~67.8 | -CH₂-OH | ~117.3 | =CH₂ |
| ~68.2 | -CH-OH | ~134.7 | -CH= |
Infrared (IR) Spectroscopic Data
IR spectroscopy reveals the characteristic functional groups present in each molecule. Propylene glycol is distinguished by a strong, broad O-H stretching band, which is absent in the spectrum of allyl ether. Allyl ether, in turn, shows characteristic C=C and =C-H stretching vibrations.
| Propylene Glycol | Allyl Ether (Diallyl Ether) | ||
| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretch | 3080-3010 | =C-H stretch |
| 2970-2850 | C-H stretch (sp³) | 2980-2850 | C-H stretch (sp³) |
| 1465-1375 | C-H bend | 1645 | C=C stretch |
| 1130-1000 | C-O stretch | 1100 | C-O-C stretch |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the analyte (propylene glycol or allyl ether) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp spectral lines.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid sample (propylene glycol or allyl ether) directly onto the center of the ATR crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Spectroscopic Workflow
A Researcher's Guide to Determining the Molecular Weight Distribution of Poly(allyl glycidyl ether)
For researchers, scientists, and drug development professionals working with poly(allyl glycidyl ether) (PAGE), an accurate determination of its molecular weight distribution is critical for predicting its physical properties, performance, and batch-to-batch consistency. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental data and detailed protocols.
The most common and versatile method for analyzing the molecular weight distribution of PAGE is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[1][2] Alternative techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which offers high accuracy for polymers with low polydispersity, and viscometry, a classical and cost-effective method.[3][4]
Comparative Analysis of Techniques
The choice of technique for determining the molecular weight distribution of poly(allyl glycidyl ether) depends on several factors, including the desired level of detail, the nature of the polymer sample, and available resources. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Size Exclusion Chromatography (SEC/GPC) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Viscometry |
| Principle | Separation based on hydrodynamic volume in solution. | Measurement of the mass-to-charge ratio of ionized polymer molecules. | Measurement of the viscosity of a polymer solution, which is related to its molecular weight.[5] |
| Information Provided | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI).[1] | Absolute molecular weight of individual polymer chains, end-group analysis.[3] | Viscosity-average molecular weight (Mv).[4] |
| Accuracy | Relative to calibration standards (e.g., polystyrene). | High for polymers with low PDI (<1.2). Can be less accurate for highly polydisperse samples.[3] | Moderate, dependent on Mark-Houwink constants. |
| Precision | High | High | Good |
| Molecular Weight Range | Broad (typically up to 10,000,000 g/mol ).[6] | More suitable for low to moderate molecular weights. | Broad, but less precise for very high or very low molecular weights. |
| Sample Requirement | Milligram quantities, dissolved in a suitable solvent.[7] | Microgram to sub-microgram quantities. | Milligram quantities, requires a series of concentrations. |
| Throughput | Moderate (typically 20-60 minutes per sample). | High (a few minutes per sample after sample preparation). | Low to moderate (requires multiple measurements for each sample). |
| Cost | Moderate to high (instrumentation). | High (instrumentation). | Low (glassware-based). |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
This protocol outlines the general procedure for determining the molecular weight distribution of poly(allyl glycidyl ether) using SEC/GPC.
Materials:
-
Poly(allyl glycidyl ether) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weights
-
SEC/GPC system equipped with a refractive index (RI) detector
-
SEC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of THF to be used as the mobile phase. Ensure the solvent is degassed before use.
-
Standard Preparation: Prepare a series of polystyrene standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the poly(allyl glycidyl ether) sample and dissolve it in 5-10 mL of THF to achieve a final concentration of around 1 mg/mL.[7] Allow the sample to dissolve completely, which may take several hours.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Set the column temperature (e.g., 35-40 °C).
-
Set the mobile phase flow rate (e.g., 1 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
-
Calibration: Inject the polystyrene standards into the SEC/GPC system, starting from the lowest molecular weight. Record the retention times for each standard. Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
Sample Analysis: Inject the prepared poly(allyl glycidyl ether) sample solution into the system.
-
Data Analysis: Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the PAGE sample. For poly(allyl glycidyl ether), typical PDI values range from 1.05 to 1.33.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
This protocol provides a general method for analyzing the molecular weight of poly(allyl glycidyl ether) using MALDI-TOF MS.
Materials:
-
Poly(allyl glycidyl ether) sample
-
Matrix compound (e.g., dithranol, α-cyano-4-hydroxycinnamic acid)
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)
-
Solvent (e.g., THF)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the poly(allyl glycidyl ether) sample in THF at a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of the matrix in THF.
-
Cationizing Agent Preparation: Prepare a solution of the cationizing agent in THF (e.g., 10 mg/mL).
-
Sample Spotting:
-
Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:15:1 v/v/v).[8]
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Mass Spectrometer Setup:
-
Insert the target plate into the mass spectrometer.
-
Set the instrument parameters, including laser intensity, acceleration voltage, and mass range, to be appropriate for the expected molecular weight of the polymer.[9]
-
-
Data Acquisition: Acquire the mass spectrum by firing the laser at the sample spot.
-
Data Analysis: The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific number of repeat units. The software can be used to calculate the absolute molecular weight averages (Mn, Mw) and the PDI.
Viscometry
This protocol describes the determination of the viscosity-average molecular weight of poly(allyl glycidyl ether) using a capillary viscometer.
Materials:
-
Poly(allyl glycidyl ether) sample
-
Suitable solvent (e.g., THF)
-
Ubbelohde or Ostwald capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the poly(allyl glycidyl ether) sample in the chosen solvent at a known concentration (e.g., 1 g/dL).
-
Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.
-
-
Viscometer Setup:
-
Clean and dry the viscometer thoroughly.
-
Place the viscometer in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate.[10]
-
-
Solvent Flow Time Measurement:
-
Pipette a known volume of the pure solvent into the viscometer.
-
Using a pipette bulb, draw the solvent up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark. Repeat this measurement at least three times and calculate the average time (t₀).
-
-
Solution Flow Time Measurement:
-
Empty and dry the viscometer.
-
Pipette the same volume of the most dilute polymer solution into the viscometer.
-
Measure the flow time (t) for this solution as described for the solvent. Repeat for each of the prepared concentrations.
-
-
Calculations:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration.
-
-
Data Analysis:
-
Plot both the reduced viscosity and the inherent viscosity against concentration on the same graph.
-
Extrapolate the two lines to zero concentration. The common intercept gives the intrinsic viscosity ([η]).
-
Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The constants K and a are specific to the polymer-solvent-temperature system and must be obtained from the literature or determined experimentally.
-
Visualizing the Workflow and Method Relationships
To better understand the experimental process and the relationships between these techniques, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. scribd.com [scribd.com]
- 5. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 9. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spegroup.ru [spegroup.ru]
Propylene Glycol Allyl Ether as a Co-surfactant: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of propylene glycol allyl ether (PGAE) as a co-surfactant, evaluating its potential efficacy against other common alternatives in formulation science. While direct quantitative performance data for propylene glycol allyl ether in co-surfactant applications is limited in publicly available literature, this guide extrapolates its potential properties based on the well-documented performance of its parent molecule, propylene glycol (PG), and the broader class of glycol ethers. Propylene glycol monoallyl ether is classified as a non-ionic surfactant[1].
Executive Summary
Propylene glycol and its ethers are recognized for their utility as solvents and their ability to act as co-surfactants in microemulsion systems[2][3][4]. They are valued for their ability to reduce interfacial tension, improve the solubility of active pharmaceutical ingredients (APIs), and enhance the stability of formulations. This guide will focus on the performance of propylene glycol as a co-surfactant and draw comparisons with other commonly used co-surfactants such as other glycols (pentylene glycol), and short-chain alcohols (ethanol).
Comparative Data on Co-surfactant Performance
The following table summarizes the comparative performance of propylene glycol against other co-surfactants in the context of microemulsion formation. The data is extracted from studies evaluating their impact on formulation characteristics.
| Co-surfactant | Key Performance Characteristics | Advantages | Disadvantages | Source |
| Propylene Glycol (PG) | Can form microemulsions with a high oil content (up to 90 wt%) but may be limited to smaller amounts of the water phase (less than 15%). Increasing PG content can decrease the phase inversion temperature and increase efficiency in some systems.[5] | Generally regarded as safe (GRAS), widely used in pharmaceutical formulations, enhances penetration of some active substances.[2] | May favor the formation of water-in-oil (w/o) microemulsions and can increase viscosity. | [5] |
| Pentylene Glycol | Can be used to manipulate the properties and structure of microemulsions. Systems with a higher content of pentylene glycol can have a similar quantitative composition to those with propylene glycol. | Can contribute to the formation of microemulsions with a reduced surfactant content. | May worsen the formation of microemulsions with selected oils depending on the amount used. | [2] |
| Ethanol | Traditionally used in transdermal microemulsions. | Can enhance the penetration of active substances. | Potential for adverse effects and difficulties with its use in certain formulations. | [2] |
| Short-chain Alcohols (e.g., 1-butanol) | Can alter the curvature of the interfacial layer of micelles, promoting the formation of microemulsions. The choice of alcohol can influence the type of microemulsion formed (w/o vs. o/w). | Effective at solubilizing water in water-in-oil microemulsions. | The optimal alcohol can depend on the specific oil and drug being used. | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols used to evaluate co-surfactant performance in microemulsion systems.
Protocol 1: Construction of Pseudo-ternary Phase Diagrams
This method is fundamental for determining the microemulsion region for a given system of oil, surfactant, co-surfactant, and water.
Objective: To identify the concentration ranges of the components that lead to the spontaneous formation of a stable microemulsion.
Materials:
-
Oil phase (e.g., isopropyl myristate)
-
Surfactant (e.g., a blend of Sorbitan monooleate and Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Deionized water
Procedure:
-
Prepare mixtures of the surfactant and co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each surfactant/co-surfactant ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each of these mixtures with deionized water dropwise, under constant stirring.
-
Observe the mixture for transparency and homogeneity. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.
-
Plot the results on a pseudo-ternary phase diagram with the oil, water, and surfactant/co-surfactant mixture at the vertices. The area of transparency represents the microemulsion region.
Visualizations
Experimental Workflow for Evaluating Co-surfactant Efficacy in Microemulsions
Caption: Workflow for the formulation and evaluation of microemulsion-based delivery systems.
Signaling Pathway of Co-surfactant Action in Microemulsion Formation
References
- 1. echemi.com [echemi.com]
- 2. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycol ethers: Ethers of propylene, butylene glycols, and other glycol derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Polymerization Performance of Allyl Ether Monomers
This guide provides an objective comparison of the performance of various allyl ether monomers in different polymerization systems. Allyl ethers, while readily available, present unique challenges and opportunities in polymer synthesis. Their polymerization behavior is highly dependent on the chosen method, monomer structure, and reaction conditions. This document summarizes key performance indicators, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting appropriate monomers and polymerization strategies.
Introduction to Allyl Ether Polymerization
Allyl ether monomers are versatile building blocks, but their polymerization is often complicated by a characteristic side reaction known as degradative chain transfer.[1][2] This process, particularly prevalent in radical polymerization, involves the abstraction of an allylic hydrogen from the monomer by a propagating radical. This terminates the kinetic chain and forms a stable, less reactive allyl radical, typically resulting in oligomers or polymers with low molecular weight.[1][3]
However, recent advancements have enabled the synthesis of high molecular weight polymers from allyl ethers through various mechanisms, including cationic, anionic, and transition metal-catalyzed polymerizations. The choice of polymerization technique is critical and dictates the performance of the monomer and the properties of the resulting polymer.
Performance Comparison Across Polymerization Mechanisms
The polymerization of allyl ethers can be broadly categorized into four main types: free-radical polymerization, cationic polymerization, anionic ring-opening polymerization (specifically for epoxides like allyl glycidyl ether), and transition metal-catalyzed polymerization.
Conventional free-radical polymerization of allyl ethers is notoriously difficult due to the high propensity for degradative chain transfer.[1] The reactivity of the monomer is heavily influenced by the polar effects of its functional groups.[2][4]
A more recent and efficient approach is the Radical-Mediated Cyclization (RMC) mechanism.[5][6] This process bypasses the limitations of traditional free-radical addition. It begins with a hydrogen atom transfer (HAT) from the allyl ether's methylene group to a photoinitiator, followed by a [3+2] cyclization reaction to propagate the chain.[5][7] This method has been shown to produce polymers with significantly higher molecular weights compared to those from other allyl monomers.[7]
Table 1: Comparison of Activation Energies (Ea) for Hydrogen Abstraction from Allyl-Type Monomers
| Monomer Type | Monomer Example | Initiator System | Activation Energy (Ea) (kcal/mol) | Reference |
| Allyl Ether | Allyl Butyl Ether (ABE) | Thioxanthone (TX) | 10.47 | [7] |
| Allyl Ether | Allyl Cyanethyl Ether (ACE) | Thioxanthone (TX) | 12.29 | [7] |
| Allyl Ester | Octenoate (OCT) | Thioxanthone (TX) | 12.78 | [7] |
| Allyl Carbonate | Cyclohexyl Carbonate (CYC) | Thioxanthone (TX) | 14.06 | [7] |
| Data from computational studies using density functional theory. |
The lower activation energy for hydrogen abstraction in allyl ethers like ABE indicates a higher reactivity in initiating the RMC process compared to other allyl types.[7]
Direct cationic polymerization of allyl ethers is generally unsuccessful due to rapid chain transfer from the propagating cation to the monomer.[8] A breakthrough in this area is the development of Tandem Isomerization-Cationic Polymerization (TICAP) .[8] This method utilizes a transition metal catalyst to first isomerize the allyl ether into its more reactive 1-propenyl ether (enol ether) analogue. The resulting enol ether then undergoes spontaneous and rapid cationic polymerization.[8]
Table 2: Performance of Various Monomers in Tandem Isomerization-Cationic Polymerization (TICAP)
| Monomer | Catalyst System | Polymer Structure | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Allyl Butyl Ether | [Co₂(CO)₈] / (C₂H₅)₃SiH | Linear | 12,500 | 1.8 | [8] |
| Allyl Phenyl Ether | [Co₂(CO)₈] / (C₂H₅)₃SiH | Linear | 10,200 | 1.9 | [8] |
| Diallyl Ether | [Co₂(CO)₈] / (C₂H₅)₃SiH | Linear | 8,900 | 2.1 | [8] |
| Allyl Glycidyl Ether | [Co₂(CO)₈] / (C₂H₅)₃SiH | Linear | 15,100 | 1.7 | [8] |
| Propargyl Phenyl Ether | [Co₂(CO)₈] / (C₂H₅)₃SiH | Crosslinked Network | - | - | [8] |
This technique successfully produces high molecular weight linear polymers from a variety of mono- and difunctional allyl ethers.[8]
Allyl glycidyl ether (AGE) is a unique allyl ether monomer due to its epoxide ring, which can undergo anionic ring-opening polymerization (AROP). This method offers excellent control over the polymerization process, allowing for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[9][10] A critical factor in the AROP of AGE is the polymerization temperature, which influences a side reaction: the isomerization of the pendant allyl group to a cis-prop-1-enyl ether group.[9][11]
Table 3: Effect of Temperature on the Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether (AGE)
| Polymerization Temp. (°C) | Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Isomerization (%) | Reference |
| 30 | 10 - 100 | 1.05 - 1.33 | ~0 | [9][10] |
| 40 | 10 - 100 | 1.05 - 1.33 | < 2 | [9][10] |
| 60 | 10 - 100 | 1.05 - 1.33 | ~5 | [9][10] |
| 80 | 10 - 100 | 1.05 - 1.33 | ~10 | [9][10] |
By keeping the polymerization temperature below 40°C, this side reaction can be almost completely suppressed, preserving the valuable allyl functionality for post-polymerization modification.[9][10][11]
Experimental Protocols
This protocol is based on methodologies used for studying the effects of allyl ethers as additives in radical polymerizations.[3]
-
Monomer and Initiator Preparation: The primary monomer (e.g., styrene, methyl methacrylate) and the allyl ether monomer are purified by passing through a column of basic alumina to remove inhibitors. The radical initiator, such as azobisisobutyronitrile (AIBN), is recrystallized from methanol.
-
Reaction Setup: A solution of the monomers and AIBN in a suitable solvent (or in bulk) is prepared in a glass ampoule.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. The ampoule is then sealed under vacuum.
-
Polymerization: The sealed ampoule is placed in a thermostatically controlled bath at a specified temperature (e.g., 60°C) for a defined period.
-
Isolation and Analysis: The reaction is quenched by cooling. The polymer is precipitated in a non-solvent (e.g., methanol), filtered, dried under vacuum, and weighed to determine conversion. The molecular weight and PDI are determined by gel permeation chromatography (GPC).
This protocol is a generalized procedure based on the novel TICAP method.[8]
-
Catalyst Preparation: The catalyst system is typically composed of a Group VIII transition metal carbonyl, such as dicobalt octacarbonyl ([Co₂(CO)₈]), and an organosilane co-catalyst (e.g., triethylsilane). These components are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The allyl ether monomer is placed in a dry, inert-atmosphere reaction vessel.
-
Initiation: The organosilane is added, followed by the transition metal carbonyl catalyst. The reaction is often spontaneous and exothermic.
-
Polymerization: The reaction proceeds at room temperature. The progress can be monitored by techniques like real-time infrared (RTIR) spectroscopy, observing the disappearance of the allyl double bond peak (~1648 cm⁻¹).[8]
-
Termination and Isolation: After completion (typically within minutes), the reaction is terminated by exposure to air. The polymer is dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent like methanol.
This protocol describes the controlled polymerization of AGE.[9]
-
Initiator Preparation: A potassium alkoxide initiator is generated. This can be done by reacting potassium naphthalenide with a suitable alcohol (e.g., benzyl alcohol) under an inert atmosphere.
-
Monomer Purification: Allyl glycidyl ether (AGE) is rigorously purified, typically by distillation from calcium hydride, to remove water and other impurities.
-
Reaction Setup: The polymerization is conducted under high vacuum or in a glovebox. The purified monomer is transferred to a reaction vessel.
-
Initiation and Polymerization: The initiator solution is added to the monomer (either neat or in a solvent like THF) at a controlled temperature (e.g., 30°C to minimize isomerization). The reaction is allowed to proceed for a set time (e.g., 20 hours) to achieve quantitative conversion.
-
Termination and Isolation: The living polymer chains are terminated by adding a quenching agent (e.g., acidified methanol). The resulting polymer is then purified by precipitation.
Visualizations: Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. Poly(allyl glycidyl ether)‐A versatile and functional polyether platform [ouci.dntb.gov.ua]
A Comparative Guide to the Quantitative Analysis of Impirities in Commercial Propylene Glycol and Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of impurities in commercial-grade propylene glycol and allyl ether. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and chemical syntheses where these compounds are utilized. This document outlines common impurities, details validated analytical methods, and presents experimental data to aid in method selection and implementation.
Propylene Glycol: Purity and Impurity Profiling
Propylene glycol is a widely used excipient in the pharmaceutical industry, valued for its solvent and humectant properties. However, the presence of impurities can impact its physical properties and toxicological profile. The most common impurities are structurally related glycols introduced during the manufacturing process.
Gas chromatography (GC) is the predominant analytical technique for the quantitative analysis of impurities in propylene glycol.[1][2] Its ability to separate volatile and semi-volatile compounds makes it ideal for this application.
Common Impurities in Commercial Propylene Glycol
The primary impurities of concern in commercial propylene glycol include:
-
Ethylene Glycol
-
Diethylene Glycol
-
Dipropylene Glycol
-
Tripropylene Glycol
Analytical Methodologies for Propylene Glycol
Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard method for purity testing of propylene glycol.[1][2][3] The high sensitivity of the FID to hydrocarbons makes it well-suited for detecting small quantities of glycol impurities.
| Parameter | Method 1: Packed Column GC | Method 2: Capillary Column GC |
| Column | 1m x 4mm packed with 5% G16 on support S5[3] | Agilent CP-Wax 57 CB, 0.53 mm x 25 m, fused silica[4] |
| Oven Temperature | Programmed: 120°C to 200°C at 5°C/min[3] | Isothermal hold then program: 50°C (2 min) -> 200°C at 5°C/min; 200°C (6 min)[4] |
| Injector Temperature | 240°C[3] | 250°C[4] |
| Detector Temperature | 250°C (FID)[3] | 250°C (FID)[4] |
| Carrier Gas | Helium[3] | Hydrogen at 26 kPa[4] |
| Sample Preparation | Dilution with a suitable solvent (e.g., methanol or ethanol)[4][5] | Dilution with methanol[4] |
| Quantitation | Internal Standard Method or Area Normalization[5] | Area Normalization[4] |
| Typical Impurities Detected | Ethylene Glycol, Diethylene Glycol | Ethylene Glycol, 1,2-Butanediol, 1,3-Propanediol, Dipropylene Glycol, Diethylene Glycol, Tripropylene Glycol[4] |
Experimental Protocol: GC-FID Analysis of Propylene Glycol (Capillary Column Method)
This protocol is based on established methods for the purity analysis of propylene glycol.[4]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: Agilent CP-Wax 57 CB, 0.53 mm x 25 m, fused silica (or equivalent).
2. Reagents and Materials:
-
Propylene Glycol sample.
-
Methanol (HPLC grade) as solvent.
-
Reference standards for potential impurities (e.g., ethylene glycol, diethylene glycol, dipropylene glycol).
3. Chromatographic Conditions:
-
Carrier Gas: Hydrogen at a pressure of 26 kPa.
-
Injector: Direct pressure pulse injection at 100 kPa for 0.5 min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 5°C/minute.
-
Final hold: 200°C for 6 minutes.
-
-
Detector (FID) Temperature: 250°C.
-
Sample Injection Volume: 0.5 µL.
4. Sample and Standard Preparation:
-
Sample Solution: Prepare a solution of the propylene glycol sample in methanol. The concentration will depend on the expected impurity levels but is typically in the range of 1-10% (v/v).
-
Standard Solution: Prepare a mixed standard solution containing known concentrations of the target impurities in methanol.
5. Analysis and Quantitation:
-
Inject the sample solution into the GC system.
-
Identify the impurity peaks by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the area normalization method, where the percentage of an impurity is calculated as the ratio of its peak area to the total area of all peaks.
Caption: Workflow for GC-FID analysis of propylene glycol impurities.
Allyl Ether: Purity and Impurity Profiling
Allyl ether, while less common in pharmaceuticals than propylene glycol, is a significant building block in organic synthesis. Its purity is crucial for reaction yield and the prevention of unwanted side reactions. A primary concern with ethers is the formation of explosive peroxides upon storage and exposure to air and light.
Common Impurities in Commercial Allyl Ether
Potential impurities in commercial allyl ether can include:
-
Peroxides: Formed by auto-oxidation.
-
Allyl Alcohol: A potential starting material or hydrolysis product.
-
Diallyl Ether: A potential side-product in synthesis.
-
Allyl Chloride: A common precursor in the synthesis of allyl ethers.
-
Residual Solvents: From the manufacturing process.
Analytical Methodologies for Allyl Ether
A combination of techniques is often necessary for a comprehensive impurity profile of allyl ether.
The determination of peroxides is a critical safety and quality control measure for ethers. Iodometric titration is a standard method for this purpose.[2]
| Step | Procedure |
| 1. Sample Preparation | Dissolve a known weight of the allyl ether sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).[2] |
| 2. Reaction | Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine. |
| 3. Titration | Titrate the liberated iodine with a standardized sodium thiosulfate solution until the endpoint, which can be determined visually with a starch indicator (disappearance of blue color) or potentiometrically.[2][3] |
| 4. Calculation | The peroxide value is calculated based on the volume of titrant used and is typically expressed in milliequivalents of peroxide per kilogram of sample (meq/kg). |
GC-FID or GC-Mass Spectrometry (GC-MS) can be used to quantify volatile impurities such as allyl alcohol, diallyl ether, and residual solvents. The choice of column is critical for achieving adequate separation.
| Parameter | Recommended Conditions |
| Column | A mid-polarity column, such as one with a polyethylene glycol (wax) stationary phase, is often suitable for separating alcohols and ethers. |
| Oven Temperature | A temperature program starting from a low temperature (e.g., 40-50°C) and ramping up to a higher temperature (e.g., 200-220°C) would be appropriate to separate volatile impurities from the allyl ether matrix. |
| Injector Temperature | Typically 250°C. |
| Detector | FID for general hydrocarbon impurities; MS for identification of unknown peaks. |
| Carrier Gas | Helium or Hydrogen. |
| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane or hexane). |
| Quantitation | Internal standard method is recommended for accurate quantitation, especially when dealing with complex mixtures. |
Logical Relationship of Analytical Techniques for Allyl Ether
Caption: Analytical approach for comprehensive impurity profiling of allyl ether.
Conclusion
The quantitative analysis of impurities in commercial propylene glycol and allyl ether requires distinct analytical strategies. For propylene glycol, GC-FID is a robust and well-established method for the routine analysis of structurally similar impurities. In contrast, a comprehensive analysis of allyl ether necessitates a multi-technique approach, including a critical safety assessment for peroxides via titration, alongside GC analysis for volatile organic impurities. The methodologies and experimental parameters presented in this guide provide a solid foundation for the development and implementation of quality control procedures for these important industrial chemicals. Researchers and drug development professionals should select and validate methods based on the specific requirements of their application and the potential impurities of concern.
References
- 1. Evaluation of allyldimethylsilyl ethers as steroid derivatives for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 3. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 4. Separation of Allyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Connection: How Molecular Structure Dictates Glycol Ether Solvent Properties
A comprehensive guide for researchers and drug development professionals on the relationship between the molecular architecture of glycol ethers and their performance as solvents. This guide provides a comparative analysis of key solvent properties, supported by experimental data and detailed methodologies.
Glycol ethers are a versatile class of organic solvents prized for their unique combination of ether and alcohol functionalities within the same molecule. This dual nature imparts amphiphilic properties, allowing them to dissolve a wide array of both polar and non-polar substances.[1] Their utility spans numerous applications, from paints and coatings to cleaners, cosmetics, and pharmaceuticals.[2][3] The precise solvent characteristics of a glycol ether, such as its viscosity, boiling point, and surface tension, are intricately linked to its molecular structure. Understanding these structure-property relationships is paramount for selecting the optimal solvent for a specific application, ensuring efficacy, and optimizing formulations.
Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[4] Variations in the length of the alkyl chain, the number of glycol units, and the presence of a hydroxyl group versus an ether linkage all contribute to the distinct physical properties of each glycol ether.
Comparative Analysis of Glycol Ether Properties
The following table summarizes key physical and solvent properties of selected E-series and P-series glycol ethers, offering a direct comparison of how their molecular structures influence these characteristics.
| Glycol Ether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Viscosity (cP at 25°C) | Surface Tension (dynes/cm at 25°C) |
| E-Series | |||||
| Ethylene Glycol Monomethyl Ether (EGME) | C3H8O2 | 76.09 | 124.5 | 1.6 | 28.0 |
| Ethylene Glycol Monobutyl Ether (EGBE) | C6H14O2 | 118.17 | 171 | 2.9[5] | 27.4 |
| Diethylene Glycol Monobutyl Ether (DEGBE) | C8H18O3 | 162.23 | 231[6] | 4.9 | 30.0 |
| P-Series | |||||
| Propylene Glycol Monomethyl Ether (PGME) | C4H10O2 | 90.12 | 120[7] | 1.7 | 26.5 |
| Dipropylene Glycol Monomethyl Ether (DPGME) | C7H16O3 | 148.2 | 190 | 3.6 | 28.8 |
Note: The data presented is compiled from various sources and may have slight variations depending on the experimental conditions.
Key Structure-Property Correlations
-
Boiling Point: The boiling point of glycol ethers increases with molecular weight. This is evident as the alkyl chain length increases (e.g., EGME vs. EGBE) and as the number of glycol units increases (e.g., EGBE vs. DEGBE). The additional ether linkages in diethylene and dipropylene glycol ethers contribute to stronger intermolecular forces, requiring more energy to transition into the vapor phase.
-
Viscosity: Similar to the boiling point, viscosity generally increases with molecular weight and the complexity of the molecule. The presence of more hydroxyl and ether groups allows for more extensive hydrogen bonding and van der Waals interactions between molecules, leading to a greater resistance to flow.[8]
-
Surface Tension: The surface tension of glycol ethers is influenced by the nature of the alkyl group. While the differences are more subtle, a general trend of slightly increasing surface tension can be observed with an increase in the number of glycol units.
-
Solubility: The presence of the hydroxyl group and ether linkages makes many glycol ethers miscible with water and a wide range of organic solvents.[9] As the length of the alkyl chain increases, the hydrophobic character of the molecule becomes more pronounced, leading to reduced water solubility.[10] For example, the butyl ethers have more limited water solubility compared to the methyl ethers.[11]
Experimental Protocols
The data presented in this guide is derived from standard experimental techniques for characterizing solvent properties. Below are detailed methodologies for key experiments.
1. Viscosity Measurement (Ostwald Viscometer)
Viscosity is determined using a glass capillary viscometer, such as the Ostwald viscometer.[10]
-
Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, and pipette.
-
Procedure:
-
The viscometer is thoroughly cleaned with a suitable solvent (e.g., chromic acid followed by acetone) and dried.[11]
-
A known volume of the glycol ether is introduced into the larger bulb of the viscometer using a pipette.
-
The viscometer is vertically mounted in a temperature-controlled water bath to maintain a constant temperature.
-
The liquid is drawn up through the capillary tube to a point above the upper calibration mark.
-
The time taken for the liquid to flow from the upper to the lower calibration mark is measured using a stopwatch.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
2. Surface Tension Measurement (Du Noüy Ring Method)
Surface tension is measured using a tensiometer with the Du Noüy ring method.[7]
-
Apparatus: Tensiometer with a platinum-iridium ring, sample vessel.
-
Procedure:
-
The platinum-iridium ring is meticulously cleaned, typically by flaming, to remove any contaminants.
-
The glycol ether sample is placed in the sample vessel, and the vessel is positioned on the tensiometer platform.
-
The ring is immersed in the liquid.
-
The platform is slowly lowered, causing the ring to be pulled through the liquid's surface.
-
The tensiometer measures the maximum force exerted on the ring by the liquid lamella just before it breaks.
-
The surface tension is calculated from this maximum force, considering the dimensions of the ring.
-
3. Boiling Point Determination (Gas Chromatography)
As an alternative to traditional distillation methods, the boiling point distribution of solvents can be determined by gas chromatography (GC), in accordance with ASTM D5399.[12][13][14]
-
Apparatus: Gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
-
Procedure:
-
The GC is calibrated using a standard mixture of hydrocarbons with known boiling points.
-
A small sample of the glycol ether is injected into the GC.
-
The sample is vaporized and carried through the capillary column by an inert gas.
-
The components of the sample are separated based on their boiling points and are detected by the FID.
-
The retention times of the sample components are correlated with the boiling points from the calibration curve to determine the boiling point distribution of the solvent.[15]
-
Visualizing Structure-Property Relationships
The following diagram illustrates the logical flow of how the molecular structure of glycol ethers influences their key solvent properties.
Caption: Relationship between glycol ether structure and solvent properties.
References
- 1. Table 4-2, Physical and Chemical Properties of Ethylene Glycola - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ethylene glycol monomethyl ether, EssentQ® - Scharlab [scharlab.com]
- 3. Propylene Glycol Methyl Ether Acetate - Solvents - ADDTEK - Chemistry Creates Value [add-tek.com]
- 4. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. Diethylene glycol monobutyl ether | 112-34-5 [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. The boiling points, surface tensions, and viscosities of - Brown 15th Edition Ch 11 Problem 39b [pearson.com]
- 9. Glycol Ethers Properties & Examples, Organic Solvents [merckmillipore.com]
- 10. Glycol ethers: Ethers of propylene, butylene glycols, and other glycol derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. ETHYLENE GLYCOL MONOMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ETHYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to the Biodegradability of Propylene Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradability of common propylene glycol ethers, namely Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), and Tripropylene Glycol Methyl Ether (TPGME), with common alternative solvents: acetone, ethanol, and isopropanol. The assessment is primarily based on their performance in ready biodegradability tests, particularly the OECD 301F standard.
Executive Summary
Propylene glycol ethers are a class of solvents valued for their versatile properties. A critical aspect of their environmental profile is their biodegradability. This guide demonstrates that PGME, DPGME, and TPGME are all considered readily biodegradable, meaning they are likely to be rapidly broken down by microorganisms in the environment. This performance is comparable to that of common laboratory solvents like ethanol. While specific quantitative data under identical test conditions can be limited in publicly available literature, the existing evidence strongly supports the favorable environmental degradation profile of these propylene glycol ethers.
Comparative Biodegradability Data
The following table summarizes the available quantitative data on the ready biodegradability of the selected propylene glycol ethers and alternative solvents, primarily from OECD 301F (Manometric Respirometry Test) studies. This test measures the oxygen consumed by microorganisms to break down a substance over 28 days. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within this period.
| Substance | Chemical Formula | Test Guideline | Biodegradation (%) | Time (days) | Classification |
| Propylene Glycol Ethers | |||||
| Propylene Glycol Methyl Ether (PGME) | C₄H₁₀O₂ | Not specified | ≥ 90% | 28 | Readily Biodegradable[1] |
| Dipropylene Glycol Methyl Ether (DPGME) | C₇H₁₆O₃ | OECD 301F | 79% | 28 | Readily Biodegradable[2] |
| Tripropylene Glycol Methyl Ether (TPGME) | C₁₀H₂₂O₄ | OECD 301F | ≥ 81% (O₂ consumption) | 28 | Readily Biodegradable[3] |
| Alternative Solvents | |||||
| Acetone | C₃H₆O | OECD 301F | Data not specified | - | Readily Biodegradable |
| Ethanol | C₂H₆O | Not specified | Data not specified | - | Readily Biodegradable |
| Isopropanol | C₃H₈O | OECD 301F | Data not specified | - | Readily Biodegradable |
Experimental Protocols
OECD 301F: Manometric Respirometry Test
The OECD 301F test is a standardized method to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.[4]
Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (typically from activated sludge). The mixture is incubated in a closed flask at a constant temperature in the dark for 28 days. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured by a manometric device that records the pressure drop in the headspace of the flask. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance.[5]
Procedure Outline:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and aerated.
-
Inoculum: Activated sludge from a wastewater treatment plant is collected, and a specific volume is added to the test medium to achieve a certain concentration of microorganisms.
-
Test and Control Flasks: The test substance is added to the inoculated medium in the test flasks. Control flasks containing only the inoculum and mineral medium are run in parallel to measure endogenous respiration. A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to validate the activity of the inoculum.[6]
-
Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.
-
Measurement: The oxygen consumption is monitored at regular intervals by measuring the pressure changes in the respirometer.
-
Calculation: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank) to its ThOD.
Microbial Degradation Pathway of Propylene Glycol Ethers
The biodegradation of propylene glycol ethers is initiated by enzymatic action that targets either the ether linkage or the alcohol group. The following proposed pathway is based on established metabolic routes for similar compounds. The initial step for the alpha-isomer, the most common form, is likely the oxidation of the secondary alcohol group. For the minor beta-isomer, metabolism is initiated at the primary alcohol. The ether bond can be cleaved through an oxidative mechanism.
Caption: Proposed aerobic degradation pathway for the α-isomer of PGME.
Experimental Workflow
The general workflow for assessing the ready biodegradability of a substance according to the OECD 301F guideline is depicted below.
Caption: A simplified workflow for the OECD 301F biodegradability test.
Conclusion
Based on the available data, propylene glycol ethers (PGME, DPGME, and TPGME) demonstrate ready biodegradability, often exceeding the 60% threshold within the 28-day test period in OECD 301F and similar studies. Their performance is comparable to other readily biodegradable solvents like ethanol. This suggests that propylene glycol ethers are unlikely to persist in the environment and represent a favorable choice when considering the environmental fate of solvents in research, development, and manufacturing processes. It is important to note that while the "readily biodegradable" classification is a strong indicator of environmental performance, actual degradation rates in specific environments can be influenced by factors such as temperature, nutrient availability, and the microbial population present.
References
Safety Operating Guide
Proper Disposal of Propylene Glycol Allyl Ether: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of propylene glycol allyl ether (PGAE), ensuring the protection of both laboratory personnel and the environment.
Propylene glycol allyl ether is a chemical that requires careful management due to its potential hazards. As with many ethers, it can be flammable and may form explosive peroxides upon exposure to air and light over time.[1][2][3] Therefore, adherence to strict disposal protocols is crucial.
Key Physical and Chemical Properties
Understanding the properties of propylene glycol allyl ether is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| Physical State | Clear, colorless liquid | [4][5] |
| Boiling Point | 187 °C / 368.6 °F | [6] |
| Flash Point | 99 °C / 210.2 °F | [6][7] |
| Specific Gravity | 1.036 | [7] |
| Lower Explosive Limit | 2.6% | [7] |
| Upper Explosive Limit | 12.5% | [7] |
Experimental Protocol for the Disposal of Propylene Glycol Allyl Ether
This protocol outlines the step-by-step methodology for the safe disposal of waste propylene glycol allyl ether from a laboratory setting.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE):
-
Ventilation: All handling and preparation for disposal of propylene glycol allyl ether must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1][7] Ethers can permeate nitrile gloves, so it is recommended to limit work to less than 15 minutes between glove changes.[1]
-
Body Protection: A lab coat or disposable gown should be worn to avoid skin contact.[1][7]
-
Footwear: Closed-toe shoes are mandatory.[1]
-
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Any person who generates a waste must determine if it meets the definition of a hazardous waste according to local, state, and federal regulations.[9][10] Due to its flammability and potential for peroxide formation, propylene glycol allyl ether waste should be treated as hazardous.
-
Segregation: Do not mix propylene glycol allyl ether waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[2][11] Mixing wastes can create unforeseen hazards and complicate disposal.[3][12]
3. Waste Collection and Labeling:
-
Container: Collect waste propylene glycol allyl ether in a designated, leak-proof, and chemically compatible container.[13][14] Glass or polyethylene containers are often suitable.[15] The container should be kept closed except when adding waste.[13][15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Propylene Glycol Allyl Ether." The label should also indicate the hazards (e.g., "Flammable") and the accumulation start date.[12][13]
4. Storage of Waste:
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and direct sunlight.[2][3][16] A flammable liquid storage cabinet is the appropriate storage location.[2][3]
-
Peroxide Formation: Like other ethers, propylene glycol allyl ether can form explosive peroxides over time.[1][2][13] It is crucial to date the container when the first waste is added.[3] Opened containers of ethers should generally be disposed of within a specific timeframe (e.g., 6 months to a year) to minimize this risk.[1][3] If crystals are observed in the container, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
5. Disposal Procedure:
-
Professional Disposal: The disposal of propylene glycol allyl ether must be handled by a licensed hazardous waste disposal company.[12][17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][15]
-
Scheduling a Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3][13] They will have established procedures and contracts with certified disposal vendors.
-
Documentation: Maintain records of the amount of waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
6. Spill Management:
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use a non-flammable absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.[11][14][16]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Do not allow the clean-up materials to dry out, as this could concentrate any peroxides.[2]
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of propylene glycol allyl ether.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of propylene glycol allyl ether, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. vumc.org [vumc.org]
- 4. Propylene glycol, allyl ether | C6H12O2 | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. media.laballey.com [media.laballey.com]
- 7. cvear.com [cvear.com]
- 8. carlroth.com [carlroth.com]
- 9. epa.ohio.gov [epa.ohio.gov]
- 10. Hazardous Waste Generator Requirements [epa.ohio.gov]
- 11. PROPYLENE GLYCOL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. goglycolpros.com [goglycolpros.com]
- 13. policies.dartmouth.edu [policies.dartmouth.edu]
- 14. jmnspecialties.com [jmnspecialties.com]
- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
- 16. carlroth.com [carlroth.com]
- 17. Page loading... [guidechem.com]
Personal protective equipment for handling Propylene glycol, allyl ether
This guide provides critical safety and logistical information for the handling and disposal of Propylene glycol, allyl ether, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
1. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Reasoning |
| Eye and Face Protection | Chemical goggles. Contact lenses should not be worn.[1] | Protects against splashes and vapors that can cause eye irritation.[2][3] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact. Butyl rubber is also a recommended material for protection from glycol ethers.[4] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use where exposure through inhalation may occur. A supplied-air respirator is recommended as glycol ethers have little odor to indicate exposure.[1][4] | Protects against inhalation of vapors, which can cause respiratory tract irritation. |
2. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound before use.
-
Engineering Controls: Ensure a properly functioning local exhaust or general room ventilation system is in place.[1] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of tears or holes and that eye protection is clean and fits properly.
2.2. Handling Procedure
-
Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin and eyes.[1] Do not breathe dust or vapors.[1]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6]
-
Spill Prevention: Use appropriate containment measures, such as secondary containers, when transporting or storing the chemical.
2.3. Post-Handling Procedures
-
Decontamination: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
3. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection
-
Chemical Waste: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly labeled waste container.
3.2. Disposal Procedure
-
Spill Cleanup: In the event of a spill, contain it with dikes or absorbents to prevent migration into sewers or streams.[1] Sweep or shovel the spilled material into an appropriate container for disposal.[1]
-
Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Container Disposal: Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of in accordance with institutional guidelines.
4. Emergency Procedures
In case of exposure or a large spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
